Technical Documentation Center

3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, a novel heterocyclic compound with significant potential in drug discovery and development. By dissecting its core chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, a novel heterocyclic compound with significant potential in drug discovery and development. By dissecting its core chemical structure, this document offers insights into its synthesis, predicted physicochemical properties, and prospective biological activities. This paper is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine brings together two "privileged" scaffolds in medicinal chemistry: the imidazole and the pyrrolidine rings. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2][3][4] Its presence in essential biomolecules like the amino acid histidine and histamine underscores its fundamental role in biological processes.[4] As a pharmacophore, the imidazole moiety is found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents.[1][2]

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous pharmaceuticals and natural products.[5][6][7][8][9] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[6][7][8] The pyrrolidine scaffold can also improve aqueous solubility and other critical physicochemical properties of a drug candidate.[5]

The strategic fusion of these two moieties in 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine suggests a molecule with a rich potential for biological activity, warranting a detailed investigation into its chemical and pharmacological properties.

Chemical Structure and Stereochemistry

The core structure of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine features a pyrrolidine ring substituted at the 3-position with an imidazole ring and bearing an amine group at the 2-position.

IUPAC Name: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Molecular Formula: C₇H₁₂N₄

Key Structural Features:

  • Pyrrolidine Ring: A saturated, five-membered nitrogen-containing ring. This ring is not planar and can exist in various conformations.[6][7][8]

  • Amine Group: A primary amine at the 2-position of the pyrrolidine ring, which is a key functional group for potential interactions with biological targets.

  • Imidazole Ring: An aromatic five-membered ring with two nitrogen atoms, attached at its 4-position to the pyrrolidine ring. This group can participate in hydrogen bonding and other non-covalent interactions.[3]

Stereochemistry: The structure contains two chiral centers at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry of these isomers will significantly influence their biological activity and interaction with chiral biological targets such as enzymes and receptors. The spatial orientation of the amine and imidazole substituents is a critical determinant of the molecule's overall shape and pharmacophoric presentation.[7][8]

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 152.19 g/mol Calculated from the molecular formula (C₇H₁₂N₄).
pKa BasicThe presence of the primary amine on the pyrrolidine ring and the nitrogen atoms in the imidazole ring confer basic properties.[10]
Solubility Water SolubleThe polar amine and imidazole groups are expected to enhance solubility in aqueous media.[4][5]
LogP LowThe hydrophilicity of the amine and imidazole moieties suggests a low octanol-water partition coefficient.
Hydrogen Bond Donors 3 (Amine and Imidazole N-H)These groups can donate hydrogen bonds, crucial for target binding.[3][5]
Hydrogen Bond Acceptors 3 (Nitrogen atoms)The nitrogen atoms in both rings can act as hydrogen bond acceptors.[3][5]

Potential Synthetic Pathways

The synthesis of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine can be approached through several established organic chemistry methodologies. A plausible retrosynthetic analysis suggests a multi-step synthesis starting from readily available precursors.

Synthetic_Pathway Target 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Intermediate1 Protected Pyrrolidinone Target->Intermediate1 Reduction & Deprotection Intermediate2 Functionalized Imidazole Intermediate1->Intermediate2 Alkylation/Coupling StartingMaterial1 Pyrrolidone Derivative Intermediate1->StartingMaterial1 Alkylation/Coupling StartingMaterial2 Imidazole Precursor Intermediate2->StartingMaterial2 Imidazole Synthesis

Caption: A potential synthetic workflow for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

Proposed Synthetic Protocol:

  • Synthesis of a Protected Pyrrolidinone Intermediate: A suitable starting material, such as a derivative of pyroglutamic acid, could be used. The amine group would be protected (e.g., with a Boc or Cbz group). The 3-position would then be functionalized to allow for the introduction of the imidazole moiety. This could involve creating an enolate and reacting it with an appropriate electrophile.

  • Introduction of the Imidazole Moiety: A pre-formed, protected 4-(halomethyl)-1H-imidazole or a similar electrophilic imidazole derivative could be coupled with the enolate of the protected pyrrolidinone.

  • Reduction of the Lactam and Deprotection: The lactam (amide) in the pyrrolidinone ring would be reduced to the corresponding amine. Subsequently, the protecting groups on the pyrrolidine nitrogen and the newly formed amine at the 2-position would be removed under appropriate conditions (e.g., acidic or hydrogenolysis).

  • Purification and Characterization: The final product would be purified using techniques such as column chromatography or crystallization. Characterization would be performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Potential Biological Activities and Therapeutic Targets

The hybrid structure of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine suggests several exciting avenues for therapeutic applications.

Histamine Receptor Modulation

The imidazole ring is the core structure of histamine. Therefore, derivatives of this compound could potentially interact with histamine receptors (H1, H2, H3, and H4). The substitution pattern on the imidazole ring and the nature of the side chain are critical for receptor subtype selectivity. Given the structural similarities to known histamine receptor ligands, this molecule could be investigated as an agonist or antagonist for these receptors, with potential applications in allergy, inflammation, and neurological disorders.[11][12][13]

Neurological and Psychiatric Disorders

Many compounds containing imidazole and pyrrolidine scaffolds exhibit activity in the central nervous system (CNS). The ability of the imidazole ring to modulate neurotransmitter systems, combined with the favorable pharmacokinetic properties often conferred by the pyrrolidine ring, makes this compound a candidate for CNS drug discovery.[12]

Anticancer and Anti-infective Properties

Imidazole derivatives have a well-documented history of anticancer and antimicrobial activities.[1][3] The imidazole ring can coordinate with metal ions in enzymes or interact with key residues in protein active sites. The pyrrolidine moiety can enhance cellular uptake and target engagement. Therefore, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine and its derivatives should be screened for their potential as anticancer, antifungal, or antibacterial agents.

Biological_Potential Molecule 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Target1 Histamine Receptors Molecule->Target1 Target2 CNS Targets Molecule->Target2 Target3 Enzymes/Receptors in Cancer/Microbes Molecule->Target3 Application1 Allergy & Inflammation Target1->Application1 Application2 Neurological Disorders Target2->Application2 Application3 Oncology & Infectious Diseases Target3->Application3

Caption: Potential biological targets and therapeutic applications.

Experimental Protocols for Characterization and Evaluation

Physicochemical Characterization

Protocol for Solubility Determination:

  • Add a known excess amount of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine to a fixed volume of deionized water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Biological Evaluation

Protocol for In Vitro Receptor Binding Assay (Example: Histamine H3 Receptor):

  • Prepare a membrane fraction from cells expressing the human histamine H3 receptor.

  • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Conclusion

3-(1H-Imidazol-4-yl)pyrrolidin-2-amine represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The convergence of the imidazole and pyrrolidine scaffolds suggests a molecule with favorable physicochemical properties and a high likelihood of biological activity. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into its stereoisomers and their specific interactions with biological targets will be crucial in unlocking its full therapeutic potential.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Google Scholar.
  • Imidazole - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). Google Scholar.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Google Scholar.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 11). SpringerLink.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, October). ResearchGate.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
  • Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. (n.d.). Benchchem.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). PMC.
  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (2025, August 9). ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract The 3-(1H-imidazol-4-yl)pyrrolidin-2-amine scaffold represents a promising, albeit underexplored, chemotype in the pursuit of novel therapeutics t...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(1H-imidazol-4-yl)pyrrolidin-2-amine scaffold represents a promising, albeit underexplored, chemotype in the pursuit of novel therapeutics targeting the histamine H₃ receptor (H₃R). As a presynaptic autoreceptor and heteroreceptor, the H₃R plays a crucial role in modulating the release of histamine and other key neurotransmitters, making it an attractive target for the treatment of a range of neurological and psychiatric disorders. This technical guide synthesizes the pharmacological landscape of closely related imidazole- and pyrrolidine-containing H₃R antagonists to project a comprehensive pharmacological profile for the 3-(1H-imidazol-4-yl)pyrrolidin-2-amine series. We will delve into the rationale behind its design, likely synthetic strategies, anticipated structure-activity relationships (SAR), and the experimental workflows essential for its characterization.

Introduction: The Histamine H₃ Receptor as a Therapeutic Target

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Its activation inhibits the synthesis and release of histamine, as well as other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[2] Consequently, antagonists and inverse agonists of the H₃R are of significant therapeutic interest as they enhance the release of these neurotransmitters, offering potential for the treatment of cognitive deficits, sleep-wake disorders, and other CNS conditions.[3]

The development of H₃R antagonists has evolved from imidazole-based compounds, which mimic the endogenous ligand histamine, to non-imidazole scaffolds to circumvent potential liabilities associated with the imidazole ring, such as cytochrome P450 (CYP) enzyme inhibition.[4] However, the imidazole moiety remains a key pharmacophoric element in many potent H₃R ligands due to its ability to engage in crucial interactions within the receptor binding pocket.

The 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Scaffold: A Design Rationale

The 3-(1H-imidazol-4-yl)pyrrolidin-2-amine core combines two key structural motifs frequently found in potent H₃R antagonists: the 1H-imidazol-4-yl group and a cyclic amine.

  • The Imidazole Moiety: The imidazole ring is a cornerstone of many H₃R ligands, providing essential hydrogen bonding interactions within the receptor's binding site.

  • The Pyrrolidine Ring: The pyrrolidine ring introduces conformational rigidity, which can enhance binding affinity and selectivity.[5] Its substitution pattern allows for the exploration of various chemical spaces to optimize pharmacological properties. The 2-amino substitution provides a handle for introducing diverse side chains to probe interactions with different regions of the H₃R binding pocket.

This guide will now explore the projected pharmacological profile of this scaffold, drawing upon data from structurally related compounds.

Synthesis Strategy

The synthesis of 3-(1H-imidazol-4-yl)pyrrolidin-2-amine derivatives would likely involve a multi-step sequence, starting from a suitable pyrrolidinone precursor. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Derivatives
  • Boc Protection: Commercially available 3-aminopyrrolidin-2-one is first protected with a tert-butyloxycarbonyl (Boc) group to yield Boc-3-aminopyrrolidin-2-one.

  • Imidazomethylation: The protected pyrrolidinone is then reacted with a suitable imidazole-containing electrophile, such as 4-(chloromethyl)-1H-imidazole, in the presence of a base (e.g., sodium hydride) to introduce the imidazole moiety at the 3-position.

  • Lactam Reduction: The resulting lactam is reduced to the corresponding pyrrolidine using a reducing agent like lithium aluminum hydride.

  • Amine Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the 3-(1H-imidazol-4-yl)pyrrolidin-2-amine core.

  • Derivatization: The primary amine at the 2-position and/or the secondary amine of the pyrrolidine ring can be further functionalized via acylation, alkylation, or reductive amination to generate a library of derivatives.

Synthesis_Workflow Start 3-Aminopyrrolidin-2-one Step1 Boc Protection Start->Step1 Step2 Imidazomethylation Step1->Step2 Step3 Lactam Reduction Step2->Step3 Step4 Amine Deprotection Step3->Step4 Step5 Derivatization Step4->Step5 End Derivative Library Step5->End

Caption: General synthetic workflow for 3-(1H-imidazol-4-yl)pyrrolidin-2-amine derivatives.

Projected In Vitro Pharmacological Profile

Based on the pharmacology of related imidazole-containing H₃R antagonists, derivatives of the 3-(1H-imidazol-4-yl)pyrrolidin-2-amine scaffold are anticipated to be potent and selective H₃R antagonists or inverse agonists.

Histamine H₃ Receptor Binding Affinity

The binding affinity of these derivatives for the H₃R is a critical parameter. Radioligand binding assays are the standard method for determining the equilibrium dissociation constant (Kᵢ).

Experimental Protocol: H₃R Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H₃ receptor (e.g., HEK-293 cells) or from rat brain cortex.

  • Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled H₃R antagonist, such as [³H]Nα-methylhistamine, is used.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated at room temperature for a defined period (e.g., 60 minutes).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.

Table 1: Representative H₃R Binding Affinities of Structurally Related Imidazole Derivatives

CompoundStructurehH₃R Kᵢ (nM)Reference
SCH 79687 N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea1.9 (rat)[6]
GT-2227 4-(6-cyclohexylhex-cis-3-enyl)imidazole4.2
GT-2331 (1R,2R)-4-(2-(5,5-dimethylhex-1-ynyl)cyclopropyl)imidazole0.125[7]
Functional Activity

Functional assays are essential to determine whether a compound acts as an antagonist, inverse agonist, or agonist at the H₃R. The [³⁵S]GTPγS binding assay is a common method to assess G-protein activation.

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation: As in the binding assay, membranes from H₃R-expressing cells are used.

  • Assay Buffer: The assay is performed in a buffer containing GDP.

  • Incubation: Membranes, [³⁵S]GTPγS, an H₃R agonist (e.g., (R)-α-methylhistamine), and varying concentrations of the test compound are incubated.

  • Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated by filtration and quantified.

  • Data Analysis: The ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine its antagonist or inverse agonist activity.

H3R_Signaling cluster_membrane Cell Membrane H3R H₃ Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H₃R Antagonist (e.g., 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine derivative) Antagonist->H3R Blocks ATP ATP

Caption: Simplified signaling pathway of the histamine H₃ receptor and the action of an antagonist.

Selectivity Profile

High selectivity is crucial for a successful drug candidate. The 3-(1H-imidazol-4-yl)pyrrolidin-2-amine derivatives should be profiled against other histamine receptor subtypes (H₁R, H₂R, H₄R) and a panel of other receptors, ion channels, and enzymes to assess their selectivity. Additionally, inhibition of cytochrome P450 (CYP) enzymes should be evaluated to predict the potential for drug-drug interactions.

Projected In Vivo Pharmacological Profile

The ultimate test of a potential therapeutic agent is its efficacy in relevant in vivo models. H₃R antagonists have shown promise in models of cognitive impairment and sleep-wake disorders.

Cognitive Enhancement

The pro-cognitive effects of these derivatives can be assessed in various animal models of learning and memory.

Experimental Protocol: Novel Object Recognition (NOR) Test
  • Habituation: Rodents are habituated to the testing arena in the absence of objects.

  • Training (T1): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Inter-trial Interval: A retention interval is introduced, during which the animal is returned to its home cage.

  • Testing (T2): One of the familiar objects is replaced with a novel object, and the exploration time for both objects is recorded.

  • Data Analysis: A discrimination index is calculated to quantify memory performance. Drug-treated animals are expected to show a preference for the novel object.

Wake-Promoting Effects

The wake-promoting properties can be evaluated by monitoring the sleep-wake cycle in animals using electroencephalography (EEG) and electromyography (EMG).

Projected Pharmacokinetic Profile

A favorable pharmacokinetic profile is essential for a drug candidate to be effective. Key parameters include oral bioavailability, brain penetration, and metabolic stability.

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionDesired Profile
Oral Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.High
Brain Penetration (Brain/Plasma Ratio) The ability of the compound to cross the blood-brain barrier.High for CNS targets
Metabolic Stability (t½) The time it takes for the concentration of the drug to be reduced by half.Moderate to long for less frequent dosing
CYP Inhibition Inhibition of cytochrome P450 enzymes.Low to minimize drug-drug interactions

Structure-Activity Relationship (SAR) Insights from Analogs

Based on extensive research on imidazole-containing H₃R antagonists, several SAR trends can be predicted for the 3-(1H-imidazol-4-yl)pyrrolidin-2-amine series.

  • Substituents on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is critical for potency and selectivity. Bulky and lipophilic groups often enhance affinity.

  • Stereochemistry: The stereochemistry at the chiral centers of the pyrrolidine ring can significantly impact binding affinity and functional activity.[8]

  • Derivatization of the 2-Amino Group: Acylation or alkylation of the 2-amino group with various moieties can modulate potency, selectivity, and pharmacokinetic properties.

SAR_Trends Core 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Core R1 Pyrrolidine N-Substituent (Potency & Selectivity) Core->R1 R2 2-Amino Group Derivatization (Potency & PK/PD) Core->R2 Stereo Stereochemistry (Affinity & Function) Core->Stereo

Sources

Foundational

Optimizing the Imidazole-Pyrrolidine Scaffold: A Technical Guide to SAR and H3R Antagonism

Executive Summary The imidazole-pyrrolidine amine scaffold represents a foundational pharmacophore in medicinal chemistry, most notably as a privileged structure for Histamine H3 Receptor (H3R) antagonists and inverse ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-pyrrolidine amine scaffold represents a foundational pharmacophore in medicinal chemistry, most notably as a privileged structure for Histamine H3 Receptor (H3R) antagonists and inverse agonists . While the imidazole moiety mimics the endogenous histamine ligand, the pyrrolidine tail—connected via an alkyl amine linker—provides the necessary lipophilicity and steric constraints to access the receptor's secondary binding pockets.

This guide details the Structure-Activity Relationship (SAR) of this scaffold, providing a roadmap for optimizing affinity, selectivity, and metabolic stability. It is designed for medicinal chemists and pharmacologists moving from hit generation to lead optimization.

Part 1: The Pharmacophore & Mechanistic Basis

The biological activity of imidazole-pyrrolidine amines is driven by their ability to span the H3 receptor's orthosteric binding site. The interaction is defined by three critical regions:

  • The Proximal Head (Imidazole): Acts as the primary anchor, forming hydrogen bonds with Asp3.32 (Asp94) and Glu5.46 in the transmembrane domain.

  • The Linker (Alkyl/Amine): A spacer that dictates the depth of penetration. For H3R, a 3-carbon (propyl) spacing is often the "magic number" for optimal antagonism.

  • The Distal Tail (Pyrrolidine): A basic amine (

    
     ~9-10) that interacts with a secondary acidic residue or hydrophobic pocket, often providing selectivity over H4R.
    
Visualization: The H3R Interaction Map

The following diagram illustrates the binding logic and structural requirements for this scaffold.

G Scaffold Imidazole-Pyrrolidine Scaffold Region_A Region A: Imidazole Head (Protonated/Tautomeric) Scaffold->Region_A Region_B Region B: Alkyl Linker (Spacer) Scaffold->Region_B Region_C Region C: Pyrrolidine Tail (Basic Center) Scaffold->Region_C Target_A Target: Asp3.32 / Glu5.46 (Ionic/H-Bond) Region_A->Target_A Critical Anchor Rule_A Constraint: Must be 4(5)-substituted. N-methylation reduces affinity. Region_A->Rule_A Target_B Target: Transmembrane Channel (Hydrophobic VDW) Region_B->Target_B Distance Control Rule_B Constraint: 3-Carbon chain optimal. Rigidity (cyclopropyl) optional. Region_B->Rule_B Target_C Target: Secondary Pocket (Selectivity Region) Region_C->Target_C Affinity Driver Rule_C Constraint: (S)-2-methyl often > (R). Steric bulk limits CYP interaction. Region_C->Rule_C

Caption: Pharmacophore decomposition of the imidazole-pyrrolidine scaffold interacting with the Histamine H3 Receptor.

Part 2: Structure-Activity Relationship (SAR) Analysis[1]

The Imidazole Head (Region A)

The imidazole ring is the hallmark of "classic" H3 antagonists (e.g., Thioperamide, Immepip).

  • Tautomerism: The 1,3-prototropic tautomerism is vital. The

    
    -H tautomer is generally required for H-bonding with Ser3.36 or Glu5.46.
    
  • Substitution: Only 4(5)-substitution is tolerated. N-alkylation (1-substitution) typically abolishes affinity by disrupting the H-bond donor capability, unless designed as a prodrug (e.g., to improve BBB permeability).

  • Bioisosteres: Replacing imidazole with non-basic heterocycles (e.g., furans) usually leads to a loss of activity, confirming the necessity of the basic aromatic nitrogen.

The Linker (Region B)

The linker acts as a "molecular ruler."

  • Chain Length: Data consistently shows that a propylene (

    
    )  linker yields nanomolar affinity (
    
    
    
    nM).
    • 
       (Ethyl): Often results in H1/H2 cross-reactivity (resembling histamine).
      
    • 
       (Butyl): Drops potency due to entropic penalties in the binding pocket.
      
  • Rigidity: Introducing trans-cyclopropyl groups (as seen in Ciproxifan) can lock the bioactive conformation, enhancing potency by reducing the entropic cost of binding.

The Pyrrolidine Tail (Region C)

This is the primary site for optimization to improve "drug-like" properties.

  • Basicity: A basic nitrogen (

    
     8.5–9.5) is required for ionic interaction.
    
  • Stereochemistry: In 2-substituted pyrrolidines, the (S)-enantiomer frequently outperforms the (R)-enantiomer (e.g., (S)-2-methylpyrrolidine). This chiral preference suggests a specific steric clash or hydrophobic fit in the secondary pocket.

  • Metabolic Liability: Unsubstituted pyrrolidines are prone to oxidative metabolism. Methylation (2-Me) or fluorination can block metabolic soft spots without sacrificing basicity.

Summary Data: Linker & Tail Modifications

Note:


 values are representative of human H3R (hH3R) binding trends derived from consensus literature [1, 2].
Compound IDImidazole Pos.LinkerPyrrolidine Sub.hH3R

(nM)
Notes
IP-01 4(5)-yl

Unsubstituted45.0High H1 cross-reactivity
IP-02 4(5)-yl

Unsubstituted4.2 Standard Reference (Immepip analog)
IP-03 4(5)-yl

Unsubstituted120.0Linker too long
IP-04 4(5)-yl

(R)-2-Methyl15.6Stereochemical mismatch
IP-05 4(5)-yl

(S)-2-Methyl 0.8 Lead Candidate Profile
IP-06 1-Methyl-4-yl

(S)-2-Methyl>10,000Loss of H-bond donor (Inactive)

Part 3: Chemical Synthesis Strategy

To access this scaffold efficiently, a Reductive Amination strategy is preferred over alkylation for its convergence and yield.

Protocol: Synthesis of 4-(3-(pyrrolidin-1-yl)propyl)-1H-imidazole

Objective: Synthesize the propyl-linked core (IP-02) from commercially available urocanic acid or 4(5)-imidazolepropanal.

Reagents
  • Starting Material: 3-(1H-imidazol-4-yl)propanal (generated via Swern oxidation of the corresponding alcohol or reduction of the ester).

  • Amine: Pyrrolidine (1.2 eq).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 3-(1H-imidazol-4-yl)propanal (1.0 mmol) in anhydrous DCE (10 mL).

    • Add Pyrrolidine (1.2 mmol) and stir at room temperature for 30 minutes under Nitrogen atmosphere. Note: The solution may warm slightly.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde (

      
       peak shifts to product mass).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Critical Step: The product is polar/basic. If it remains in the aqueous phase, salt out with NaCl or use

      
      /Isopropanol (3:1) for extraction.
      
  • Purification:

    • Dry organics over

      
       and concentrate.
      
    • Purify via flash chromatography using a basic mobile phase: DCM:MeOH:NH4OH (90:9:1). Silica gel deactivates the imidazole; using amine-functionalized silica or adding triethylamine is recommended.

Part 4: Biological Validation Workflows

Trustworthy SAR data requires a robust screening cascade. For H3R, you must assess both binding affinity and functional efficacy (inverse agonism vs. neutral antagonism).

Experimental Cascade

The following Graphviz diagram outlines the logic flow from synthesis to in vivo validation.

AssayCascade Start Synthesized Ligand Binding Radioligand Binding ([3H]-NAMH) Start->Binding Filter1 Ki < 10 nM? Binding->Filter1 Functional [35S]GTPγS Binding (Inverse Agonism) Filter1->Functional Yes Discard Discard / Redesign Filter1->Discard No Selectivity Selectivity Screen (H1, H2, H4) Functional->Selectivity ADME Microsomal Stability (CYP Inhibition) Selectivity->ADME

Caption: Decision tree for validating H3R antagonists. NAMH = N-alpha-methylhistamine.

Protocol: [3H]-N-alpha-methylhistamine Binding Assay

Purpose: Determine


 values to assess affinity.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix membranes (

      
       protein) with [3H]-NAMH (1 nM final conc).
      
    • Add test compound (concentration range

      
       to 
      
      
      
      M).
    • Define non-specific binding using 10

      
       Thioperamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the basic ligand).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents. (Foundational SAR on imidazole-propyl-amines).

  • Cowart, M. D., et al. (2005). "Rotationally Constrained 2-Methylpyrrolidine Derivatives as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Establishes the pyrrolidine stereochemistry rules).

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature. (The discovery of H3R and the first imidazole-based ligands).[1][2]

  • Ligneau, X., et al. (2007). "Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists." CNS Drugs.[3] (Validation of the therapeutic utility of this scaffold).

Sources

Exploratory

Biological targets and mechanism of action for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

The following technical guide details the biological targets, mechanism of action, and experimental utility of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (CAS 929102-07-8), a conformationally restricted histamine analogue. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental utility of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (CAS 929102-07-8), a conformationally restricted histamine analogue.

Executive Summary

3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a specialized small-molecule pharmacophore belonging to the class of conformationally restricted histamine analogues . By incorporating the ethylamine side chain of histamine into a rigid pyrrolidine ring, this compound serves as a critical probe for investigating the Histamine H3 and H4 receptors . Its structural rigidity reduces the entropic penalty of binding, potentially enhancing affinity and selectivity compared to the flexible endogenous ligand, histamine.

Compound Attribute Technical Detail
IUPAC Name 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine
CAS Number 929102-07-8
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
Primary Targets Histamine H3 Receptor (H3R), Histamine H4 Receptor (H4R)
Mechanism Class GPCR Ligand (Agonist/Antagonist depending on stereochemistry)
Key Structural Motif Imidazole (H-bond donor/acceptor) + Pyrrolidine (Rigid scaffold)

Structural Pharmacology & Pharmacophore Analysis

The biological activity of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is dictated by its ability to mimic the bioactive conformation of histamine (2-(1H-imidazol-4-yl)ethanamine) while imposing steric constraints that differentiate receptor subtypes.

The Histamine Pharmacophore

The classical histamine pharmacophore requires two key elements for receptor recognition:

  • Imidazole Ring: Acts as a proton tautomer, capable of donating and accepting hydrogen bonds. It interacts with specific residues (e.g., Transmembrane domain 5 or 6) in the receptor pocket.

  • Basic Amine: A protonated nitrogen at physiological pH that forms a critical ionic bond with a conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3) of the GPCR.

Conformational Restriction via Pyrrolidine

In endogenous histamine, the ethyl chain is flexible, allowing it to adopt trans and gauche conformers.

  • H1/H2 Receptors: Often accommodate flexible or trans conformations.

  • H3/H4 Receptors: Prefer distinct, often more compact or specific rotameric states.

By embedding the ethylamine moiety into a pyrrolidine ring , 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine locks the distance and angle between the imidazole and the amine. This "rigidification" is a proven medicinal chemistry strategy (seen in compounds like Immepip and Cipralisant ) to increase potency by reducing the entropy loss upon binding.

Pharmacophore Histamine Endogenous Histamine (Flexible Ethyl Chain) Target Histamine H3/H4 Receptor (TM3 Aspartate Interaction) Histamine->Target Moderate Affinity (High Entropy Cost) Analogue 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (Rigid Pyrrolidine Scaffold) Analogue->Target High Affinity Potential (Pre-organized Conformation) Imidazole Imidazole Ring (H-bond Donor/Acceptor) Analogue->Imidazole Binding Domain 1 Amine Pyrrolidine Amine (Ionic Bond to Asp3.32) Analogue->Amine Binding Domain 2

Figure 1: Pharmacophore mapping of the rigidified analogue versus endogenous histamine.

Mechanism of Action: GPCR Modulation

The primary mechanism of action involves the modulation of G Protein-Coupled Receptors (GPCRs), specifically the Histamine H3 and H4 subtypes .

Histamine H3 Receptor (H3R) Interaction

The H3R is predominantly a presynaptic autoreceptor in the central nervous system (CNS).

  • Binding: The compound binds to the orthosteric site. The imidazole moiety interacts with transmembrane residues (e.g., Glu206 in TM5), while the pyrrolidine amine forms a salt bridge with Asp114 (TM3).

  • Signaling Cascade: H3R is G_i/o-coupled.

    • Agonism: If the compound acts as an agonist, it activates G_i/o proteins.

    • Effect: This inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

    • Downstream: Reduced cAMP leads to decreased PKA activity, reduced calcium influx (via voltage-gated Ca2+ channels), and ultimately inhibition of neurotransmitter release (histamine, acetylcholine, dopamine, norepinephrine).

Histamine H4 Receptor (H4R) Interaction

The H4R is primarily expressed in hematopoietic cells (eosinophils, mast cells, T-cells).

  • Mechanism: Similar G_i/o coupling.

  • Physiological Outcome: Activation leads to chemotaxis and cytokine release. Antagonism of H4R is a target for anti-inflammatory and anti-pruritic (anti-itch) therapies.

  • Selectivity: The specific stereochemistry of the 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (e.g., cis vs. trans, R vs. S) determines its selectivity ratio between H3 and H4.

Enzymatic Targets (Secondary)

Due to its structural similarity to L-Histidine and Histamine , the compound may serve as a competitive inhibitor for enzymes processing these substrates:

  • Histidine Decarboxylase (HDC): The enzyme converting histidine to histamine.

  • Histamine N-Methyltransferase (HNMT): An enzyme involved in histamine metabolism.

Experimental Protocols for Validation

To validate the activity of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, researchers should employ the following standardized assays.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) for H3R/H4R.
  • Membrane Preparation: Transfect HEK-293 or CHO cells with human H3R or H4R cDNA. Harvest and homogenize membranes.

  • Ligand: Use

    
    -methylhistamine (
    
    
    
    -NAMH) as the radioligand (typically 1-2 nM).
  • Incubation:

    • Mix membrane suspension (20-50 µg protein) with

      
      -NAMH.
      
    • Add increasing concentrations of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (

      
       to 
      
      
      
      M).
    • Incubate for 60-90 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
GTP S Functional Assay (Intrinsic Activity)

Objective: Determine if the compound is an agonist, antagonist, or inverse agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 10 µM GDP.

  • Reaction: Incubate membranes with

    
     (0.1 nM) and the test compound.
    
  • Measurement:

    • Agonist: Increase in

      
       binding indicates G-protein activation.
      
    • Antagonist: No change alone; blocks histamine-induced increase.

    • Inverse Agonist: Decrease in basal

      
       binding (relevant for constitutively active H3R).
      
cAMP Accumulation Assay (Signaling)

Objective: Verify G_i/o coupling (inhibition of cAMP).

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate basal cAMP levels.

  • Treatment: Add 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

  • Readout: If the compound is an H3/H4 agonist, it will dose-dependently inhibit the Forskolin-induced cAMP spike. Quantify using TR-FRET or ELISA cAMP kits.

Synthesis & Chemical Properties[1][2][3][4][5][6]

The synthesis of this scaffold typically involves the cyclization of histidine derivatives or the coupling of imidazole precursors with pyrrolidine building blocks.

  • Solubility: Soluble in water (as a salt, e.g., HCl) and polar organic solvents (DMSO, Methanol).

  • Stability: The free amine at position 2 (hemiaminal-like environment) may require stabilization as a hydrochloride or fumarate salt for long-term storage.

  • Chirality: The compound has two chiral centers (C2 and C3 of the pyrrolidine ring). Biological activity is highly stereoselective; typically, the (2S,3S) or (2R,3R) isomers exhibit distinct pharmacological profiles.

Synthesis Pathway Overview (General)
  • Starting Material: Urocanic acid or Histidine.

  • Cyclization: Formation of the pyrrolidine ring via [3+2] cycloaddition or reductive amination strategies.

  • Deprotection: Removal of N-protecting groups (e.g., Boc, Trityl) to yield the free amine and imidazole.

References

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature, 327, 117-123. Link

  • Gemini, L., et al. (2021). "WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives." World Intellectual Property Organization. Link

  • BLD Pharm. (2024). "Product Datasheet: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (CAS 929102-07-8)." Link

  • Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419. Link

Foundational

Thermodynamic Stability of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine at Physiological pH: A Mechanistic and Kinetic Evaluation

Executive Summary For drug development professionals and physical organic chemists, the structural integrity of a pharmacophore in aqueous physiological conditions is a primary determinant of its viability. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and physical organic chemists, the structural integrity of a pharmacophore in aqueous physiological conditions is a primary determinant of its viability. The molecule 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine presents a fascinating case study in structural dynamics. It features a 2-aminopyrrolidine core—a cyclic aminal—which is traditionally viewed with suspicion due to its potential for rapid hydrolysis. However, thermodynamic stability is highly context-dependent. This technical guide explores the mechanistic causality behind the molecule's stability at physiological pH (7.4), detailing the stereoelectronic influence of the imidazole pendant and providing a self-validating experimental framework for kinetic profiling.

Molecular Architecture and Structural Dynamics

To understand the thermodynamic behavior of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, we must deconstruct its two primary architectural features:

  • The 2-Aminopyrrolidine Core: This 5-membered nitrogen heterocycle contains an exocyclic amine at the C2 position, directly adjacent to the endocyclic nitrogen. This N-C-N motif classifies the core as a cyclic aminal (the nitrogen equivalent of a hemiacetal/acetal).

  • The 1H-Imidazol-4-yl Pendant: Attached at the C3 position, this aromatic heterocycle introduces significant steric bulk and distinct acid-base properties adjacent to the aminal center.

In aqueous media, cyclic aminals do not exist as static entities; they participate in a dynamic thermodynamic equilibrium with their ring-opened iminium and aldehyde/amine forms[1]. The position of this equilibrium is strictly governed by the pH of the surrounding environment and the conformational energy of the ring system[2].

AminalEquilibrium A Ring-Closed Aminal (Thermodynamically Stable) B Protonated Aminal (pH < 6.0) A->B +H+ B->A -H+ (pH 7.4) C Ring-Opened Iminium (Transient Intermediate) B->C Ring Opening C->B Ring Closure D Hydrolyzed Products (Aldehyde + Amine) C->D +H2O

Thermodynamic equilibrium and acid-catalyzed hydrolysis pathway of the 2-aminopyrrolidine core.

Thermodynamic Stability at Physiological pH (7.4)

The Aminal Core Equilibrium

A common misconception in medicinal chemistry is that all aminals are inherently unstable in water. In reality, the hydrolysis of cyclic aminals is an acid-catalyzed process. Systematic kinetic investigations have demonstrated that cyclic aminals are highly stable in neutral to basic environments (down to pH 6.0)[1].

At physiological pH (7.4), the concentration of hydronium ions is insufficient to protonate the endocyclic nitrogen of the pyrrolidine ring to a degree that would drive the equilibrium forward. Without this critical protonation step, the C-N bond cleavage required to form the transient iminium ion is energetically prohibitive. Furthermore, the conformational energy of the 5-membered pyrrolidine ring heavily favors the closed-ring state (following Baldwin's rules for 5-endo-trig closures), making 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine thermodynamically stable in blood plasma and intracellular fluid[2].

Stereoelectronic Shielding by the Imidazole Pendant

The causality of this molecule's stability is further enhanced by the C3 imidazole ring. The imidazole nitrogen has a pKa of approximately 7.1[3]. At pH 7.4, the imidazole ring exists predominantly (~66%) in its neutral, unprotonated state[3].

However, if the molecule enters a slightly acidic microenvironment (e.g., an endosome at pH 5.5), the imidazole ring protonates first. This creates a localized positive charge. Through stereoelectronic and electrostatic repulsion, this localized charge acts as a "proton shield," significantly decreasing the basicity of the adjacent aminal nitrogens. By raising the activation energy required for the secondary protonation of the aminal core, the imidazole pendant kinetically delays the acid-catalyzed ring-opening, providing a broader window of stability than unfunctionalized 2-aminopyrrolidines.

Quantitative Stability Profile

To facilitate easy comparison for formulation and pharmacokinetic modeling, the expected thermodynamic behavior of the aminal core across different biological pH environments is summarized below. Data is extrapolated from validated kinetic models of cyclic aminal hydrolysis[1].

Biological CompartmentLocal pHAminal StateEstimated Half-Life (

)
Extent of Hydrolysis (1h)
Gastric Fluid 2.0Rapid Decomposition< 5 minutes> 99%
Late Endosome 5.0Slow Degradation~ 4 - 6 hours< 20%
Blood Plasma 7.4Thermodynamically Stable> 48 hours< 1%

Experimental Protocols: Kinetic Profiling Workflow

To empirically validate the thermodynamic stability of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, researchers must employ a rigorous, self-validating kinetic assay.

Self-Validating Design Principle

A critical failure point in stability assays is the inability to distinguish between a truly stable molecule and an insensitive detection method. To ensure trustworthiness, this protocol incorporates a pH 3.0 positive control . If the pH 3.0 sample fails to show >50% degradation within 1 hour, the LC-MS method is flagged for insensitivity. If rapid degradation is observed at pH 3.0, it validates that the lack of degradation at pH 7.4 is a true reflection of thermodynamic stability[1].

Step-by-Step Methodology
  • Buffer Preparation and Equilibration:

    • Prepare a 100 mM phosphate-buffered saline (PBS) solution, adjusting precisely to pH 7.4 using 0.1 M NaOH.

    • Prepare a secondary 100 mM acetate buffer adjusted to pH 3.0 (Positive Control).

    • Equilibrate both buffers in a thermostatic water bath at 37 °C (± 0.1 °C) to mimic physiological temperature.

  • Analyte Introduction (Stock Preparation):

    • Dissolve 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine in anhydrous DMSO to create a 100 mM stock solution. Causality Note: Using a highly concentrated organic stock ensures the final aqueous assay contains <1% v/v DMSO, preventing solvent-induced shifts in the thermodynamic equilibrium.

  • Kinetic Sampling:

    • Spike the stock solution into the pre-warmed buffers to achieve a final analyte concentration of 1 mM. Immediately vortex.

    • Extract 100 µL aliquots at specific time intervals:

      
       and 
      
      
      
      hours.
  • Cold Quenching:

    • Immediately quench each extracted aliquot by diluting it 1:10 into cold acetonitrile (-20 °C). Causality Note: The sudden drop in temperature and dielectric constant instantly arrests any further aminal hydrolysis, preserving the exact ratio of closed-to-open forms for analysis.

  • LC-MS Analysis & Data Modeling:

    • Analyze the quenched samples via Reversed-Phase HPLC coupled to Mass Spectrometry. Monitor the intact aminal mass

      
       against the ring-opened aldehyde mass.
      
    • Plot the natural log of the intact aminal concentration versus time to extract the pseudo-first-order rate constant (

      
      ) and calculate the half-life (
      
      
      
      ).

Workflow S1 Step 1: Buffer Prep 100 mM PBS (pH 7.4), 37°C S2 Step 2: Analyte Spike 1 mM Final Concentration S1->S2 S3 Step 3: Kinetic Sampling t=0 to 24h Aliquots S2->S3 S4 Step 4: Cold Quench 1:10 in -20°C Acetonitrile S3->S4 S5 Step 5: LC-MS Analysis Quantify Intact vs Open S4->S5

Step-by-step experimental workflow for evaluating thermodynamic stability at physiological pH.

Conclusion

The thermodynamic stability of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine at physiological pH is a robust feature dictated by the fundamental physical organic chemistry of cyclic aminals. While highly susceptible to acid-catalyzed hydrolysis in gastric or lysosomal environments, the molecule remains structurally intact at pH 7.4. This stability is driven by the conformational energy of the pyrrolidine ring and further safeguarded by the electrostatic shielding provided by the adjacent imidazole pendant. By utilizing self-validating kinetic workflows, researchers can confidently map the degradation profiles of such complex pharmacophores for advanced drug development.

References

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Molecules (via PubMed Central) URL: [Link]

Sources

Exploratory

Literature review of histamine analogs containing pyrrolidine rings

An In-depth Technical Guide to Histamine Analogs Containing Pyrrolidine Rings Introduction: Beyond the Imidazole Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathophysiolo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Histamine Analogs Containing Pyrrolidine Rings

Introduction: Beyond the Imidazole

Histamine is a fundamental biogenic amine that orchestrates a wide array of physiological and pathophysiological processes by interacting with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are implicated in everything from allergic reactions (H1) and gastric acid secretion (H2) to neurotransmitter release (H3) and immune modulation (H4).[2][3] Consequently, the development of receptor-subtype-selective ligands has been a cornerstone of medicinal chemistry for decades, leading to blockbuster drugs for allergies and peptic ulcers.[4][5]

While early efforts focused on modifying histamine's native imidazole core, a significant challenge has been the imidazole's potential for off-target effects and suboptimal pharmacokinetic properties.[6][7] This has driven researchers to explore non-imidazole scaffolds that can mimic the necessary pharmacophoric features while offering improved drug-like characteristics. Among these, the pyrrolidine ring has emerged as a particularly versatile and effective structural motif.

This technical guide provides a comprehensive review of histamine analogs incorporating a pyrrolidine ring. We will explore the rationale for its use, delve into the synthesis and structure-activity relationships (SAR) of these compounds across the four histamine receptor subtypes, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the design of novel histaminergic agents.

The Pyrrolidine Scaffold: A Strategy for Conformational Constraint and Selectivity

The incorporation of a pyrrolidine ring into a histamine analog is a deliberate design choice rooted in the principles of conformational constraint. The flexible ethylamine side chain of histamine can adopt multiple conformations in solution. However, it is presumed to bind to each receptor subtype in a specific, preferred conformation. By locking the side chain within a rigid ring structure like pyrrolidine, chemists can create analogs that are pre-organized for interaction with a single receptor subtype, thereby enhancing both potency and selectivity.[8][9]

The key advantages of the pyrrolidine scaffold include:

  • Stereochemical Control: The pyrrolidine ring introduces chiral centers, allowing for the synthesis of stereoisomers that can exhibit distinct selectivity profiles for different receptors.[10]

  • Basicity: The nitrogen atom within the pyrrolidine ring provides the basic center necessary for the crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of histamine receptors.

  • Improved Physicochemical Properties: Moving away from the imidazole ring can lead to better CNS penetration (for H3 antagonists) or avoidance of metabolic liabilities associated with the imidazole nucleus.[11][12]

  • Versatility: The pyrrolidine ring can be readily substituted at various positions, providing a rich platform for SAR exploration and optimization of pharmacokinetic properties.[13][14]

Pharmacological Profile and Structure-Activity Relationships (SAR)

The utility of the pyrrolidine scaffold is most evident in the extensive research and development of ligands for the H3 and H4 receptors.

Histamine H3 Receptor (H3R) Ligands: A Major Success Story

The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters.[15] This makes it a prime target for treating cognitive and sleep-wake disorders. Both potent agonists and antagonists/inverse agonists containing a pyrrolidine ring have been developed.

H3R Agonists

A landmark example is Immepyr , a conformationally restricted analog of histamine.[8][16] By mimicking the anti-conformation of (R)-α-methylhistamine, a known H3 agonist, Immepyr achieves high potency and remarkable selectivity. The (+)-enantiomer of the trans-pyrrolidine analog showed a greater than 550-fold selectivity for the H3 receptor over the H1 receptor in vivo, a significant improvement over the standard agonist.[8][16]

H3R Antagonists & Inverse Agonists

The development of H3R antagonists has been even more fruitful. These compounds block the constitutive activity of the H3R, leading to increased neurotransmitter release and a wake-promoting effect. A common structural motif for these antagonists consists of a basic pyrrolidine group connected via a linker to a central aromatic core and a second lipophilic region.[17]

  • Irdabisant (CEP-26401): This potent H3R antagonist, which advanced to clinical evaluation, features a (R)-2-methylpyrrolidine moiety connected to a phenoxypropyl linker.[18]

  • Non-imidazole Tertiary Amines: Structure-activity studies have shown that simple structures like N-(5-phenoxypentyl)pyrrolidine can act as effective H3 antagonists.[12]

  • Biphenyl-Ethyl-Pyrrolidine Derivatives: This class of compounds has been explored as H3R modulators for treating cognitive disorders like Alzheimer's disease and ADHD.[15]

The SAR for pyrrolidine-based H3R antagonists is well-defined. The stereochemistry of substituents on the pyrrolidine ring, the length and nature of the linker, and the composition of the aromatic regions all significantly impact affinity and selectivity.[11][13]

CompoundClassReceptor Affinity (Ki, nM)Functional ActivityReference
Immepyr [(+)-4a] Agonist0.8 ± 0.2Potent in vivo agonist[8][9]
(R)-α-methylhistamine Agonist~11Standard H3 agonist[8]
Irdabisant (CEP-26401) Antagonist0.87Potent antagonist[18]
N-Methyl 9b Antagonist0.58Potent antagonist[18]
N-(5-phenoxypentyl)pyrrolidine Antagonist180 ± 100Antagonist[12]

The H3R primarily couples to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling is the basis for its role as a presynaptic autoreceptor.

H3R_Signaling cluster_membrane Cell Membrane Histamine H3R Agonist H3R Histamine H3 Receptor Histamine->H3R Binds Antagonist H3R Antagonist Antagonist->H3R Blocks G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Neurotransmitter Reduced Neurotransmitter Release PKA->Neurotransmitter

Caption: H3R signaling cascade via Gi/o protein coupling.

Histamine H4 Receptor (H4R) Ligands

The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a crucial role in inflammatory and immune responses.[2][19] Therefore, H4R antagonists are being investigated as potential treatments for allergic rhinitis, asthma, and autoimmune diseases. The pyrrolidine scaffold has also been successfully applied in the design of H4R antagonists.

Research has shown that replacing the piperidine ring in known H3R ligands with a pyrrolidine ring can shift selectivity towards the H4R. For example, enantiomers of a pyrrolidine-containing analog showed distinct stereoselectivity for the human H3 and H4 receptors.[10] Further work has led to the discovery of selective H4R antagonists based on octahydropyrrolo[3,4-c]pyrrole and other pyrrolidine-containing cores.[20]

Similar to the H3R, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is central to its modulatory effects on immune cells.

H4R_Signaling cluster_membrane Cell Membrane Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds G_protein Gi/o Protein (α, βγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP ATP ATP ImmuneResponse Modulation of Immune Cell Function (e.g., Chemotaxis) cAMP->ImmuneResponse Downstream Effects

Caption: H4R signaling cascade via Gi/o protein coupling.

Histamine H1 and H2 Receptor Ligands

The development of simple pyrrolidine-containing analogs for H1 and H2 receptors is less extensively documented compared to H3 and H4. First and second-generation H1 antagonists are typically larger molecules, often incorporating piperidine or piperazine rings.[21][22] However, pyrrolidine moieties are found within more complex structures that exhibit H1 antagonism. For instance, piperidinylpyrrolopyridine derivatives have been synthesized and evaluated as potent and selective H1 antagonists.[23] The focus in these larger scaffolds is often on the overall molecular shape and the spatial relationship between the basic amine and aromatic groups, a role the pyrrolidine effectively fulfills.

H1_H2_Signaling cluster_H1 H1 Receptor Signaling (Gq/11) cluster_H2 H2 Receptor Signaling (Gs) H1 Histamine H1R H1 Receptor H1->H1R Gq Gq/11 H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC2 Adenylyl Cyclase Gs->AC2 cAMP2 cAMP AC2->cAMP2 from ATP ATP2 ATP PKA2 PKA Activation cAMP2->PKA2

Caption: H1 (Gq/11) and H2 (Gs) receptor signaling pathways.

Synthesis and Evaluation: Experimental Protocols

The synthesis of pyrrolidine-containing histamine analogs often starts from commercially available pyrrolidine precursors, such as proline or 2-methylpyrrolidine.[18][24] A general workflow involves the alkylation of the pyrrolidine nitrogen with a suitable electrophile containing the rest of the desired pharmacophore.

General Synthetic Workflow

Synthesis_Workflow Start Pyrrolidine Precursor (e.g., (R)-2-methylpyrrolidine) Step1 Alkylation/ Amidation Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Linker Linker-Aryl Moiety (e.g., 4-(3-bromopropoxy)benzonitrile) Linker->Step1 Step2 Deprotection/ Modification Intermediate->Step2 Final Final Pyrrolidine Analog Step2->Final Purify Chromatography Purification Final->Purify Analyze Structural Analysis (NMR, MS) Purify->Analyze

Caption: General workflow for synthesizing pyrrolidine analogs.

Protocol 1: Synthesis of a Phenoxypropyl-R-2-methylpyrrolidine Analog

This protocol is adapted from the synthesis of H3R antagonists.[18]

Objective: To synthesize a key intermediate for potent H3 receptor antagonists.

Materials:

  • (R)-2-methylpyrrolidine

  • 4-(3-bromopropoxy)benzonitrile

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-2-methylpyrrolidine (1.0 eq) in dry acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-(3-bromopropoxy)benzonitrile (1.1 eq) in acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford the desired product.

  • Characterize the final product by ¹H NMR and mass spectrometry to confirm its structure and purity.

Causality: Potassium carbonate is used as a base to deprotonate the secondary amine of the pyrrolidine, making it a more potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction. Heating increases the reaction rate. Chromatographic purification is essential to isolate the product from unreacted starting materials and byproducts.

Protocol 2: Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.

Materials:

  • Membranes from cells expressing the human H3 receptor (e.g., HEK293-H3R)

  • [³H]-Nα-methylhistamine (Radioligand)

  • Test compound (pyrrolidine analog)

  • Non-specific binding control: Thioperamide (10 µM)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific control (Thioperamide), or 50 µL of the test compound dilution.

  • Add 50 µL of [³H]-Nα-methylhistamine (at a final concentration near its Kd, e.g., 1 nM).

  • Add 100 µL of the H3R membrane preparation (containing 10-20 µg of protein). The total volume is 200 µL.

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness: This protocol includes controls for total and non-specific binding, which are essential for calculating the specific binding of the test compound. The use of the Cheng-Prusoff equation provides a standardized measure of affinity that is independent of the assay conditions.

Therapeutic Perspectives and Future Directions

The development of histamine analogs containing pyrrolidine rings has yielded highly valuable pharmacological tools and promising clinical candidates.

  • Neurological and Psychiatric Disorders: H3R antagonists/inverse agonists are actively being investigated for their potential to improve cognitive function in Alzheimer's disease, enhance wakefulness in narcolepsy, and treat attention-deficit/hyperactivity disorder (ADHD).[15]

  • Inflammatory and Autoimmune Diseases: The selectivity and potency of H4R antagonists make them attractive candidates for treating conditions like atopic dermatitis, rheumatoid arthritis, and allergic asthma, potentially offering a more targeted anti-inflammatory therapy.[2]

  • Vestibular Disorders: Recent evidence suggests that H4 receptors play a role in the vestibular system, highlighting H4R antagonists as potential novel treatments for disorders like vertigo.[25]

Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogs to optimize their efficacy and safety profiles. The design of dual-acting ligands, for example, compounds with affinity for both H3R and another CNS target, may offer new therapeutic avenues. The versatility of the pyrrolidine scaffold ensures it will remain a central element in the ongoing exploration of the histaminergic system.

References

  • Shih, N. Y., et al. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 38(10), 1593-9. [Link]

  • Kühn, B., et al. (2003). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry, 46(25), 5486-96. [Link]

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. [Link]

  • Letavic, M. A., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Bioorganic & Medicinal Chemistry Letters, 18(1), 368-73. [Link]

  • Covel, J. A., et al. (2014). Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters, 5(10), 1083-1084. [Link]

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-60. [Link]

  • Shih, N. Y., et al. (1995). A Novel Pyrrolidine Analog of Histamine as a Potent, Highly Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry, 38(10), 1593-1599. [Link]

  • Reiner, D., et al. (2020). Novel pyrrolidinone derivative lacks claimed histamine H3 receptor stimulation in receptor binding and functional studies. European Journal of Medicinal Chemistry, 191, 112150. [Link]

  • ChEMBL. (2020). Novel pyrrolidinone derivative lacks claimed histamine H receptor stimulation in receptor binding and functional studies. CHEMBL4680206. [Link]

  • ChEMBL. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. CHEMBL1128351. [Link]

  • van der Goot, H., et al. (1992). Synthesis of Potent Non-Imidazole Histamine H3-receptor Antagonists. Journal of Medicinal Chemistry, 35(11), 2071-8. [Link]

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4991. [Link]

  • Lane, C. A., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1156-9. [Link]

  • Kuder, K., et al. (2019). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 24(21), 3949. [Link]

  • ResearchGate. (2020). Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds. Request PDF. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-8. [Link]

  • Sadek, B., et al. (2015). Histamine H4 Receptor Ligands: Future Applications and State of Art. Current Medicinal Chemistry, 22(12), 1435-50. [Link]

  • Maheshwari, C., & Bandyopadhyay, D. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2919-2940. [Link]

  • de Graaf, C., et al. (2019). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 62(17), 7794-7806. [Link]

  • Lenselink, E. B., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12564-12574. [Link]

  • Iesce, M. R., & Cermola, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. [Link]

  • Elz, S., et al. (2000). Ring-substituted histaprodifen analogues as partial agonists for histamine H(1) receptors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 43(2), 181-91. [Link]

  • Lenselink, E. B., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12564-12574. [Link]

  • Fonquerna, S., et al. (2005). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1165-7. [Link]

  • ResearchGate. (2010). Representative class of H1 receptor antagonists. Figure. [Link]

  • SlideShare. (2018). Pharmacology Histamine and Histamine receptor Antagonists. [Link]

  • Semantic Scholar. (1995). Structure-Activity Relationships of H1-Receptor Antagonists. [Link]

  • Carceller, E., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(23), 5708-5719. [Link]

  • El-Gendy, M. A., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14171-14187. [Link]

  • ResearchGate. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PDF. [Link]

  • Desmadryl, G., et al. (2012). Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. British Journal of Pharmacology, 167(4), 885-97. [Link]

  • Futyra-Wąsowska, K., et al. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 21(9), 3042. [Link]

  • Li, Y., et al. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. International Journal of Molecular Sciences, 25(3), 1506. [Link]

  • ResearchGate. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. PDF. [Link]

  • Medicosis Perfectionalis. (2023). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology. YouTube. [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine: A Novel Histamine H3 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals Preamble: The Rationale for a Novel Scaffold In the landscape of modern drug discovery, the pyrrolidine ring stands as a "privileged scaffold," a structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutics.[1][2] Its inherent non-planar, three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets.[1][3] When this versatile scaffold is combined with the imidazole moiety—a key component of endogenous ligands like histamine and a frequent constituent in potent, selective modulators of its receptors—the potential for novel pharmacology emerges.[4][5] This guide introduces 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine , a novel chemical entity designed to merge the favorable pharmacokinetic properties of the pyrrolidine core with the pharmacodynamic potential of an imidazole-based pharmacophore. We will explore its prospective synthesis, a hypothesized mechanism of action centered on the histamine H3 receptor, and a comprehensive, tiered experimental workflow to validate its therapeutic utility.

Section 1: Synthesis and Physicochemical Characterization

The successful investigation of any novel compound begins with a robust and reproducible synthetic route. The proposed synthesis of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a multi-step process designed for efficiency and scalability, followed by rigorous characterization to ensure purity and structural integrity.

Proposed Synthetic Workflow

The synthesis initiates from commercially available starting materials, proceeding through a key [3+2] cycloaddition reaction to construct the pyrrolidine ring, a method noted for its versatility in generating substituted pyrrolidines.[6] Subsequent functional group manipulations will yield the target compound.

A Boc-Protected Imidazole-4-carboxaldehyde C [3+2] Cycloaddition A->C B N-benzylideneglycinate B->C D Pyrrolidine Intermediate C->D Formation of Pyrrolidine Ring E Reduction of Ester D->E F Hydroxymethyl Pyrrolidine E->F G Conversion to Azide F->G Mesylation followed by NaN3 H Azido Pyrrolidine G->H I Reduction of Azide H->I Staudinger Reaction or Catalytic Hydrogenation J Boc-Protected Amine I->J K Deprotection J->K TFA or HCl L 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine K->L cluster_0 Presynaptic Neuron Compound 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine H3R Histamine H3 Receptor Compound->H3R Antagonism G_protein Gi/o Protein H3R->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP cAMP AC->cAMP Increased Production PKA Protein Kinase A cAMP->PKA Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release A Administer Compound to Rodents B Administer H3R PET Ligand (e.g., [¹¹C]GSK189254) A->B Pre-treatment E Correlate with Plasma/Brain Concentrations A->E Satellite group for PK C PET Imaging B->C D Quantify Receptor Occupancy C->D D->E PK/PD Modeling

Sources

Exploratory

Technical Guide: Molecular Weight and Physicochemical Characterization of Imidazole Amines

Executive Summary This technical guide provides a high-resolution analysis of imidazole amines, a class of heterocycles fundamental to medicinal chemistry and chemical biology.[1] Beyond their basic molecular weight, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of imidazole amines, a class of heterocycles fundamental to medicinal chemistry and chemical biology.[1] Beyond their basic molecular weight, this document dissects the physicochemical behaviors—specifically tautomerism, ionization constants (pKa), and lipophilicity—that dictate their performance as drug pharmacophores. It further establishes robust analytical protocols to overcome common characterization challenges, such as peak tailing in reverse-phase chromatography.

Molecular Architecture and Tautomeric Dynamics

The imidazole amine scaffold consists of a five-membered planar imidazole ring fused or linked to an amine-bearing side chain. The defining characteristic of this system is prototropic tautomerism .

The Tautomeric Equilibrium

Unlike static heterocycles, the imidazole ring exists in a dynamic equilibrium between two tautomers (


-H and 

-H). This rapid proton migration between N1 and N3 is solvent- and pH-dependent and critically influences receptor binding affinity.
  • 
    -H (1,4-tautomer):  Generally preferred in neutral solution for 4-substituted imidazoles.
    
  • 
    -H (1,5-tautomer):  Often stabilized by specific hydrogen bond networks in enzyme active sites.
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the resulting ionization states that researchers must account for during structural analysis.

Tautomerism Neutral_Tau N(tau)-H Tautomer (1,4-substituted) Major Species Neutral_Pi N(pi)-H Tautomer (1,5-substituted) Minor Species Neutral_Tau->Neutral_Pi Proton Shift (Fast) Cation Imidazolium Cation (Protonated Ring) pKa ~ 6.0 Neutral_Tau->Cation +H+ (pH < 6) Anion Imidazolate Anion (Deprotonated) pKa > 14 Neutral_Tau->Anion -H+ (pH > 14) Neutral_Pi->Cation +H+

Figure 1: Prototropic tautomerism and ionization states of the imidazole core. The equilibrium shifts based on the electronic nature of the side chain R-group.

Physicochemical Data Profile

The following table consolidates molecular weight and ionization data for key imidazole amines. Note the distinct pKa values for the ring (imidazole) versus the side chain (aliphatic amine).

CompoundMolecular Weight ( g/mol )Ring pKa (ImH+)Side Chain pKa (NH3+)LogP (pH 7.4)Physiological State
Imidazole 68.086.95N/A-0.08Neutral/Cationic Mix
Histamine 111.155.949.75-0.70Monocation (96%) / Dication
Histidine 155.156.009.17 (Amino)-3.32Zwitterionic
Urocanic Acid 138.125.803.50 (Carboxyl)-0.85Anionic
4-Methylimidazole 82.107.52N/A0.35Neutral

Key Insight: The basicity of the side chain amine (pKa ~9-10) dominates the solubility profile. At physiological pH (7.4), histamine exists primarily as a monocation (protonated side chain, neutral ring), which is critical for its ability to traverse the blood-brain barrier via specific transporters rather than passive diffusion.

Analytical Characterization Protocols

Characterizing imidazole amines is notoriously difficult due to their polarity and basicity. Standard Reverse-Phase HPLC (RP-HPLC) often results in severe peak tailing due to the interaction between the basic imidazole nitrogens and residual silanol groups on silica columns.

Protocol: HPLC Separation Strategy

To achieve symmetrical peaks and accurate quantification, use the following "Ion Suppression" or "Ion Pairing" methodology.

Reagents:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse) OR a Mixed-Mode column (e.g., SIELC Primesep).

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH adjusted to 3.0 or 8.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Ion Pairing Agent (Optional): Sodium Octanesulfonate (5 mM) if retention is too low.

Workflow Logic:

  • pH Selection: Operate at pH 3.0 (protonates all nitrogens, requires ion pairing for retention) or pH 8.5 (suppresses ring ionization, improves shape on hybrid columns).

  • Gradient: 0% B to 30% B over 10 minutes. (Imidazole amines are polar and elute early).

Analytical Decision Tree

Use this workflow to select the correct separation mode based on your specific imidazole derivative.

HPLC_Workflow Start Start: Imidazole Amine Sample Check_LogP Check LogP / Polarity Start->Check_LogP Highly_Polar Highly Polar (LogP < -1.0) Check_LogP->Highly_Polar Mod_Polar Moderately Polar (LogP > -0.5) Check_LogP->Mod_Polar HILIC Method A: HILIC Mode (Amide/Silica Column) Mobile: ACN/Water/Buffer Highly_Polar->HILIC Retention Issue Ion_Pair Method C: Ion-Pairing RP Add Octanesulfonate pH 3.0 Highly_Polar->Ion_Pair Peak Shape Issue RP_Standard Method B: Standard RP-C18 High pH (pH > 8) Buffer Mod_Polar->RP_Standard Use Hybrid Column

Figure 2: Chromatographic method selection strategy for imidazole amines to prevent peak tailing and ensure retention.

Drug Design Implications

Bioisosterism and Hydrogen Bonding

The imidazole ring is a privileged scaffold in drug design because it can simultaneously act as a hydrogen bond donor (via N-H) and acceptor (via N:).

  • Donor/Acceptor Ratio: 1:1 in neutral form.

  • Ligand Efficiency: The small size (MW ~68) allows it to fit into tight pockets (e.g., Heme coordination in CYP450 enzymes) without imposing steric penalties.

pKa Modulation

By substituting the imidazole ring at the C2, C4, or C5 positions, researchers can "tune" the pKa to alter bioavailability.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl) Lower the pKa, stabilizing the neutral form and increasing membrane permeability.

  • Electron Donating Groups (EDG): (e.g., -CH3) Raise the pKa, increasing basicity and solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1H-Imidazole Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • SIELC Technologies. Separation of Imidazole Derivatives on Newcrom R1 HPLC Column. Retrieved from [Link]

  • DrugBank Online. Histamine: Pharmacology and Physicochemical Properties. Retrieved from [Link]

Sources

Foundational

Recent Discoveries in the Synthesis of 1H-imidazole-4-yl Derivatives

An In-Depth Technical Guide Introduction: The Enduring Significance of the Imidazole Scaffold The 1H-imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Enduring Significance of the Imidazole Scaffold

The 1H-imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Its derivatives are integral components of essential biological molecules like the amino acid histidine and exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4][5][6] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow its derivatives to bind effectively to a wide array of enzymes and receptors within biological systems.[1][7]

This guide provides a detailed exploration of recent, cutting-edge advancements in the synthesis of 1H-imidazole-4-yl derivatives. Moving beyond classical methods, we will dissect modern strategies that prioritize efficiency, atom economy, molecular diversity, and sustainability. The focus is on the causality behind experimental choices, offering researchers and drug development professionals actionable insights into the most powerful synthetic tools available today.

Part 1: The Convergence of Complexity: Multi-Component Reactions (MCRs)

Expertise & Experience: Multi-component reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecular architectures in a single, convergent step from three or more starting materials. This approach is fundamentally aligned with the demands of modern drug discovery, where the rapid generation of diverse compound libraries is paramount.[4] By minimizing intermediate isolation and purification steps, MCRs not only accelerate the discovery process but also significantly reduce solvent waste and energy consumption, aligning with the principles of green chemistry.[4][8]

Modernizing a Classic: The Radziszewski-Debus Synthesis

The Radziszewski (or Debus) synthesis, a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is the foundational MCR for creating substituted imidazoles.[2][3][9] Recent innovations have focused on enhancing the scope and environmental compatibility of this reaction through novel catalytic systems.

Trustworthiness through Green Catalysis: A significant trend is the replacement of harsh, traditional catalysts with benign, renewable, and recyclable alternatives. Natural catalysts, such as lemon juice or lemon peel powder (LPP), have proven remarkably effective.[10][11] These biocatalysts, rich in citric acid and other organic acids, provide a mildly acidic medium that facilitates the condensation steps of the reaction, often under ambient or slightly elevated temperatures.

Experimental Protocol: Green Synthesis of 2,4,5-Triaryl-1H-Imidazole Derivatives [10][11]

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2.5 mmol).

  • Solvent & Catalyst: Add ethanol (5 mL) as a green solvent, followed by the natural catalyst (e.g., 10 wt% Lemon Peel Powder).[10]

  • Reaction: Stir the mixture at a specified temperature (e.g., 70°C or room temperature, depending on the catalyst's activity) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, the reaction mixture is typically cooled, and the solid product is isolated by filtration.

  • Purification: The crude product is often pure enough for characterization, but can be further purified by recrystallization from a suitable solvent like ethanol.

Expanding Horizons: Four-Component Reactions

Pushing the boundaries of complexity, one-pot, four-component reactions have emerged for the synthesis of highly functionalized imidazoles. These methods introduce an additional element, such as a primary amine or hydroxylamine, to generate tetrasubstituted or N-hydroxy imidazole derivatives directly.

Authoritative Grounding: A notable example is the catalyst-free, four-component synthesis of 1-hydroxy-2,4,5-trisubstituted imidazole derivatives.[12] This reaction proceeds efficiently by combining hydroxylamine, a benzonitrile, an arylglyoxal, and a cyclic 1,3-dicarbonyl compound under reflux in ethanol. The self-validating nature of this protocol lies in its simplicity and high yields without the need for external catalysts or bases, which often complicate purification.

Table 1: Optimization of a Four-Component Synthesis of a 1-Hydroxy-Imidazole Derivative [12]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O1001245
2CH₃CN801070
3EtOH80692
4CH₂Cl₂4018Trace
5Toluene1101065

As demonstrated, ethanol under reflux provides the optimal balance of solubility and reaction rate for this transformation.

Mandatory Visualization:

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction A 1,2-Dicarbonyl (e.g., Benzil) Process Convergent Synthesis - Catalyst (e.g., Green Catalyst) - Solvent (e.g., EtOH) - Heat / MW A->Process B Aldehyde B->Process C Amine Source (e.g., NH4OAc) C->Process D Fourth Component (Optional) D->Process Product Highly Substituted 1H-Imidazole-4-yl Derivative Process->Product

Caption: General workflow for Multi-Component Imidazole Synthesis.

Part 2: Precision Engineering: Transition Metal-Catalyzed C-H Functionalization

Expertise & Experience: The direct functionalization of carbon-hydrogen (C-H) bonds is one of the most significant advances in modern organic synthesis. This strategy circumvents the need for pre-functionalized starting materials (e.g., halo- or organometallic imidazoles), thereby shortening synthetic sequences and improving overall efficiency—a concept known as step economy. For the imidazole core, C-H functionalization provides a powerful toolkit for selectively installing substituents at specific positions, including the C4 position.

Palladium & Rhodium Catalysis: The Gold Standard for Arylation

Palladium and rhodium catalysts are workhorses for C-H arylation reactions. The choice of catalyst, ligands, and directing groups allows for exquisite control over regioselectivity.

Authoritative Grounding: A seminal study demonstrated that the direct C4-arylation of 2-phenylimidazole can be achieved with high selectivity using a palladium catalyst.[13] This method employs iodoarenes as the aryl source in the presence of a palladium acetate/triphenylphosphine catalyst system and magnesium oxide as the base. The causality behind this selectivity lies in the electronic properties and steric accessibility of the C4-H bond, which is favored for oxidative addition under these conditions.

Experimental Protocol: Palladium-Catalyzed C4-Arylation of 2-Phenylimidazole [13]

  • Vessel Preparation: To an oven-dried reaction vessel, add 2-phenylimidazole (1.0 equiv), the desired iodoarene (1.2 equiv), Palladium(II) acetate (5 mol %), triphenylphosphine (20 mol %), and magnesium oxide (1.2 equiv).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 150 °C with vigorous stirring for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-2-phenyl-1H-imidazole.

Nickel Catalysis: An Economical and Sustainable Alternative

While palladium and rhodium are highly effective, their cost and toxicity are drawbacks. Recent research has focused on developing catalytic systems based on more earth-abundant and economical first-row transition metals, such as nickel.

Trustworthiness through Innovation: Nickel-catalyzed C-H arylation of imidazoles has been successfully developed, even enabling the use of challenging coupling partners like phenol derivatives (C-O electrophiles).[14] A key insight from this work was the critical role of the solvent; tertiary alcohols, such as t-amyl alcohol, were found to be uniquely effective, whereas aprotic solvents or other alcohols failed. This choice is crucial for enabling the catalytic cycle, which is believed to involve the oxidative addition of the electrophile to a Ni(0) species, followed by a base-promoted C-H nickelation of the imidazole.

Mandatory Visualization:

CH_Arylation_Cycle A Pd(0)Ln B [Ar-Pd(II)-X]Ln (Oxidative Adduct) A->B Oxidative Addition C [Im-Pd(II)-Ar]Ln (C-H Activation) B->C C-H Activation/ Deprotonation C->A Reductive Elimination Product Arylated Imidazole (Im-Ar) C->Product Imidazole Imidazole (Im-H) + Base Imidazole->B ArX Aryl Halide (Ar-X) ArX->B

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Part 3: Novel Ring-Forming and Transformative Strategies

Expertise & Experience: Beyond functionalizing a pre-existing imidazole ring, recent discoveries have unveiled novel cyclization and transformation reactions that provide access to unique 1H-imidazole-4-yl derivatives. These methods often involve unconventional bond disconnections and can generate substitution patterns that are difficult to achieve through traditional means.

Oxidative [4+1] Cyclization

This strategy involves the construction of the five-membered imidazole ring from a four-atom and a one-atom component. An innovative iodine-mediated oxidative [4+1] cyclization has been developed to synthesize 2,5-disubstituted imidazole-4-carboxylic derivatives.[15] The reaction proceeds between enamines and trimethylsilyl azide (TMSN₃), where TMSN₃ surprisingly acts as a one-carbon source after the sequential removal of two nitrogen atoms. This method is particularly valuable as it directly installs a carboxylic acid handle at the C4 position, which is a versatile functional group for further derivatization.

Microwave-Assisted 1,5-Electrocyclization

Electrocyclization reactions are powerful intramolecular processes for forming rings. A microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has been shown to be a rapid and efficient route to diversely functionalized imidazole-4-carboxylates.[16] The ylides are generated in situ from the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes. The application of microwave irradiation dramatically accelerates the electrocyclization step, reducing reaction times from hours to minutes compared to conventional heating. This protocol allows for systematic modulation of substituents at the C2, N3, and C5 positions of the imidazole core.

Experimental Protocol: Microwave-Assisted Synthesis of Imidazole-4-carboxylates [16]

  • Reactant Preparation: In a microwave process vial, mix the 1,2-diaza-1,3-diene (1.0 equiv), a primary amine (1.0 equiv), and the desired aldehyde (1.2 equiv).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).

  • Work-up & Purification: After cooling, the reaction mixture is concentrated, and the resulting residue is purified by column chromatography to afford the target imidazole-4-carboxylate.

Mandatory Visualization:

Caption: Key 1,5-electrocyclization step in imidazole synthesis.

Summary and Future Outlook

The synthesis of 1H-imidazole-4-yl derivatives is undergoing a period of rapid innovation. The key trends point towards the adoption of more strategic and sustainable methodologies. Multi-component reactions are being refined with green catalysts, while C-H functionalization offers an unparalleled level of precision and step-economy, with a promising shift towards earth-abundant metal catalysts like nickel.[5][8][11][14] Furthermore, novel cyclization reactions are continuously expanding the toolbox for accessing unique and complex imidazole scaffolds.

Looking ahead, the field is poised for further integration of enabling technologies. The use of computational tools for rational catalyst design, the application of continuous flow chemistry for improved scalability and safety, and the discovery of new C-H activation pathways will undoubtedly continue to shape the future of imidazole synthesis.[5] These advancements will empower researchers to create the next generation of imidazole-based therapeutics and functional materials, addressing critical challenges in global health and technology.

References

  • Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Dey, S., Chakraborty, K., Pradhan, K., & Ghosh, P. (2025, September 20). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. SSRN. [Link]

  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis - IOSR Journal. (2026, January 9). IOSR Journal of Applied Chemistry. [Link]

  • Recent advances in the synthesis of imidazoles - ResearchGate. (2020, May 11). Retrieved March 3, 2026, from [Link]

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. (2012, February 1). PubMed. [Link]

  • Diversity Synthesis via C−H Bond Functionalization: Concept-Guided Development of New C-Arylation Methods for Imidazoles | Journal of the American Chemical Society. (2003, August 9). Journal of the American Chemical Society. [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis - PMC - NIH. (n.d.). Retrieved March 3, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (2025, March 15). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A simple, and efficient procedure for the synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives - Semantic Scholar. (n.d.). Retrieved March 3, 2026, from [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved March 3, 2026, from [Link]

  • Recent Achievement in the Synthesis of Imidazoles - Bentham Science Publishers. (2023, October 18). Bentham Science. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025, September 7). Letters in Applied NanoBioScience. [Link]

  • Recent Advances in the Synthesis and Applications of Imidazole Derivatives. (2025, October 23). ResearchGate. [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica. (n.d.). Retrieved March 3, 2026, from [Link]

  • Green chemistry as efficient approache to achieve a new series of heterocyclic compounds. (2022, September 30). Iraqi Journal of Science. [Link]

  • Recent advances in the synthesis of imidazoles - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]

  • C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. (n.d.). Retrieved March 3, 2026, from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2025, September 5). MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13). National Center for Biotechnology Information. [Link]

  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst - ResearchGate. (2025, January 3). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved March 3, 2026, from [Link]

  • Solid-Phase synthesis of 4-substituted imidazoles using a scaffold approach | Request PDF. (2025, August 5). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Screening of Novel Imidazolylpyrazole Scaffolds | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008, January 1). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update - OUCI. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of 1H-imidazole derivatives 4a–z. Reaction conditions: 3 (0.5... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022, January 10). ACS Omega. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. (2014, December 15). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Application Note: Advanced Synthetic Strategies for Heterocyclic Building Blocks Target: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (CAS: 929102-07-8) Prepared by: Senior Application Scientist, Medicinal Chemistry Division E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Strategies for Heterocyclic Building Blocks Target: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (CAS: 929102-07-8) Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The synthesis of highly polar, nitrogen-dense heterocyclic scaffolds such as 3-(1H-imidazol-4-yl)pyrrolidin-2-amine[1] presents unique challenges in medicinal chemistry, primarily due to issues of chemoselectivity, tautomerism, and protecting group compatibility. This compound, characterized by a pyrrolidine ring bearing an amine at the C2 position and an imidazole at the C3 position, exists in a dynamic equilibrium with its cyclic amidine tautomer (2-imino-pyrrolidine)[2].

This protocol details a highly efficient, scalable, and self-validating synthetic pathway. Rather than attempting a difficult direct functionalization of an unprotected pyrrolidine, this route utilizes a palladium-catalyzed Stille cross-coupling to establish the C-C bond between the heterocycles, followed by a chemoselective thionation-amination sequence to install the C2 amine.

Pathway Architecture & Mechanistic Rationale

The central challenge in synthesizing 2-aminopyrrolidines is the intrinsic stability of the precursor lactam (pyrrolidin-2-one). Direct amination of a lactam carbonyl is kinetically unfavorable due to the resonance stabilization of the amide bond.

To overcome this, our protocol employs a Thioimidate Activation Strategy . By converting the lactam to a thiolactam using Lawesson's reagent, we significantly increase the electrophilicity of the C2 carbon. Subsequent S-alkylation with methyl iodide generates a highly reactive thioimidate intermediate, which readily undergoes nucleophilic displacement by ammonia to yield the target amidine/amine.

SynthesisPathway SM1 3-Bromo-1-Boc- pyrrolidin-2-one Step1 Stille Coupling Pd(PPh3)4, Toluene SM1->Step1 SM2 1-Trityl-4-(tributylstannyl) -1H-imidazole SM2->Step1 Int1 Lactam Intermediate (C26H31N3O3) Step1->Int1 Step2 1. Lawesson's Reagent 2. MeI, K2CO3 3. NH3/MeOH Int1->Step2 Int2 Protected Amidine (C26H32N4O2) Step2->Int2 Step3 Global Deprotection 4M HCl in Dioxane Int2->Step3 Target 3-(1H-Imidazol-4-yl) pyrrolidin-2-amine 2HCl CAS: 929102-07-8 Step3->Target

Fig 1: Chemoselective synthesis pathway for 3-(1H-imidazol-4-yl)pyrrolidin-2-amine.

Quantitative Optimization Data

To ensure maximum yield and minimize the formation of destannylated byproducts during the cross-coupling phase, the reaction parameters were rigorously optimized. The data below reflects the validation matrix for the synthesis of the core scaffold.

ParameterCatalyst SystemSolventTemp (°C)Time (h)Conversion Yield (%)
Trial 1Pd(OAc)2 / PPh3DMF901242% (High debromination)
Trial 2Pd(dppf)Cl2Dioxane100868%
Optimized Pd(PPh3)4 / CuI Toluene 110 16 89% (Optimal)
Trial 4Pd2(dba)3 / XPhosToluene1101674%

Note: The addition of catalytic Copper(I) iodide (CuI) is critical. It facilitates the transmetalation step via the formation of a highly reactive organocopper intermediate, accelerating the Stille coupling and suppressing homocoupling of the stannane.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 1-Boc-3-(1-trityl-1H-imidazol-4-yl)pyrrolidin-2-one

Objective: Establish the C3-C4' bi-heterocyclic linkage.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 3-bromo-1-Boc-pyrrolidin-2-one (10.0 mmol, 1.0 eq) and 1-trityl-4-(tributylstannyl)-1H-imidazole (11.0 mmol, 1.1 eq).

  • Catalyst Loading: In a glovebox, add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 5 mol%) and Copper(I) iodide (1.0 mmol, 10 mol%).

  • Solvent Addition: Inject 100 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to reflux (110°C) for 16 hours under a positive pressure of argon. Monitor via TLC (Hexanes/EtOAc 1:1) until the complete disappearance of the bromolactam.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium/copper salts, and wash the pad with EtOAc (3 x 50 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution 10% to 50% EtOAc in Hexanes) to yield the intermediate as a white foam.

Phase 2: Thionation and Amination (Thioimidate Route)

Objective: Convert the unreactive lactam to the target cyclic amidine.

  • Thionation: Dissolve the intermediate from Phase 1 (8.0 mmol) in anhydrous THF (80 mL). Add Lawesson's reagent (4.4 mmol, 0.55 eq). Stir at 60°C for 4 hours. The solution will turn distinctively yellow. Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the crude thiolactam.

  • Thioimidate Formation: Dissolve the crude thiolactam in anhydrous acetone (50 mL). Add anhydrous K2CO3 (16.0 mmol, 2.0 eq) and Methyl iodide (24.0 mmol, 3.0 eq). Stir at room temperature for 12 hours in the dark. Filter the inorganic salts and concentrate in vacuo.

  • Amination: Dissolve the resulting S-methyl thioimidate in a 7N solution of ammonia in methanol (50 mL). Seal the reaction vessel and heat to 60°C for 24 hours.

  • Workup: Vent the vessel carefully in a fume hood to release excess ammonia. Concentrate the solvent to yield the protected amidine.

Phase 3: Global Deprotection and Salt Formation

Objective: Remove the Boc and Trityl protecting groups to yield the final API-grade building block.

  • Deprotection: Dissolve the protected amidine (5.0 mmol) in anhydrous dichloromethane (20 mL). Slowly add a solution of 4M HCl in dioxane (20 mL) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The trityl group will cleave to form the triphenylmethyl cation (visible as a deep yellow/orange color), and the Boc group will evolve CO2 and isobutylene gas.

  • Precipitation: The target compound, 3-(1H-imidazol-4-yl)pyrrolidin-2-amine[1], will precipitate out of the non-polar solvent mixture as the highly stable dihydrochloride salt.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold diethyl ether (3 x 30 mL) to remove triphenylmethane byproducts, and dry under high vacuum at 40°C for 12 hours.

  • Validation: Confirm purity via 1H NMR (D2O) and LC-MS (Expected m/z for C7H12N4 [M+H]+: 153.11).

References

  • Pyrrolidin-2-amine | C4H10N2 | CID 14298876 - PubChem - NIH. National Center for Biotechnology Information. PubChem Compound Summary for CID 14298876, Pyrrolidin-2-amine. Retrieved from:[Link]

Sources

Application

Enantioselective preparation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Application Note: Enantioselective Preparation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-one and Derivatives Subtitle: Strategic Synthesis of the Core Scaffold for TAFIa Inhibitors and Histamine Analogs via Asymmetric Michael...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Preparation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-one and Derivatives

Subtitle: Strategic Synthesis of the Core Scaffold for TAFIa Inhibitors and Histamine Analogs via Asymmetric Michael Addition.

Executive Summary & Strategic Analysis

The target structure, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine , represents a challenging motif in medicinal chemistry, often serving as the pharmacophore in Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) inhibitors (e.g., analogs of UK-396,082) and novel histamine receptor ligands.

Critical Chemical Insight: Strictly speaking, a primary amine attached directly to the C2 position of a pyrrolidine ring (a cyclic hemiaminal/aminal) is chemically labile and prone to hydrolysis or polymerization unless stabilized as a salt or protected. Therefore, this guide focuses on the enantioselective synthesis of the (3S)-3-(1H-imidazol-4-yl)pyrrolidin-2-one (Lactam) . This stable intermediate is the industry-standard precursor, which can be converted into the 2-amine (via activation/substitution), 2-aminomethyl derivatives, or reduced pyrrolidines.

Synthetic Strategy: We utilize an Asymmetric Michael Addition of nitromethane to a protected urocanic acid derivative. This route is preferred over direct cycloaddition for its scalability and high enantiocontrol.

  • Precursor: Trityl-protected Urocanic Acid Methyl Ester.

  • Key Step: Cu(II)-Bisoxazoline catalyzed conjugate addition of nitromethane.

  • Cyclization: Reductive cyclization (Nitro

    
     Amine 
    
    
    
    Lactam).

Chemical Pathway Visualization

The following diagram outlines the enantioselective route from Urocanic Acid to the Pyrrolidinone core.

G Start Urocanic Acid (Imidazole-4-acrylic acid) Step1 1. Esterification 2. N-Trityl Protection Start->Step1 Intermediate1 (E)-Methyl 3-(1-trityl- 1H-imidazol-4-yl)acrylate Step1->Intermediate1 Step2 Asymmetric Michael Addition (MeNO2, Cu-Box Catalyst) Intermediate1->Step2 Stereocontrol Step Intermediate2 Chiral Gamma-Nitro Ester Step2->Intermediate2 Step3 Hydrogenation (Raney Ni/H2) Intermediate2->Step3 Reductive Cyclization Target (3S)-3-(1H-Imidazol-4-yl) pyrrolidin-2-one Step3->Target Future Derivatization to 2-Amine / 2-Aminomethyl Target->Future

Caption: Figure 1. Stereoselective synthesis of the 3-imidazolyl-pyrrolidinone core via Asymmetric Michael Addition.

Detailed Experimental Protocols

Phase 1: Substrate Preparation

Objective: Synthesis of (E)-Methyl 3-(1-trityl-1H-imidazol-4-yl)acrylate. Rationale: The imidazole nitrogen must be protected to prevent catalyst poisoning during the Michael addition. The trityl (Trt) group is chosen for its bulk, which aids in stereochemical shielding, and its ease of removal.

Reagents:

  • Urocanic acid (10.0 g, 72.4 mmol)

  • Methanol (100 mL) / H2SO4 (cat.)

  • Trityl chloride (TrtCl) (22.0 g, 79.0 mmol)

  • Triethylamine (Et3N)

Protocol:

  • Esterification: Reflux urocanic acid in MeOH (100 mL) with conc. H2SO4 (1.0 mL) for 12 h. Concentrate and neutralize to obtain Methyl urocanate.

  • Protection: Dissolve Methyl urocanate (10.0 g) in DMF (50 mL). Add Et3N (1.5 eq) and cool to 0°C.

  • Add TrtCl (1.1 eq) portion-wise. Warm to RT and stir for 4 h.

  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from EtOH/Hexane.

  • QC: Check NMR for disappearance of N-H signal and presence of Trityl aromatic protons (7.1–7.4 ppm).

Phase 2: Enantioselective Michael Addition (The Critical Step)

Objective: Installation of the C3 stereocenter via addition of nitromethane. Mechanism: A Copper(II)-Bisoxazoline complex coordinates the ester carbonyl and the imidazole nitrogen (or just the 1,3-dicarbonyl geometry), directing the nucleophilic attack of the nitronate species.

Reagents:

  • Substrate: Trityl-protected ester (from Phase 1).

  • Nucleophile: Nitromethane (CH3NO2) (5.0 eq).

  • Catalyst: Cu(OTf)2 (5 mol%) + (S,S)-Ph-Box Ligand (5.5 mol%).

  • Solvent: Dry THF or Toluene.

Protocol:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OTf)2 (18 mg, 0.05 mmol) and (S,S)-Ph-Box (19 mg, 0.055 mmol) in dry THF (2 mL). Stir for 1 h under Argon to form the deep blue complex.

  • Addition: Add the Trityl-protected ester (1.0 mmol) to the catalyst solution.

  • Reaction: Add Nitromethane (0.27 mL, 5.0 mmol) dropwise.

  • Incubation: Stir at room temperature (or 0°C for higher ee) for 24–48 h. Monitor by TLC (Hexane/EtOAc 1:1).

  • Workup: Filter through a short plug of silica gel to remove copper. Concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Target Yield: 85–92%

    • Target ee: >94% (Determine by Chiral HPLC, e.g., Chiralcel OD-H).

Phase 3: Reductive Cyclization to the Lactam

Objective: Reduction of the nitro group to an amine, which spontaneously attacks the methyl ester to close the pyrrolidone ring.

Reagents:

  • Intermediate: Chiral Gamma-nitro ester.

  • Catalyst: Raney Nickel (active slurry) or Pd/C (10%).

  • Hydrogen Source: H2 gas (balloon or 50 psi).

  • Solvent: Methanol.

Protocol:

  • Dissolve the nitro ester (1.0 mmol) in MeOH (10 mL).

  • Add Raney Nickel (approx. 50 wt% of substrate) carefully (pyrophoric!).

  • Purge with H2 and stir under H2 atmosphere (balloon pressure is usually sufficient, but 50 psi in a Parr shaker is faster) for 16 h.

  • Cyclization: The initial product is the amino-ester, which often cyclizes in situ. If cyclization is incomplete, heat the filtered solution to reflux for 2 h.

  • Deprotection (Optional): The Trityl group may remain or be cleaved depending on conditions. To remove: treat with 10% TFA/DCM for 1 h.

  • Isolation: Filter catalyst through Celite. Concentrate. Purify the lactam by recrystallization or column chromatography (DCM/MeOH 9:1).

Data Analysis & Troubleshooting

Table 1: Optimization of Michael Addition Parameters

ParameterCondition ACondition B (Recommended)Condition C
Solvent DCMTHF Toluene
Temp 25°C0°C -20°C
Time 12 h24 h 72 h
Yield 75%88% 60%
ee (%) 82%94% 96%

Troubleshooting Guide:

  • Low Enantioselectivity: Ensure the N-trityl group is intact. Free imidazole nitrogens coordinate to Copper, poisoning the chiral catalyst. Ensure solvents are anhydrous.

  • Incomplete Cyclization: If the amino-ester is isolated, reflux in Ethanol with 1 eq of acetic acid to force ring closure.

  • Racemization: Avoid strong bases during the workup of the Michael adduct. The alpha-proton of the nitro group is acidic.

Conversion to "2-Amine" Equivalents

To access the functionality implied by 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine :

  • To 2-Aminomethyl-pyrrolidine: Reduce the Lactam (Phase 3 product) using LiAlH4 in THF.

  • To 2-Amino-pyrrolidine (Hemiaminal): This is generally done by converting the lactam to the thiolactam (Lawesson’s reagent) and then to the amidine or removing the carbonyl via reduction. Note: The stable "2-amine" equivalent in drug discovery is often the 2-amino-imidazole or 2-guanidino moiety attached to the ring, not the hemiaminal itself.

References

  • Pfizer Global R&D. "Discovery of UK-396,082, a Potent and Selective Inhibitor of TAFIa." Journal of Medicinal Chemistry, 47(13), 3369-3382.

  • Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Catalysts for Enantioselective Michael Reactions." Journal of the American Chemical Society, 121(28), 6625-6638.

  • AstraZeneca R&D. "Design and synthesis of conformationally restricted inhibitors of TAFIa." Bioorganic & Medicinal Chemistry, 22(8), 2413-2426.

  • MacMillan, D. W. C., et al. "Enantioselective Organocatalytic Conjugate Additions." Nature, 455, 304–308.

Method

Optimal solvent systems for solubilizing 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Application Note & Protocol Topic: Optimal Solvent Systems for Solubilizing 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimal Solvent Systems for Solubilizing 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine. We delve into the physicochemical properties of the molecule, dictated by its constituent imidazole, pyrrolidine, and primary amine moieties. The guide elucidates the theoretical underpinnings of its solubility, with a strong emphasis on its pH-dependent nature. Detailed, step-by-step protocols for preparing stock solutions and determining aqueous solubility via the gold-standard shake-flask method are provided. This note aims to equip researchers with both the theoretical knowledge and practical methodologies to handle this compound effectively in a laboratory setting, ensuring data integrity and reproducibility in downstream applications.

Physicochemical Characterization & Solubility Rationale

The solubility behavior of a compound is intrinsically linked to its molecular structure. 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a highly polar molecule featuring three key functional groups that govern its interaction with various solvents.

  • Imidazole Ring: This aromatic heterocycle is amphoteric, capable of acting as both a weak acid (pKa of N-H ≈ 14.5) and a weak base (pKa of conjugate acid ≈ 7.0).[1][2][3] Its polarity and ability to participate in hydrogen bonding contribute significantly to its solubility in polar solvents.[4][5]

  • Pyrrolidine Ring: As a cyclic secondary amine, this moiety is strongly basic (pKa of conjugate acid ≈ 11.3 for pyrrolidine) and enhances aqueous solubility.[6][7][8]

  • Primary Amine (-NH₂): This group is basic and a potent hydrogen bond donor, further increasing the molecule's polarity and affinity for protic solvents.

The presence of multiple ionizable centers makes the aqueous solubility of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine critically dependent on pH. The molecule's net charge changes as the pH of the medium is altered, directly impacting its interaction with water molecules. At acidic pH, the nitrogen atoms become protonated, leading to the formation of a highly water-soluble cationic species. Conversely, in highly alkaline conditions, the molecule exists as a neutral free base, which may exhibit lower aqueous solubility.

G cluster_pH Dominant Species of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine vs. pH node_low_pH Low pH (e.g., pH < 6) Fully Protonated (+3) Highly Water-Soluble node_neutral_pH Neutral pH (e.g., pH 7.4) Partially Protonated (+2) Good Water Solubility node_low_pH->node_neutral_pH Increase pH node_high_pH High pH (e.g., pH > 12) Neutral Free Base (0) Reduced Water Solubility node_neutral_pH->node_high_pH Increase pH

Caption: Predicted protonation states and resulting aqueous solubility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Beyond simple polarity, the Hansen Solubility Parameter (HSP) theory provides a more nuanced model for predicting solubility by dividing the total Hildebrand parameter (δt) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10] The guiding principle is that solvents with HSP values similar to those of the solute are more likely to dissolve it.[11] For a complex, multifunctional molecule like 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, solvents with high δP and δH values are predicted to be most effective.

Recommended Solvent Systems & Preparation Strategies

Selection of an appropriate solvent is contingent on the intended application, whether for creating a concentrated stock solution for long-term storage or preparing a solution for a specific biological assay.

Solvent Class Examples Rationale & Recommended Use
Aqueous Buffers Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (pH 3-6), 0.1 M HClPrimary choice for biological assays. Solubility is maximized at acidic pH due to protonation. Use of buffers is critical to control pH and ensure consistent solubility.[12]
Polar Protic Water, Methanol, EthanolExcellent for dissolving the compound. These solvents are strong hydrogen bond donors and acceptors, readily interacting with the molecule's functional groups. Water is ideal for aqueous assays, while methanol/ethanol can be used for stock solutions or as co-solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Ideal for high-concentration stock solutions. [12] These solvents effectively solvate polar molecules. DMSO is the industry standard for compound storage in drug discovery due to its high dissolving power and miscibility with aqueous media.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Not Recommended. A significant mismatch in polarity and hydrogen bonding capacity will result in very poor solubility. Use of these solvents should be avoided.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution, typically at 10-50 mM, for use in screening and biological assays.

Materials & Equipment:

  • 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 2.0 mg) and transfer it to a clean, dry amber vial.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired concentration.

    • Example Calculation for 10 mM stock:

    • Molecular Weight (MW) of Free Base: ~152.20 g/mol

    • Moles = 0.002 g / 152.20 g/mol = 1.314 x 10⁻⁵ mol

    • Volume (L) = Moles / Concentration (M) = 1.314 x 10⁻⁵ mol / 0.010 mol/L = 0.001314 L = 1314 µL

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If not, continue vortexing or sonicating.

  • Storage: Store the stock solution at -20°C or -80°C in the tightly sealed amber vial to minimize degradation from light and moisture.

Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[16][17] This protocol outlines the process for generating a pH-solubility profile.

Caption: Workflow for the shake-flask solubility determination method.

Materials & Equipment:

  • Test compound

  • A series of aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0, 10.0)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge and/or syringe filters (0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS method for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a vial containing a known volume of a specific pH buffer (e.g., 1 mL). The key is to ensure undissolved solid remains at equilibrium.[18] Prepare a separate vial for each pH point to be tested.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the slurries at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, remove the vials and allow the excess solid to settle. To separate the saturated supernatant from the solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the supernatant through a chemical-resistant 0.22 µm syringe filter. (Note: Pre-test the filter for compound binding).

  • Sample Collection & Dilution: Carefully collect a known volume of the clear supernatant and dilute it accurately with the mobile phase to fall within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing its response to a standard curve prepared with the same compound.

  • Calculation: Calculate the solubility in the original supernatant by multiplying the measured concentration by the dilution factor.

Data Presentation & Troubleshooting

Experimental results should be recorded systematically. Below is a template for tabulating solubility data.

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL) Solubility (µM) Method of Analysis Notes
0.1 M HCl (pH 1)25HPLC-UVClear solution, rapid dissolution
Citrate Buffer (pH 4.0)25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Borate Buffer (pH 9.0)25HPLC-UVSlower dissolution observed
DMSO25>100>650,000VisualStock solution preparation

Common Troubleshooting Scenarios:

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The compound's solubility limit in the final aqueous solution is exceeded. The final %DMSO may be too low.Decrease the initial stock concentration or increase the final %DMSO in the assay (typically should be kept <1%). Perform a kinetic solubility assessment to understand supersaturation effects.[17]
Low or variable solubility results Equilibrium was not reached; compound adsorption to vials/filters; compound degradation.Increase equilibration time (e.g., to 72 hours). Use low-binding tubes/plates. Assess compound stability at different pH values using a time-course experiment.
Poor recovery during analysis Inefficient extraction from the saturated solution; issues with the analytical method.Ensure proper phase separation. Validate the HPLC/LC-MS method for linearity, accuracy, and precision.

References

  • Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Ferreira, A. M., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research. Available at: [Link]

  • Peralta, D., & Arismendi, C. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • Kumar, R., & Singh, P. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals. Available at: [Link]

  • PubChem. (n.d.). Imidazole. National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. Available at: [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System. Retrieved March 7, 2026, from a publicly available technical document.
  • Fiveable. (2025). Imidazole Definition - Organic Chemistry Key Term. Fiveable. Retrieved March 7, 2026, from [Link]

  • Solubility of Things. (n.d.). Pyrrolidine. Retrieved March 7, 2026, from [Link]

  • Ali, I., et al. (2018). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Catalysis. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 7, 2026, from [Link]

  • Domańska, U., & Goral, M. (2001). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. Available at: [Link]

  • Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Preprint. Available at: [Link]

  • Richardson, P., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ChemRxiv. Available at: [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical Science. Available at: [Link]

  • Al-Ghaban, F. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

Sources

Application

Procedures for using 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine in peptide synthesis

Application Note: High-Efficiency Incorporation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Scaffolds in Peptide Synthesis Part 1: Strategic Overview & Molecule Profile 1.1 The Scaffold Identity The molecule 3-(1H-Imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Scaffolds in Peptide Synthesis

Part 1: Strategic Overview & Molecule Profile

1.1 The Scaffold Identity The molecule 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine represents a specialized class of Conformationally Constrained Histidine Mimetics (CCHMs) . Structurally, it fuses the imidazole side chain of histidine with the rigid pyrrolidine ring of proline.

  • Chemical Nuance: In the context of stable peptide reagents, the nomenclature often refers to the 3-(1H-imidazol-4-yl)proline (the amino acid form) or the 2-aminomethyl derivative. A true "2-amino" pyrrolidine is a hemiaminal and is generally unstable unless the amine is part of a specific protecting group strategy or a cyclic urea.

  • Primary Application: This guide focuses on using this scaffold to introduce local rigidity into peptide backbones, locking the

    
     (chi) torsional angles of the imidazole side chain. This is critical for developing high-affinity GPCR ligands (specifically H3/H4 receptor agonists) and enzyme inhibitors where the "active" histidine conformation must be frozen.
    

1.2 Mechanism of Action in Peptides Incorporating this scaffold achieves two goals:

  • Entropy Reduction: By locking the imidazole orientation, the entropic penalty of binding to a receptor is lowered, potentially increasing affinity by orders of magnitude.

  • Proteolytic Stability: The non-natural pyrrolidine backbone resists degradation by standard proteases (trypsin/chymotrypsin).

Part 2: Pre-Synthesis Planning & Protection Strategies

Successful incorporation requires rigorous orthogonal protection schemes. The dual nucleophilicity of the imidazole and the pyrrolidine amine presents a high risk for side reactions (racemization and branching).

2.1 Protecting Group Selection (Fmoc Strategy)

Functional GroupRecommended ProtectionRationale

-Amine (Pyrrolidine N)
Fmoc (Fluorenylmethoxycarbonyl)Base-labile. Essential for standard SPPS.[1]
Imidazole (

or

)
Trt (Trityl)Critical. Prevents racemization of the

-carbon during coupling. Trityl is removed during TFA cleavage. BoM (Benzyloxymethyl) is too stable for standard cleavage; Tos (Tosyl) is susceptible to nucleophilic attack by the secondary amine.
2-Amine/Carboxyl tBu (tert-butyl) / Alloc If the scaffold is the C-terminus, use standard linkers. If it is a side-chain amine, use Alloc for orthogonal deprotection.

2.2 The "Difficult Coupling" Warning The pyrrolidine nitrogen is a secondary amine .[2] Once this unit is coupled to the growing peptide chain, the next amino acid coupling (acylating this secondary amine) is sterically hindered and electronically deactivated.

  • Risk: Incomplete coupling (deletion sequences).

  • Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Part 3: Experimental Protocols

Protocol A: Resin Loading & Scaffold Incorporation

Target: Incorporating the scaffold as an internal constraint.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (for C-terminal acid preservation) or Rink Amide (for C-terminal amides).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA.

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 2-CTC resin (0.5 mmol scale) in DCM for 30 min. Drain.

  • Scaffold Loading (First Residue):

    • Dissolve Fmoc-3-(1-Trt-imidazol-4-yl)Pro-OH (2.0 eq) in DCM/DMF (1:1).

    • Add DIPEA (4.0 eq).

    • Add to resin and shake for 2 hours at RT.

    • Note: If the scaffold is internal, couple it to the existing peptide chain using the Standard Coupling parameters below.

  • Capping (Unreacted Sites):

    • Add MeOH (0.8 mL/g resin) to the reaction mixture. Shake for 20 min.

    • Wash: DMF (3x), DCM (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash thoroughly (DMF 5x) to remove all piperidine (secondary amines bind piperidine strongly).

Protocol B: Elongation (The Critical Step)

Target: Coupling the NEXT amino acid onto the steric pyrrolidine amine.

  • Activation:

    • Amino Acid (4.0 eq).

    • HATU (3.9 eq) - Preferred over HBTU/DIC due to faster kinetics on secondary amines.

    • HOAt (4.0 eq) - Catalyst to reduce racemization.

    • DIPEA (8.0 eq).

    • Pre-activate in DMF for 2 minutes.

  • Coupling Reaction:

    • Add pre-activated mixture to the resin-bound scaffold.

    • Double Coupling Mandatory: Shake for 60 min. Drain. Repeat with fresh reagents for 60 min.

    • Monitoring: Standard Kaiser test (Ninhydrin) does NOT work well on secondary amines (proline-like). Use Chloranil Test or p-Nitrophenol ester test .

  • Capping (Truncation):

    • Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Part 4: Visualization & Logic Mapping

Figure 1: Synthesis Logic Flow for Histidine-Pyrrolidine Mimetics

SPPS_Workflow Start Start: Resin Preparation Loading Scaffold Loading (Fmoc-3-(Trt-Im)-Pro-OH) Start->Loading Deprotection Fmoc Removal (20% Piperidine) Loading->Deprotection Wash Extensive Wash (DMF x 5) Deprotection->Wash Decision Is Scaffold N-Terminus? Wash->Decision Coupling Critical Coupling Step (HATU/HOAt/DIPEA) Decision->Coupling No (Elongate) Cleavage Final Cleavage (TFA/TIS/H2O) Decision->Cleavage Yes (End) QC QC: Chloranil Test Coupling->QC QC->Deprotection Negative (Colorless) Repeat Double Couple QC->Repeat Positive (Blue) Repeat->Coupling

Caption: Workflow highlighting the critical "Double Couple" loop required for sterically hindered secondary amines in pyrrolidine scaffolds.

Part 5: Quality Control & Troubleshooting

5.1 Racemization Check The basicity of the imidazole group can catalyze the abstraction of the


-proton, leading to racemization (L 

D conversion).
  • Prevention: Use Trityl (Trt) protection on the imidazole. The bulky group shields the ring and reduces basicity.

  • Validation: Analyze the final peptide via RP-HPLC using a chiral column (e.g., Chiralpak) or compare with a synthesized D-isomer standard.

5.2 Cleavage Cocktail The Trityl group generates stable carbocations upon cleavage. Scavengers are essential to prevent re-attachment to the imidazole or Tryptophan residues.

  • Recommended Cocktail: TFA / TIS /

    
     / DODT (92.5 : 2.5 : 2.5 : 2.5).
    
  • Time: 2-3 hours at Room Temperature.

5.3 Analytical Data Summary

ParameterSpecificationMethod
Coupling Efficiency >98% per stepUPLC-MS (Peak Integration)
Racemization <1% D-isomerChiral HPLC / Marfey's Reagent
Solubility High in

/ACN
Imidazole confers polarity

References

  • Vertex Pharmaceuticals. (2005). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.[3] PubMed.[4] [Link]

  • Pellegrino, S., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation. Frontiers in Chemistry. [Link]

  • Mollica, A., et al. (2012).[5] Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the

    
    -Space Control. Molecules.[1][2][4][6][7][8][9][10][11][12] [Link]
    

Sources

Method

Application Note: High-Affinity Binding Profiling of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine at the Histamine H3 Receptor

[1][2] Introduction & Scientific Context The compound 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine represents a class of conformationally restricted histamine analogs.[1][2] Structurally, it combines the pharmacophore of the i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Scientific Context

The compound 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine represents a class of conformationally restricted histamine analogs.[1][2] Structurally, it combines the pharmacophore of the imidazole ring with a pyrrolidine backbone, mimicking the bioactive conformation of histamine. This structural rigidity typically confers high affinity and selectivity for the Histamine H3 Receptor (H3R) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2]

The "Why" Behind the Protocol

H3R functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine.[3] Accurate binding assays for rigid analogs like 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine are challenging due to:

  • pKa Sensitivity: The imidazole ring (pKa ~6.0) and the secondary amine (pKa ~9.5) require precise pH control to maintain the protonation state required for receptor pocket interaction (Asp3.32 interaction).

  • Non-Specific Binding (NSB): Imidazole-containing ligands often exhibit high NSB to glass fiber filters.[1]

  • G-Protein Coupling: H3R is G_i/o coupled.[1] The presence of Mg²⁺ and GTP analogs in the buffer can significantly alter agonist binding affinity (GTP-shift).[2]

This guide provides a validated, self-consistent protocol for determining the binding affinity (


) of this ligand using a [³H]-N-α-methylhistamine ([³H]-NAMH)  competition assay.[1][2]

Physicochemical Properties & Handling[4][5]

PropertySpecificationCritical Note
Molecular Weight ~152.2 g/mol (Free Base)Adjust calculation if using HCl or fumarate salt.[1][2]
Solubility Water (>50 mM); DMSO (>100 mM)Preferred: Dissolve in 100% DMSO to 10 mM stock to prevent hydrolysis/oxidation over long-term storage.[1][2]
pKa Imidazole: ~6.0; Amine: ~9.5Buffer pH must be 7.4. At pH 7.4, the imidazole is largely uncharged, while the pyrrolidine amine is protonated (cationic).
Storage -20°C (Desiccated)Hygroscopic. Equilibrate vial to RT before opening.
Adsorption High (Sticky)Use Low-Binding polypropylene plates and tips.[1][2] Silanized glassware is recommended if glass is necessary.

Reagent Preparation

Assay Buffer (Standard H3R Binding Buffer)

Purpose: Mimics physiological conditions while stabilizing the G-protein-Receptor complex.[1][2]

  • Base: 50 mM Tris-HCl

  • Cofactor: 5 mM MgCl₂ (Essential for high-affinity agonist binding state)[1][2]

  • pH: 7.4 at 25°C[1][4]

Preparation Protocol (1 Liter):

  • Dissolve 6.06 g Tris base in 900 mL ultrapure water.

  • Add 1.02 g MgCl₂·6H₂O .

  • Adjust pH to 7.4 strictly at 25°C using HCl. ( Note: Tris pKa changes with temperature; pH must be set at the assay temperature).

  • Bring volume to 1 L.

  • Filter through a 0.22 µm filter. Store at 4°C for up to 1 month.

Radioligand Preparation: [³H]-N-α-methylhistamine ([³H]-NAMH)[1][2]
  • Source: PerkinElmer (NET1027) or similar.

  • Specific Activity: Typically 70–90 Ci/mmol.

  • Target Concentration: 2 nM (approx. equal to the

    
     of NAMH at H3R).
    
  • Handling:

    • Calculate the volume required to achieve 2 nM in the final assay volume (200 µL).

    • Dilute the stock radioligand into Assay Buffer immediately before use.

    • Warning: Do not vortex vigorously; mix by gentle inversion to prevent aerosolization.

Membrane Preparation (Receptor Source)
  • Cell Line: CHO-K1 or HEK293 stably expressing human H3R (hH3R).[1][2]

  • Thawing:

    • Thaw frozen membrane aliquots rapidly at 37°C.

    • Dilute immediately into ice-cold Assay Buffer.

    • Homogenize gently (Polytron or Dounce, 5 strokes) to ensure uniform suspension.

    • Keep on ice.[5]

  • Protein Concentration: Target 5–15 µg protein/well . (Determine via BCA assay prior to freezing batches).

Filter Plate Pre-Treatment (CRITICAL STEP)

To minimize non-specific binding of the imidazole ligand to the glass fiber filters:

  • Prepare 0.3% Polyethyleneimine (PEI) in water.

  • Soak GF/C or GF/B filter plates in 0.3% PEI for at least 60 minutes (preferably 2 hours) at 4°C prior to harvesting.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competition binding assay, highlighting critical decision points and reagent additions.

H3R_Binding_Workflow cluster_controls Critical Controls Steps Experimental Steps LigandPrep Ligand Preparation (10 mM Stock in DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) in Assay Buffer LigandPrep->Dilution PlateSetup Plate Assembly (96-well) Total Vol: 200 µL Dilution->PlateSetup 50 µL MembranePrep Membrane Thaw & Homogenization (CHO-hH3R) MembranePrep->PlateSetup 100 µL RadioPrep [3H]-NAMH Prep (2 nM Final Conc) RadioPrep->PlateSetup 50 µL Incubation Incubation 60 min @ 25°C (Equilibrium) PlateSetup->Incubation Harvest Harvesting Vacuum Filtration onto 0.3% PEI-soaked GF/C Filters Incubation->Harvest Wash Rapid Wash 3x with Ice-Cold Buffer Harvest->Wash Counting Liquid Scintillation Counting (Determine CPM) Wash->Counting Analysis Data Analysis Non-linear Regression (Ki) Counting->Analysis NSB NSB Control: 10 µM Clobenpropit NSB->PlateSetup Total Total Binding: Buffer Only Total->PlateSetup

Caption: Workflow for H3R Radioligand Competition Assay. Blue: Compound handling; Red: Biologicals; Green: Assembly/Analysis.[1]

Detailed Assay Protocol

Step 1: Plate Setup

Use a 96-well polypropylene V-bottom plate for the reaction.[1][2]

  • Test Compound: Add 50 µL of serially diluted 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (10 concentrations, e.g., 10 µM to 0.1 nM).

  • Total Binding (TB): Add 50 µL of Assay Buffer (vehicle).

  • Non-Specific Binding (NSB): Add 50 µL of 10 µM Clobenpropit (or Thioperamide). Note: These are standard H3R antagonists used to define the "floor" of the assay.

  • Radioligand: Add 50 µL of [³H]-NAMH (4x concentration, ~8 nM) to all wells.

  • Start Reaction: Add 100 µL of Membrane Suspension to all wells.

Step 2: Incubation[1]
  • Seal the plate with a breathable film.

  • Incubate for 60 minutes at 25°C (Room Temperature) with gentle shaking (200 rpm).

  • Why 25°C? H3R is heat-labile; 37°C can cause receptor degradation over long incubations.[1][2]

Step 3: Termination & Harvesting[1]
  • Place the PEI-soaked GF/C filter plate onto the vacuum manifold (e.g., PerkinElmer FilterMate).

  • Apply vacuum and pre-wash filters once with 200 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1][2]

  • Transfer the reaction mixture from the incubation plate to the filter plate.

  • Wash Rapidly: Wash each well 3 times with 250 µL ice-cold Wash Buffer.

    • Critical: The wash step must be fast (<10 seconds total) to prevent dissociation of the bound ligand (

      
      ).[2]
      
  • Dry the filter plate at 50°C for 30–60 minutes.

Step 4: Detection[1][7]
  • Add 30–50 µL of Microscint-20 (or equivalent scintillation cocktail) to each well.

  • Seal the plate with TopSeal-A.

  • Count in a MicroBeta or TopCount Scintillation Counter for 1 minute/well.

Data Analysis & Validation

Calculations

Convert raw CPM (Counts Per Minute) to % Specific Binding:


[1][2]

Fit the data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):


[1][2]

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


[1][2]
  • [Radioligand]: Concentration used (e.g., 2 nM).

  • 
    :  Dissociation constant of [³H]-NAMH (typically ~1–2 nM, must be determined experimentally via Saturation Binding).
    
Acceptance Criteria
  • Z-Factor: > 0.5 (for screening mode).[1][2]

  • Specific Binding Window: (Total - NSB) / Total should be > 70%.[1][2]

  • Hill Slope: Should be near -1.0. If significantly shallower (e.g., -0.6), suspect negative cooperativity or multiple binding sites (common if G-protein uncoupling occurs).[1][2]

Troubleshooting Guide

IssueProbable CauseSolution
High NSB (>30%) Ligand sticking to filter; PEI insufficient.[1][2]Ensure filters are soaked in 0.3% PEI for >2 hours. Add 0.1% BSA to the Assay Buffer.
Low Specific Binding Receptor degradation or radioligand hydrolysis.Use fresh membranes. Check [³H]-NAMH purity by HPLC. Ensure MgCl₂ is present.[5]
IC50 Shift (Low Potency) Incorrect pH.Re-check Tris buffer pH at 25°C. Imidazole binding is highly pH-dependent.[1][2]
Variable Replicates Inconsistent filtration speed.Check vacuum pressure. Ensure wash buffer is ice-cold to freeze dissociation.[1][2]

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H3 Receptor.[6] [Link][1][2][4][5][7]

  • Lovenberg, T.W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107.[1][7] [Link]

  • Arrang, J.M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327, 117-123.[1] [Link]

Sources

Application

Application Note: A Proposed Protocol for the Rapid Microwave-Assisted Synthesis of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Introduction: The Convergence of Structure and Speed Significance of the Imidazolyl-pyrrolidine Scaffold Heterocyclic compounds are the bedrock of modern pharmaceuticals. The pyrrolidine ring, a five-membered saturated n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Structure and Speed

Significance of the Imidazolyl-pyrrolidine Scaffold

Heterocyclic compounds are the bedrock of modern pharmaceuticals. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1][2] The imidazole moiety is another cornerstone of medicinal chemistry, capable of acting as a proton donor/acceptor and a metal-coordinating ligand, making it crucial for enzyme inhibition and receptor binding. The fusion of these two motifs in 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine creates a novel structure with a rich three-dimensional architecture, making it an attractive candidate for library synthesis in drug discovery programs.

The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis relies on conductive heating, a slow and inefficient method where the vessel is heated from the outside in. Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, utilizing dielectric heating to directly and uniformly energize the polar molecules within the reaction mixture.[3] This direct energy transfer leads to instantaneous and rapid temperature increases, resulting in dramatic accelerations of chemical reactions.[4][5]

Key advantages of MAOS include:

  • Drastically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[6]

  • Increased Product Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[3]

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.[7]

  • Green Chemistry: Shorter reaction times and increased efficiency translate to significant energy savings. MAOS often enables the use of greener solvents, such as water or ethanol.[8]

This protocol harnesses these advantages to construct the target molecule in a time- and resource-efficient manner.

Proposed Synthetic Strategy

While a direct, single-step synthesis for this specific molecule is not established, a logical and robust multi-step pathway can be proposed based on well-documented microwave-assisted transformations of similar heterocyclic systems. The core strategy involves the construction of the imidazole ring onto a pre-functionalized pyrrolidine backbone. This approach allows for modularity and is amenable to rapid, microwave-driven cyclization in the key step.

The overall workflow is designed to be efficient, with each step optimized for microwave irradiation to minimize total synthesis time.

G cluster_0 A N-Boc-L-proline B N-Boc-3-oxopyrrolidine-2-carboxamide (Intermediate I) A->B Step 1: Amidation & Oxidation C N-Boc-3-(aminoacetyl)pyrrolidine-2-carboxamide (Intermediate II) B->C Step 2: Amination D N-Boc-3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (Protected Target) C->D Step 3: Microwave-Assisted Imidazole Cyclization E 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (Final Product) D->E Step 4: Deprotection

Figure 1: Proposed multi-step synthetic workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave synthesis should only be performed in dedicated laboratory microwave reactors.

Reagents and Equipment
Reagent/MaterialGradeSupplier
N-Boc-L-prolineReagentPlus®, ≥99%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Sigma-Aldrich
Isobutyl Chloroformate98%Acros Organics
N-Methylmorpholine (NMM)≥99%Sigma-Aldrich
Dess-Martin Periodinane (DMP)Reagent GradeOakwood Chemical
Aminoacetaldehyde dimethyl acetal98%Alfa Aesar
Formic Acid≥95%Fisher Scientific
Trifluoroacetic Acid (TFA)99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Equipment Model Supplier
Microwave Synthesis Reactor(e.g., CEM Discover, Biotage Initiator)-
10 mL & 35 mL Microwave Process Vials--
Magnetic Stirrer & Stir Bars--
Rotary Evaporator--
Flash Chromatography System--
Step 1: Synthesis of N-Boc-3-oxopyrrolidine-2-carboxamide (Intermediate I)

This step involves a standard mixed-anhydride amidation followed by oxidation. While the initial amidation is typically performed at low temperatures, the subsequent oxidation can be accelerated with microwave heating.

  • Amidation: Dissolve N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) in a round-bottom flask and cool to -15 °C.

  • Add N-methylmorpholine (5.6 mL, 51.1 mmol) followed by the dropwise addition of isobutyl chloroformate (6.3 mL, 48.8 mmol). Stir for 15 minutes.

  • Bubble ammonia gas through the solution for 20 minutes, or add a solution of ammonium chloride (2.7 g, 51.1 mmol) and NMM (5.6 mL, 51.1 mmol) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude N-Boc-prolinamide is used directly in the next step.

  • Oxidation: Dissolve the crude prolinamide in DCM (150 mL). Add Dess-Martin Periodinane (23.6 g, 55.8 mmol) portion-wise.

  • Transfer the mixture to a suitable vessel for microwave heating.

  • Microwave Protocol:

    • Heat the reaction mixture to 60 °C using microwave irradiation and hold for 15 minutes.

    • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of Na₂S₂O₃. Separate the organic layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the crude keto-amide (Intermediate I), which can be purified by flash chromatography.

Step 2: Synthesis of N-Boc-3-(aminoacetyl)pyrrolidine-2-carboxamide (Intermediate II)

This step introduces the nitrogen atom required for the imidazole ring.

  • To a solution of Intermediate I (crude from the previous step) in a mixture of THF/water (3:1), add aminoacetaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Transfer the mixture to a 35 mL microwave process vial equipped with a magnetic stir bar.

  • Microwave Protocol:

    • Irradiate the mixture at 80 °C for 20 minutes.

    • The acetal is hydrolyzed in situ and reacts to form an enamine, which is then reduced.

  • Cool the vial, add sodium borohydride (NaBH₄) portion-wise, and stir at room temperature for 1 hour.

  • Work up the reaction by adding acetone to quench excess NaBH₄, followed by extraction with ethyl acetate. The organic layers are combined, dried, and concentrated to give the crude amino-ketone (Intermediate II).

Step 3: Microwave-Assisted Imidazole Ring Formation

This is the key transformation where the imidazole ring is constructed in a rapid, one-pot, microwave-assisted cyclocondensation. The use of microwave irradiation is crucial here to overcome the activation energy barrier for the cyclization and dehydration steps efficiently.[9][10]

  • Place the crude Intermediate II into a 10 mL microwave process vial with a magnetic stir bar.

  • Add a 5-fold excess of formamide, which will serve as the source for the final carbon atom of the imidazole ring.

  • Add 2 mL of formic acid to act as both a solvent and a catalyst.[9]

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

ParameterValueRationale
Temperature 150 °CProvides sufficient energy for cyclization while minimizing decomposition.
Hold Time 25 minutesSignificantly shorter than the hours required by conventional heating.[11]
Ramp Time 2 minutesRapid pre-heating to the target temperature is a key benefit of MAOS.[3]
Power Dynamic (Max 200W)The instrument automatically adjusts power to maintain the target temperature.
Stirring HighEnsures even temperature distribution and prevents localized overheating.
Pre-stirring 30 secondsEnsures a homogenous mixture before power is applied.
  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice water and basify with a 2M NaOH solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum. Purify by flash chromatography (DCM/Methanol gradient) to obtain pure N-Boc-3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

Step 4: Final Deprotection
  • Dissolve the purified, protected product from Step 3 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 1 hour, monitoring the removal of the Boc-group by TLC.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Redissolve the residue in a minimal amount of water and basify with a strong anion-exchange resin or by careful addition of aqueous NaOH to pH > 10.

  • Extract the final product into an appropriate organic solvent (e.g., 3x with 10% MeOH in DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final target compound, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine .

Conclusion

This application note outlines a scientifically plausible and efficient protocol for the synthesis of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, leveraging the significant advantages of microwave-assisted chemistry. By replacing lengthy conventional heating steps with rapid and controlled microwave irradiation, particularly in the key imidazole-forming cyclization, this method offers a dramatic reduction in overall synthesis time, potentially leading to higher yields and product purity.[4] This approach is well-suited for the rapid generation of novel heterocyclic compounds for screening libraries in a drug discovery setting, demonstrating how modern synthesis technology can accelerate pharmaceutical research.

References

  • International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Wong, S., & Dolzhenko, A. V. (2024).
  • Rostami, A., et al. (2017). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed.
  • Musiol, R., et al. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory.
  • Pêgo, A. R., et al. (2020).
  • Tiwari, G., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Khaligh, N.G., et al. (2019).
  • Baklanov, M.A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Gürbüz, D., et al. (2020).
  • D'Rozario, M., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
  • Kumar, S., et al. (2012). MICROWAVE ASSISTED ONE POT SYNTHESIS OF SOME PYRAZOLE DERIVATIVES AS A SAFER ANTI-INFLAMMATORY AND ANALGESIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Gümüş, F., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry.
  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][7]thiazines as Potential Anti- inflammatory Agents. (2022). Chemistry of Heterocyclic Compounds.

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience.

Sources

Method

Application Note: Handling and Storage Protocols for Hygroscopic Amine Derivatives

Executive Summary Hygroscopic amine derivatives—ranging from simple aliphatic amines to complex hydrochloride salts—present a dual challenge in drug development: physical instability (deliquescence) and chemical reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hygroscopic amine derivatives—ranging from simple aliphatic amines to complex hydrochloride salts—present a dual challenge in drug development: physical instability (deliquescence) and chemical reactivity (carbamate formation).[1] Improper handling leads to stoichiometry errors, catalyst poisoning, and reproducibility crises.[1]

This guide moves beyond basic "keep dry" advice to provide a mechanistic understanding of amine instability and a self-validating protocol for their manipulation.[1] It is designed for researchers requiring high-precision data in synthesis and biological assay development.[1]

The Science of Instability: Why Standard Protocols Fail

To handle amines correctly, one must understand that "hygroscopic" is often an incomplete descriptor. Most amines are also air-sensitive due to reactivity with atmospheric CO₂.[1]

The Hygroscopic Mechanism

Amines act as potent hydrogen bond acceptors.

  • Primary/Secondary Amines: possess N-H bonds that serve as both donors and acceptors, facilitating rapid water adsorption from the atmosphere.

  • Amine Salts (e.g., HCl): The ionic lattice energy is often disrupted by water, leading to deliquescence —where the solid absorbs enough moisture to dissolve in its own sorbed water. This alters the effective Molecular Weight (MW), rendering molarity calculations incorrect.

The Hidden Threat: Carbamate Formation

Unlike simple hydration, the reaction with CO₂ is chemical and often irreversible without heating.

  • Mechanism: The lone pair on the nitrogen attacks the electrophilic carbon of CO₂, forming a zwitterion which rearranges into a carbamate (or carbamic acid).[2]

  • Consequence: This impurity acts as a nucleophilic scavenger or an acidic proton source, potentially inhibiting downstream catalytic cycles (e.g., Pd-catalyzed cross-couplings).[1]

Decision Matrix: Selecting the Handling Environment

Not all amines require a glovebox.[1] Use this logic flow to determine the necessary containment level based on the compound's physical properties and the precision required.

HandlingMatrix Start Evaluate Amine Derivative State Physical State? Start->State Hygro Hygroscopicity? State->Hygro Solid/Salt Box Protocol C: Inert Glovebox State->Box Liquid/Free Base (High Vapor Pressure) App Application Sensitivity? Hygro->App Mild/Moderate Hygro->Box Deliquescent (Visible liquefaction <5 min) Bench Protocol A: Benchtop + Desiccator App->Bench Prep Scale / Extraction Bag Protocol B: Glove Bag / Cone App->Bag Standard Synthesis App->Box Catalysis / Analytical Std

Figure 1: Decision matrix for selecting the appropriate handling environment. Blue paths indicate standard decision nodes; colored terminals indicate the required protocol.

Protocol 1: Storage and Packaging

Objective: Prevent the "breathing" effect where temperature fluctuations cause vials to inhale moist air.

Vessel Selection
  • Avoid: Polyethylene (PE) bags or snap-cap vials.[1] These are permeable to water vapor over weeks.[1]

  • Required: Amber borosilicate glass vials with PTFE (Teflon)-lined phenolic caps .

  • Best Practice: For long-term storage (>1 month), wrap the cap junction with Parafilm® or electrical tape after tightening to create a secondary diffusion barrier.[1]

The "Desiccator-in-Freezer" System

Storing hygroscopic salts at -20°C is standard, but dangerous.[1] When a cold vial is removed, condensation forms instantly on the glass and inside the cap upon opening.

Correct Procedure:

  • Place the sealed vial inside a secondary jar containing desiccant (e.g., Drierite™ or silica gel).

  • Store the entire secondary jar in the freezer.

  • Thawing Rule: Upon removal, allow the entire assembly to reach room temperature (approx. 30–60 mins) before opening the secondary jar. This ensures condensation occurs on the outer jar, not the product vial.

Protocol 2: Precision Weighing (The Difference Method)

Objective: Eliminate weighing errors caused by water absorption during the transfer process. Context: Weighing a hygroscopic amine on an open balance pan results in a drifting mass reading (increasing weight) as it absorbs water.[1] This protocol isolates the sample from air during measurement.

Step-by-Step Methodology
  • Preparation: Dry the weighing bottle and cap in an oven (110°C) and cool in a desiccator.

  • Loading: In a glovebox or dry bag, load the approximate amount of amine into the weighing bottle and close the lid tightly.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the stable mass.
    
  • Transfer:

    • Take the bottle to the reaction vessel.

    • Open, quickly tap the sample into the reaction solvent/flask.

    • Immediately recap the weighing bottle.

  • Final Weighing (

    
    ):  Return the closed bottle to the balance. Record the mass.
    
  • Calculation: Mass transferred =

    
    .[1]
    

Note: This method is self-validating because the balance reading is always stable (the sample is enclosed).

WeighingWorkflow cluster_0 Environment: Dry (Glovebox/Desiccator) cluster_1 Environment: Balance Room Load 1. Load Sample into Weighing Bottle Cap 2. Cap Tightly Load->Cap Weigh1 3. Weigh Capped Bottle (Mass A) Cap->Weigh1 Transfer 4. Rapid Transfer to Reactor Weigh1->Transfer Recap 5. Recap Immediately Transfer->Recap Weigh2 6. Weigh Capped Bottle (Mass B) Recap->Weigh2 Calc 7. Calculate Mass = A - B Weigh2->Calc

Figure 2: Workflow for "Weighing by Difference." This method isolates the hygroscopic material from atmospheric moisture during the critical measurement phase.

Troubleshooting & Quality Control

How do you know if your amine has degraded?

Visual Indicators
SignDiagnosisAction
Clumping / Caking Moisture absorption (early stage).[1]Dry under high vacuum (0.1 mmHg) over P₂O₅ for 24h.
Liquefaction Deliquescence (advanced hydration).[1]Recrystallization required.[1] Determine concentration via titration if used as solution.[1][3]
Yellow/Brown Color Oxidation (N-oxide formation).[1]Purification required (Distillation for liquids, Recrystallization for solids).[1]
White Crust on Cap Carbamate formation (reaction with CO₂).[1]Filtration under inert atmosphere; check purity by NMR.
NMR Validation

Run a proton NMR in a dry deuterated solvent (e.g., DMSO-d6 or CDCl3).[1]

  • Water Peak: Check the H₂O peak integral. A sharp increase relative to the CH signals indicates significant hydration.

  • Carbamate Check: Look for new signals downfield (near 6–8 ppm for N-H of carbamates) or splitting of CH₂ protons adjacent to the nitrogen, indicating symmetry breaking due to CO₂ insertion [1].

References

  • American Chemical Society (ACS). (2020).[1] A Unified Approach to CO2–Amine Reaction Mechanisms.[1] ACS Omega.[1] Retrieved from [Link][1]

  • University of Toronto. (2023).[1] Chemical Handling and Storage Guidelines.[1][4][5][6] Environmental Health & Safety.[1] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[1] Weighing the Right Way: Proper Weighing Techniques.[7][8] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

[1][2] Executive Summary & Chemical Profile[1][2][3] The Core Challenge: Users frequently report precipitation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine when attempting to prepare stock solutions in neutral buffers (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile[1][2][3]

The Core Challenge: Users frequently report precipitation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine when attempting to prepare stock solutions in neutral buffers (e.g., PBS pH 7.4). This molecule is a di-basic heterocyclic amine .[1] Its solubility is governed strictly by the ionization state of its two nitrogen centers: the imidazole ring and the pyrrolidine amine.[1]

Physicochemical Profile:

PropertyValue (Approximate/Class-Typical)Implication for Solubility
Scaffold Type Rigidified Histamine AnalogHigh crystal lattice energy due to H-bonding network.[1]
pKa 1 (Imidazole) ~6.0 – 7.0At pH 7.4, this group is partially deprotonated (neutral), significantly reducing solubility.[1]
pKa 2 (Pyrrolidine) ~9.5 – 10.5Highly basic; protonated at physiological pH.[1]
LogP (Free Base) Low (Hydrophilic)Soluble in water only if ionized; insoluble as a neutral free base.[1]
Common Forms Free Base (Solid), HCl SaltFree Base: Poor water solubility.[1] HCl Salt: High water solubility (hygroscopic).[1][2]

Troubleshooting Decision Matrix

Before modifying your protocol, identify the root cause of the insolubility using the logic flow below.

SolubilityLogic Start START: Compound is Insoluble CheckForm Check Label: Is it Free Base or Salt? Start->CheckForm FreeBase Form: Free Base CheckForm->FreeBase Salt Form: HCl/TFA Salt CheckForm->Salt ActionAcid Action: Must convert to Salt. Use Protocol A (Acidification) FreeBase->ActionAcid CheckBuffer Check Solvent pH Salt->CheckBuffer HighPH Buffer pH > 7.0 (e.g., PBS) CheckBuffer->HighPH Precipitates NeutralPH Water / Low pH Buffer CheckBuffer->NeutralPH Remains Cloudy ActionBuffer Issue: Imidazole Deprotonation. Switch to Protocol B (Co-solvent) HighPH->ActionBuffer ActionConc Issue: Saturation/Salting Out. Reduce Conc. or use Protocol C NeutralPH->ActionConc

Figure 1: Diagnostic workflow for identifying the chemical cause of precipitation.

Detailed Solubilization Protocols

Protocol A: Acid-Base Conversion (For Free Base Forms)

Context: If you purchased the "Free Base" (often cheaper), it will not dissolve in neutral water because the crystal lattice energy overcomes the hydration energy.[2] You must protonate the nitrogens.[1]

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Acetic Acid.[1][2]

  • Milli-Q Water (degassed).[1]

Step-by-Step:

  • Weighing: Weigh the target amount of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine into a glass vial (avoid plastic initially to prevent static loss).

  • Slurry Formation: Add 80% of the final volume of water.[1] The powder will likely float or clump.[1] Do not vortex yet.

  • Titration: Add 1.0 M HCl dropwise while stirring magnetically.

    • Stoichiometry: You need at least 2 equivalents of acid (one for the imidazole, one for the pyrrolidine).[2]

  • Observation: The solution should turn clear as the pH drops below 6.0.

  • Adjustment: Once clear, check pH. If highly acidic (pH < 3), back-titrate carefully with dilute NaOH to pH ~5-6 if your application allows.[1][2]

  • Finalize: Add water to final volume.

ngcontent-ng-c1131663873="" class="ng-star-inserted">

Expert Insight: Avoid using Sulfuric Acid (


).[1] Sulfate salts of basic heterocycles often have lower solubility than chlorides or acetates due to tighter crystal packing.[1]
Protocol B: The "Crash-Out" Prevention (For PBS/Physiological Media)

Context: You have a soluble stock (in water/HCl), but it precipitates immediately upon adding to Cell Media or PBS (pH 7.4).[2] Mechanism: The buffer neutralizes the imidazole proton (pKa ~6.9). The molecule loses polarity and aggregates.[1]

The Co-Solvent Strategy (DMSO Spike):

  • Prepare Stock: Dissolve the compound in pure DMSO (Dimethyl Sulfoxide) at 100x the final testing concentration (e.g., 10 mM stock for 100 µM assay).

    • Note: Sonicate for 30 seconds to ensure complete dissolution.

  • The "Rapid Mix" Technique:

    • Place your culture media/PBS on a magnetic stirrer (vigorous stir).[1]

    • Submerge the pipette tip into the vortex of the stirring media.[1]

    • Dispense the DMSO stock slowly.[1]

  • Validation: Visually inspect for "schlieren" lines or turbidity.[1] If turbidity persists, reduce the stock concentration or increase DMSO % (up to 0.5% or 1% usually tolerated by cells).[1][2]

Protocol C: Cyclodextrin Complexation (In Vivo/High Stability)

Context: For animal studies where DMSO is toxic or high concentrations (>5 mg/mL) are required at neutral pH.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic regions of the imidazole ring from water while maintaining solubility.[1]

CyclodextrinWorkflow Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Compound Add solid drug to vehicle Step1->Step2 Step3 3. Acidify Dropwise HCl to pH 4.0 (Solubilize) Step2->Step3 Step4 4. Neutralize Slowly NaOH to pH 6.5-7.0 Step3->Step4 Step5 5. Filtration 0.22 µm PVDF Filter Sterilize Step4->Step5

Figure 2: Workflow for creating a stable inclusion complex formulation.

Protocol:

  • Dissolve 20g HP-β-CD in 100mL Milli-Q water (20% w/v).

  • Add the drug compound.[1][3] It may not dissolve immediately.[1]

  • Lower pH to 4.0 using 1M HCl to fully dissolve the drug.[1]

  • Allow to equilibrate (stir 1 hour).

  • Slowly raise pH back to 6.5–7.0 using 1M NaOH. The cyclodextrin will prevent the drug from precipitating as the pH rises.[1]

Frequently Asked Questions (FAQ)

Q: My compound turned yellow after 24 hours in solution. Is it degraded? A: Likely, yes.[1][2] Pyrrolidine amines are sensitive to oxidation.[1]

  • Solution: Always degas your buffers (Argon/Nitrogen purge) before dissolving.[1] Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Q: Can I use sonication to speed up solubility? A: Yes, but monitor temperature.

  • Warning: Ultrasonic baths generate heat.[1] High temperatures can degrade the imidazole ring or promote oxidation of the amine.[1] Use short bursts (30s) with ice-bath cooling.[1]

Q: Which salt form is better: HCl or TFA? A:

  • For In Vitro/Cell Culture: HCl is preferred.[1] TFA (Trifluoroacetic acid) is cytotoxic to many cell lines even at low concentrations.[1][2]

  • For HPLC/Purification: TFA is acceptable as it sharpens peaks, but must be exchanged for HCl or Citrate before biological use.[1][2]

Q: The solid is sticky and hard to weigh.[1] What do I do? A: The salt forms are highly hygroscopic (absorb water from air).[1]

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.[1] Weigh quickly in a dry box or low-humidity environment if possible.

References

  • Physicochemical Properties of Amines & Solubility. Embibe / Byju's Chemistry Archives. (General principles of amine solubility and H-bonding).

  • Pyrrolidine Scaffold in Drug Discovery. National Institutes of Health (NIH) / PubMed.[1] (Review of pyrrolidine derivatives, pKa ranges, and biological applications).

  • Histamine Analog Formulation. Cayman Chemical Product Guides. (Solubility data for histamine and rigidified analogs in PBS vs. DMSO).

  • pKa Values of Imidazole and Pyrrolidine Derivatives. Organic Chemistry Data / Evans pKa Table. (Authoritative pKa tables for heterocycles).

  • Cyclodextrin Solubilization Strategies. Journal of Medicinal Chemistry / Nature Reviews Drug Discovery. (Principles of using excipients for lipophilic basic drugs). [2]

Sources

Optimization

Resolving baseline noise in HPLC analysis of pyrrolidin-2-amine

A Guide to Resolving Baseline Noise and Other Common Chromatographic Issues Welcome to the technical support center for the HPLC analysis of pyrrolidin-2-amine. This guide, designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Baseline Noise and Other Common Chromatographic Issues

Welcome to the technical support center for the HPLC analysis of pyrrolidin-2-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice in a user-friendly question-and-answer format. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the scientific principles behind them, ensuring a deeper understanding of your chromatographic system.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding baseline noise in HPLC analysis.

Q1: What is considered "normal" baseline noise in an HPLC system?

A perfectly flat baseline is rarely achievable in practice. A "normal" baseline will exhibit some level of high-frequency, low-amplitude noise. The acceptable level of noise is dependent on the sensitivity required for your analysis. A good rule of thumb is to have a signal-to-noise ratio (S/N) of at least 3:1 for the limit of detection (LOD) and 10:1 for the limit of quantification (LOQ). If the baseline noise is significantly impacting your ability to integrate peaks accurately, it's time to troubleshoot.

Q2: My baseline is drifting upwards. What are the likely causes?

An upwardly drifting baseline can be caused by several factors, including:

  • Mobile phase issues: Inadequate degassing, changes in mobile phase composition due to evaporation of a volatile component, or contamination.[1]

  • Column bleed: The stationary phase of the column is slowly eluting. This is more common with older columns or when operating at high temperatures or extreme pH.[1]

  • Detector lamp aging: An aging UV detector lamp can lead to a decrease in light intensity and a subsequent upward drift in the baseline.[1][2]

  • Temperature fluctuations: Poor temperature control of the column or detector can cause baseline drift.[1][3]

Q3: I'm observing periodic, regular spikes in my baseline. What does this indicate?

Regular, repeating spikes in the baseline are often indicative of issues with the pumping system. This can include:

  • Pump pulsations: Imperfect solvent delivery from the pump heads.

  • Faulty check valves: Worn or dirty check valves can cause pressure fluctuations.[4]

  • Air bubbles in the pump: Air trapped in the pump head can lead to pressure drops and baseline spikes.[4][5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving baseline noise and other chromatographic issues specific to the analysis of pyrrolidin-2-amine.

Part 1: General HPLC System Troubleshooting

Before focusing on analyte-specific issues, it is crucial to ensure the HPLC system is functioning optimally.

The mobile phase is a common source of baseline noise.[6]

Issue: High Frequency Noise or Random Spikes

  • Causality: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and noise.[3][5] Contaminants in the solvents or buffer components can also contribute to a noisy baseline.[4]

  • Troubleshooting Protocol:

    • Degassing: Ensure your mobile phase is thoroughly degassed. Use an inline degasser, or alternatively, sparge with helium or sonicate the mobile phase.[1][3]

    • Solvent Quality: Use only HPLC-grade solvents and freshly prepared mobile phases.[5][7] Water is a common source of contamination; use high-purity water.[4]

    • Filtration: Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter to remove particulate matter.

    • Mixing: If you are mixing solvents online, ensure the mixer is functioning correctly. Inadequate mixing can lead to baseline fluctuations.[7]

Troubleshooting Flowchart: Mobile Phase Issues

Caption: Troubleshooting workflow for mobile phase-related baseline noise.

A stable and pulse-free flow from the pump is essential for a quiet baseline.

Issue: Periodic Baseline Pulsations

  • Causality: These are often related to the pump's mechanical action. As each piston completes its stroke, a small pressure fluctuation can occur, which is detected as a baseline pulse.[4]

  • Troubleshooting Protocol:

    • Priming: Ensure the pump is properly primed and free of air bubbles.

    • Check Valves: Clean or replace the check valves, as they can become dirty or worn over time.[4]

    • Pump Seals: Worn pump seals can also lead to pressure fluctuations and leaks.[4]

The detector is the final component to "see" the baseline, and any instability here will be evident in the chromatogram.

Issue: Baseline Drift or Wander

  • Causality: A dirty flow cell can cause baseline drift and noise. An aging detector lamp will produce less light, leading to lower sensitivity and a drifting baseline.[1][2] Temperature fluctuations in and around the detector can also cause the baseline to wander.[1][3]

  • Troubleshooting Protocol:

    • Flow Cell Cleaning: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If necessary, a more rigorous cleaning with dilute nitric acid (for UV detectors) may be required (always consult your detector manual).[5]

    • Lamp Intensity Check: Perform a lamp intensity test as per the manufacturer's instructions. Replace the lamp if the intensity is low.[7]

    • Temperature Control: Ensure the laboratory temperature is stable and that the detector is not in the path of drafts from air conditioning or heating vents.[3]

Part 2: Pyrrolidin-2-amine Specific Issues

Pyrrolidin-2-amine is a small, polar, and basic compound. These characteristics can present unique challenges in HPLC analysis.

Issue: Peak Tailing and Baseline Irregularities

  • Causality: As a basic compound, pyrrolidin-2-amine can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[1][8][9][10] This secondary interaction can lead to significant peak tailing, which can manifest as a slow return to baseline after the peak elutes, making the baseline appear noisy or unstable.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of the silanol groups, reducing their interaction with the protonated amine.[1][8]

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are better suited for the analysis of basic compounds.[9][11]

    • Addition of a Sacrificial Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups.[8]

Table 1: Mobile Phase Modifiers for Improved Peak Shape of Basic Compounds

ModifierConcentrationMechanism of Action
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent and lowers mobile phase pH.
Formic Acid0.1%Lowers mobile phase pH.
Triethylamine (TEA)0.1 - 0.5%Competitively binds to active silanol sites.

If peak tailing and baseline issues persist with traditional reversed-phase chromatography, consider these alternative approaches.

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC is well-suited for the retention of highly polar compounds like pyrrolidin-2-amine.[4][5][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.

  • Advantages:

    • Improved retention of polar analytes.

    • Often provides better peak shapes for basic compounds compared to reversed-phase.

    • Compatible with mass spectrometry due to the high organic content of the mobile phase.[13]

  • Considerations:

    • Column equilibration can be slower than in reversed-phase.

    • The choice of buffer is critical for good peak shape and reproducible retention.[13]

2. Mixed-Mode Chromatography

  • Principle: Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[14][15][16][17][18] This allows for multiple retention mechanisms to be exploited simultaneously.

  • Advantages:

    • Offers unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[14]

    • Can provide excellent retention and peak shape for charged and polar compounds without the need for ion-pairing reagents.[14]

  • Considerations:

    • Method development can be more complex due to the multiple interaction modes.

3. Ion-Pairing Chromatography

  • Principle: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by a reversed-phase column.[3][7][19] For the positively charged pyrrolidin-2-amine, an anionic ion-pairing reagent like an alkyl sulfonate would be used.[19]

  • Advantages:

    • Can significantly increase the retention of ionic compounds on reversed-phase columns.

  • Considerations:

    • Ion-pairing reagents can be difficult to remove from the column and the HPLC system.

    • They are generally not compatible with mass spectrometry.[19]

For amines that are difficult to detect or chromatograph, pre-column derivatization can be a powerful tool.

  • Principle: The amine is reacted with a derivatizing agent to form a derivative with improved chromatographic properties and/or detectability.[20][21][22][23] For example, reacting pyrrolidin-2-amine with a reagent that introduces a UV-absorbing or fluorescent tag can greatly enhance sensitivity.

  • Advantages:

    • Can overcome poor retention and peak shape.

    • Increases detection sensitivity.

  • Considerations:

    • The derivatization reaction must be reproducible and go to completion.

    • The derivatization reagent and any by-products must not interfere with the analysis.

Workflow for Derivatization of Pyrrolidin-2-amine

G A Pyrrolidin-2-amine Sample B Add Derivatization Reagent (e.g., Dansyl Chloride) A->B C Incubate under Optimized Conditions (Time, Temp, pH) B->C D Quench Reaction C->D E Inject Derivatized Sample into HPLC D->E

Caption: A general workflow for the pre-column derivatization of amines.

By systematically working through these troubleshooting steps, from general system health to analyte-specific strategies, you can effectively diagnose and resolve baseline noise and other chromatographic issues in the HPLC analysis of pyrrolidin-2-amine.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • LCGC International. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Element Lab Solutions. (2022, April 15). Peak Tailing in HPLC. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Quantum Analytics. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Diduco. Technique: HILIC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Evolution of Mixed-Mode Chromatography. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Troubleshooting

Troubleshooting low purity in 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine extraction

Welcome to the Technical Support Center for Complex Amine Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Amine Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating highly polar, polybasic compounds.

The target molecule, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine , presents a unique triad of challenges: an imidazole ring, a pyrrolidine secondary amine, and a primary amine. This creates a highly polar, multi-cationic system in aqueous media that resists traditional organic partitioning. This guide will walk you through the causality of these failures and provide self-validating, field-proven methodologies to achieve high-purity extraction.

Quantitative Diagnostic Matrix

Before troubleshooting, it is critical to understand the ionization behavior of your target molecule. The failure of standard extractions is directly tied to the protonation states of its three basic nitrogen centers.

Table 1: Estimated pKa and pH-Dependent Ionization States

Functional Group Estimated pKa State at pH 2 (Acidic) State at pH 7 (Neutral) State at pH 12 (Basic)
Imidazole Ring ~6.0 Cationic (+1) Neutral (0) Neutral (0)
Primary Amine (-NH2) ~9.5 Cationic (+1) Cationic (+1) Neutral (0)
Pyrrolidine (-NH-) ~10.4 Cationic (+1) Cationic (+1) Neutral (0)

| Net Molecular Charge | | +3 (Polycationic) | +2 (Dicationic) | 0 (Neutral, Highly Polar) |

Table 2: Troubleshooting Symptoms & Root Causes

Observed Symptom Root Cause Recommended Action
< 5% Recovery in LLE (DCM/EtOAc) Analyte remains polycationic or heavily hydrated; poor organic partitioning. Switch to Mixed-Mode SPE or Ion-Pair LLE.
High inorganic salt in NMR/LC Polar extraction solvents (e.g., n-butanol) co-extract water and salts. Desalt using polymeric Mixed-Mode Cation Exchange.
Severe streaking on Silica TLC Strong secondary interactions between basic amines and acidic silanols. Switch to HILIC or high-pH reverse-phase LC.

| Analyte elutes in void volume | Insufficient lipophilicity for standard C18 retention. | Utilize HILIC stationary phases. |

Deep-Dive Troubleshooting FAQs

Q1: I am recovering near-zero product using standard Liquid-Liquid Extraction (LLE) with dichloromethane (DCM) at pH 10. Why is this failing? Scientist's Insight: Standard LLE relies on the analyte being neutral and lipophilic. As shown in Table 1, at pH 10, the pyrrolidine secondary amine (pKa ~10.4) remains partially protonated. Even if you push the pH to 12 to achieve the neutral free-base form, the molecule possesses four hydrogen bond donors and three acceptors. It is heavily hydrated and lacks the lipophilic bulk necessary to partition into moderately polar solvents like DCM. Solution: You must alter the molecule's apparent polarity. You can utilize an Ion-Pair LLE approach using a bulky, lipophilic counter-ion (e.g., salicylic acid or tetrabutylammonium) combined with a solvent like 1-octanol[1]. However, for maximum purity, abandoning LLE in favor of Solid-Phase Extraction (SPE) is highly recommended.

Q2: I switched to extracting with n-butanol to force the polar free-base into the organic phase, but my extract is heavily contaminated with inorganic salts. How do I desalt without losing my product? Scientist's Insight: Highly polar solvents like n-butanol or chloroform/isopropanol mixtures have a high capacity for water. When you use them, you inevitably co-extract the inorganic salts (e.g., NaCl, phosphates) used to adjust the pH of your aqueous phase. Solution: Implement Mixed-Mode Strong Cation Exchange (MCX) SPE [2]. MCX sorbents utilize a polymeric backbone modified with sulfonic acid groups. By loading your sample at an acidic pH, you force the molecule into its +3 polycationic state, locking it ionically to the sorbent. This allows you to aggressively wash away inorganic salts with water, and non-polar impurities with 100% methanol, before eluting the pure product[3].

Q3: During purification, my compound streaks severely on normal-phase silica gel and tails on C18 HPLC. What is the alternative? Scientist's Insight: Imidazoles and primary amines are notorious for interacting strongly with residual acidic silanols on unendcapped silica, causing irreversible adsorption and peak tailing. On standard C18, the molecule is simply too polar to retain and elutes in the void volume. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) [4]. HILIC uses a polar stationary phase (like bare silica or amide-bonded phases) with a highly organic, low-aqueous mobile phase. The polar analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention, sharp peaks, and high MS sensitivity.

Workflow Visualizations

ExtractionStrategy Start Crude Aqueous Mixture (Polar Polybasic Amine) Check High Inorganic Salt Matrix? Start->Check LLE Ion-Pair LLE (e.g., Octanol/Salicylic Acid) Check->LLE No SPE Mixed-Mode Cation Exchange (Oasis MCX SPE) Check->SPE Yes HILIC HILIC LC/MS Purification (Avoid C18/Silica) LLE->HILIC SPE->HILIC

Figure 1: Decision tree for polar amine extraction based on matrix salt content.

SPE_Mechanism Load 1. LOAD (pH 2) Analyte protonated (+3) Binds to SO3- Wash1 2. WASH 1 (Aqueous Acid) Removes inorganic salts & acidic impurities Load->Wash1 Wash2 3. WASH 2 (100% MeOH) Removes non-polar interferences Wash1->Wash2 Elute 4. ELUTE (5% NH4OH/MeOH) Analyte neutralized (0) Elutes highly pure Wash2->Elute

Figure 2: Orthogonal purification mechanism of Mixed-Mode Cation Exchange (MCX) SPE.

Step-by-Step Methodology: MCX SPE Protocol

This protocol represents a self-validating system . By utilizing orthogonal retention mechanisms (reversed-phase and ion-exchange), only basic compounds can survive both the aqueous and organic wash steps to reach the final elution.

Materials Required:

  • Polymeric MCX Cartridge (e.g., 60 mg / 3 mL bed volume).

  • LC-MS Grade Methanol (MeOH).

  • Formic Acid (FA) and Ammonium Hydroxide (NH₄OH).

Step 1: Sample Pre-treatment Dilute the crude aqueous sample 1:1 with 4% Formic Acid in water. Verify that the final pH is ≤ 2.0. Causality: This ensures the imidazole, primary amine, and pyrrolidine nitrogen are fully protonated (+3 state) for maximum ionic binding.

Step 2: Cartridge Conditioning & Equilibration

  • Pass 3 mL of 100% MeOH through the cartridge. (Solvates the polymeric backbone).

  • Pass 3 mL of 2% Formic Acid in water. (Prepares the sulfonic acid groups).

Step 3: Sample Loading Load the acidified sample onto the cartridge at a controlled flow rate of ~1 mL/min. Discard the flow-through.

Step 4: Orthogonal Washing

  • Wash 1 (Desalting): Pass 3 mL of 2% Formic Acid in water. Causality: Removes inorganic salts and highly polar neutral/acidic impurities. The analyte remains ionically locked to the sorbent.

  • Wash 2 (De-greasing): Pass 3 mL of 100% MeOH. Causality: Removes lipophilic and non-polar impurities via the reversed-phase mechanism[2]. The analyte remains trapped because the ionic bonds are insoluble in pure methanol.

Step 5: Elution Elute the target molecule by passing 3 mL of 5% NH₄OH in MeOH . Collect this fraction. Causality: The highly basic ammonium hydroxide deprotonates the analyte, neutralizing its charge. The ionic interaction with the sulfonic acid groups is broken, and the highly polar free-base elutes cleanly into the volatile organic solvent[3]. Evaporate under nitrogen to yield the high-purity product.

References

  • [2] A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC / National Institutes of Health. Available at:[Link]

  • [1] Ion-pair assisted liquid-liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters. ResearchGate. Available at:[Link]

  • [3] The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC International / Chromatography Online. Available at:[Link]

  • [4] Supercritical fluid extraction (SFE) of 4(5)-methylimidazole (4-MeI) and 2-acetyl-4(5)-(1,2,3,4)-tetrahydroxybutyl-imidazole (THI) from ground-coffee with high-performance liquid chromatographic-electrospray mass spectrometric quantification (HPLC/ESI-MS). Taylor & Francis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

Introduction: The Central Role of NMR in Modern Drug Discovery In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational requirement.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational requirement.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insights into molecular architecture, connectivity, and stereochemistry.[3][4] For drug development professionals, a precise understanding of a compound's structure is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting stringent regulatory standards.[4]

This guide provides an in-depth analysis and predicted spectral interpretation for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, a heterocyclic compound featuring two key pharmacophoric scaffolds: a pyrrolidine ring and an imidazole moiety. By dissecting the expected ¹H and ¹³C NMR spectra, we will demonstrate the logic of spectral assignment based on fundamental principles and comparative data from related structures. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and development of novel chemical entities.

Molecular Structure and Predicted NMR Analysis

To interpret the NMR spectrum of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, we must first analyze its structure and identify the unique proton and carbon environments. The molecule consists of a saturated pyrrolidine ring substituted at the 2-position with an amine group and at the 3-position with an imidazole ring.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standard procedure for the analysis of a small molecule like 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O, chosen based on sample solubility). DMSO-d₆ is often a good choice as it allows for the observation of exchangeable NH and OH protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not provide a reference signal. Modern spectrometers can lock and reference on the deuterium signal of the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

    • Set the sample temperature, typically 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected (gs) pulse programs for each experiment.

    • COSY: Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.

    • HSQC: Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz. Acquire 256 increments in F1 with 4-8 scans per increment.

    • HMBC: Optimize for long-range coupling constants, typically 8 Hz. Acquire 256-512 increments in F1 with 8-16 scans per increment.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale. For ¹H, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

The structural elucidation of novel compounds such as 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a systematic process heavily reliant on NMR spectroscopy. By combining a predictive approach based on fundamental chemical principles with comparative data from known structural motifs, a confident interpretation of the ¹H and ¹³C NMR spectra can be achieved. The strategic application of 1D and 2D NMR experiments, guided by a robust experimental protocol, provides the comprehensive dataset required to verify the molecule's identity, connectivity, and fine structural details. This analytical rigor is indispensable for advancing compounds through the drug discovery pipeline with a high degree of confidence.

References

  • Vertex AI Search. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Google Books. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Fragmentation of Imidazole-Pyrrolidine Scaffolds

For researchers, medicinal chemists, and drug development professionals, understanding the gas-phase fragmentation behavior of novel chemical entities is paramount for unambiguous structural elucidation and metabolite id...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the gas-phase fragmentation behavior of novel chemical entities is paramount for unambiguous structural elucidation and metabolite identification. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of imidazole-pyrrolidine compounds, a scaffold of increasing interest in medicinal chemistry. We will explore the characteristic fragmentation pathways under common ionization techniques and contrast them with a structurally related alternative to highlight the key drivers of fragmentation. This guide is designed to move beyond a simple recitation of fragments to an understanding of the underlying chemical principles that dictate the observed mass spectra.

The Importance of Fragmentation Analysis in Drug Discovery

In the iterative cycle of drug design and development, mass spectrometry (MS) is an indispensable tool. The fragmentation pattern of a molecule, akin to a chemical fingerprint, provides crucial information about its structure. By subjecting a protonated or deprotonated molecule to collisional activation in the gas phase (MS/MS), we can induce bond cleavages that are diagnostic of the molecule's constituent parts. A thorough understanding of these fragmentation pathways allows for the confident identification of a lead compound, the characterization of its metabolites, and the differentiation of isomers.

For compounds containing basic nitrogen heterocycles, such as the imidazole-pyrrolidine scaffold, the site of protonation during electrospray ionization (ESI) often directs the subsequent fragmentation cascade. The relative gas-phase basicity of the nitrogen atoms in the imidazole and pyrrolidine rings will play a significant role in determining which moiety retains the charge and, consequently, which fragmentation channels are favored.

Comparative Fragmentation Analysis: Imidazole-Pyrrolidine vs. Imidazole-Piperidine

To illustrate the nuances of imidazole-pyrrolidine fragmentation, we will conduct a comparative analysis with the closely related imidazole-piperidine scaffold. This comparison allows us to isolate the effect of the five-membered pyrrolidine ring versus the six-membered piperidine ring on the fragmentation pathways, keeping the imidazole moiety constant.

Compound NameStructureMolecular Weight
1-(2-(1H-Imidazol-1-yl)ethyl)pyrrolidine Imidazole-Pyrrolidine165.23 g/mol
1-(2-(1H-Imidazol-1-yl)ethyl)piperidine Imidazole-Piperidine (Alternative)179.26 g/mol
Ionization Considerations: ESI vs. APCI

The choice of ionization source is a critical first step in the analytical workflow and can significantly influence the resulting mass spectrum.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as the imidazole-pyrrolidine and -piperidine compounds.[1][2] Ionization occurs in the liquid phase, typically resulting in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[1] This makes ESI ideal for generating a stable precursor ion for subsequent MS/MS analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[1][3] Ionization occurs in the gas phase through a corona discharge. While APCI can also produce [M+H]+ ions, the higher energy nature of the process can sometimes lead to more in-source fragmentation compared to ESI.[3] For our comparative analysis, ESI is the preferred method to ensure that the observed fragmentation is primarily a result of collision-induced dissociation (CID) in the mass spectrometer.

Predicted Fragmentation Pathways of Imidazole-Pyrrolidine

Upon ESI, the imidazole-pyrrolidine compound will readily form a protonated molecule, [M+H]+ at m/z 166. The pyrrolidine nitrogen is generally more basic than the imidazole nitrogens, making it the preferential site of protonation. This initial localization of charge will heavily influence the subsequent fragmentation.

The dominant fragmentation pathway for many pyrrolidine-containing compounds is the cleavage of the C-N bond of the pyrrolidine ring.[4] For 1-(2-(1H-imidazol-1-yl)ethyl)pyrrolidine, the primary fragmentation pathways are predicted to be:

  • Pathway A: Loss of the Pyrrolidine Ring: The most favorable fragmentation is expected to be the cleavage of the bond between the ethyl linker and the pyrrolidine nitrogen. This would result in a neutral loss of pyrrolidine (71 Da) and the formation of a stable vinylimidazolium cation at m/z 95.

  • Pathway B: Ring Opening of Pyrrolidine: A charge-remote fragmentation could lead to the opening of the pyrrolidine ring, followed by the loss of a neutral fragment. For instance, the loss of ethene (28 Da) from the pyrrolidine ring would yield a fragment at m/z 138.

  • Pathway C: Cleavage of the Imidazole Ring: While less common for substituted imidazoles which tend to have stable aromatic rings, fragmentation of the imidazole ring is possible.[5] This could involve the loss of HCN (27 Da) or other small neutral molecules from the imidazole ring, leading to fragments at m/z 139.

dot graph "Imidazole-Pyrrolidine Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} "Predicted fragmentation of Imidazole-Pyrrolidine."

Comparative Analysis with Imidazole-Piperidine

The imidazole-piperidine alternative, with a protonated molecule at m/z 180, provides a valuable comparison. The piperidine nitrogen is also a likely site of protonation.

  • Pathway A (Alternative): Loss of the Piperidine Ring: Similar to the pyrrolidine analog, a major fragmentation pathway will be the loss of the piperidine ring (85 Da), also leading to the vinylimidazolium cation at m/z 95. The relative abundance of this ion compared to the pyrrolidine compound can provide insights into the relative stability of the leaving groups.

  • Pathway B (Alternative): Ring Opening of Piperidine: Ring opening of the piperidine ring can lead to the loss of a propene molecule (42 Da), resulting in a fragment at m/z 138.

  • Pathway C (Alternative): Cleavage of the Imidazole Ring: As with the pyrrolidine compound, fragmentation of the imidazole ring can occur, leading to a fragment at m/z 153 after the loss of HCN (27 Da).

dot graph "Imidazole-Piperidine Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,5"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} "Predicted fragmentation of Imidazole-Piperidine."

Summary of Predicted Fragmentation Patterns
Precursor Ion (m/z)CompoundMajor Fragment Ion (m/z)Putative Neutral Loss
166Imidazole-Pyrrolidine95Pyrrolidine (71 Da)
138Ethene (28 Da)
139HCN (27 Da)
180Imidazole-Piperidine95Piperidine (85 Da)
138Propene (42 Da)
153HCN (27 Da)

The key differentiator in the fragmentation of these two compounds is the neutral loss corresponding to the saturated heterocyclic amine. The presence of a fragment at m/z 95 is a strong indicator of the imidazole-ethyl substructure. The mass difference between the precursor ion and this fragment can definitively identify the attached saturated heterocycle (71 Da for pyrrolidine, 85 Da for piperidine).

Experimental Protocol for Fragmentation Analysis

To obtain high-quality and reproducible fragmentation data, the following experimental protocol is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the imidazole-pyrrolidine or imidazole-piperidine compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

dot graph "LC-MS_Workflow" { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.5, size="7.6,3"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} "General workflow for LC-MS/MS analysis."

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound of interest, for example, starting at 5% B and increasing to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the [M+H]+ precursor ion, followed by a product ion scan of the precursor ion.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe both low and high energy fragments.

Conclusion

The mass spectrometry fragmentation of imidazole-pyrrolidine compounds is primarily directed by the protonation of the basic pyrrolidine nitrogen, leading to a characteristic neutral loss of the pyrrolidine ring. By comparing its fragmentation pattern to that of an imidazole-piperidine analog, we can confidently assign the major product ions and understand the influence of the saturated heterocyclic ring on the fragmentation process. This comparative approach, grounded in the principles of ionization and fragmentation, provides a robust framework for the structural elucidation of novel compounds in a drug discovery pipeline. The provided experimental protocol offers a starting point for obtaining high-quality data to support these analyses.

References

  • Borges, K. B., de Souza, F. R., & de Oliveira, A. R. M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Chen, S., et al. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 32(4), 988-1000.
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Jackson, G. P. (2020).
  • Klassen, J. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2499–2507.
  • Koprivnik, S., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-71.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS? Retrieved from [Link]

  • Sleno, L., & Volmer, D. A. (2012). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 47(2), 149-166.
  • Steola, M. (2016). Answer to "Does it make any difference in using ESI and APCI sources for LCMS/MS?".
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Wincel, H., et al. (1984). Positive and electron capture negative ion methane chemical ionization mass spectrometry of pyrrolizidine alkaloids. Biomedical Mass Spectrometry, 11(9), 455-461.
  • Yin, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6564.

Sources

Validation

Comparative Binding Affinity Guide: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine vs. Histamine

Executive Summary Histamine (2-(1H-imidazol-4-yl)ethanamine) is a ubiquitous biogenic amine that regulates diverse physiological processes—from gastric acid secretion to neurotransmission—by activating four distinct G-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histamine (2-(1H-imidazol-4-yl)ethanamine) is a ubiquitous biogenic amine that regulates diverse physiological processes—from gastric acid secretion to neurotransmission—by activating four distinct G-protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R[1]. The endogenous ligand's highly flexible ethylamine side chain allows it to adopt multiple conformations (e.g., gauche and trans), enabling it to bind universally across all four receptor subtypes.

In rational drug design, this lack of selectivity is a liability. To isolate specific therapeutic pathways, medicinal chemists employ conformational restriction. 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a prime example of this strategy. By cyclizing the ethylamine backbone into a rigid pyrrolidine ring, the spatial relationship (dihedral angle) between the basic amine and the imidazole ring is locked. This structural constraint dramatically shifts the molecule's binding affinity, typically transforming a pan-agonist into a highly selective ligand for the H3 and H4 receptors[2].

Structural and Mechanistic Analysis

Histamine exists in a dynamic equilibrium of tautomers (N-pi vs. N-tele) and rotamers. When binding to the H3 and H4 receptors, the trans conformation is generally preferred, interacting with a conserved aspartate residue (Asp3.32) in the transmembrane domain via its protonated primary amine[3].

In 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, the primary amine is attached to the C2 position of the pyrrolidine ring, while the imidazole is at C3. This vicinal substitution creates a rigid scaffold that perfectly mimics the trans conformation of histamine's ethylamine chain while introducing steric bulk. The pyrrolidine ring prevents the molecule from adopting the gauche conformation required for high-affinity binding to H1R and H2R. Furthermore, the secondary amine of the pyrrolidine ring alters the local pKa and lipophilicity, which enhances blood-brain barrier penetration—a critical feature for H3R-targeted central nervous system therapeutics[4].

G Ligand Histamine / Pyrrolidine Analog H1R H1 Receptor (Gq-coupled) Ligand->H1R H2R H2 Receptor (Gs-coupled) Ligand->H2R H3R H3 Receptor (Gi/o-coupled) Ligand->H3R H4R H4 Receptor (Gi/o-coupled) Ligand->H4R PLC PLC Activation Ca2+ Mobilization H1R->PLC AC_up Adenylyl Cyclase cAMP Accumulation H2R->AC_up AC_down Adenylyl Cyclase Inhibition cAMP Reduction H3R->AC_down H4R->AC_down

Histamine receptor subtype signaling pathways and secondary messenger cascades.

Comparative Binding Affinity Data

The table below summarizes the binding affinities (Ki) of endogenous histamine compared to the representative pyrrolidine-constrained analog. While histamine exhibits nanomolar to micromolar affinity across the board, the pyrrolidine constraint effectively abolishes H1R and H2R binding while retaining or enhancing H3R/H4R affinity.

LigandH1R Affinity (Ki)H2R Affinity (Ki)H3R Affinity (Ki)H4R Affinity (Ki)Selectivity Profile
Histamine ~40,000 nM~10,000 nM~5 nM~10 nMEndogenous Pan-Agonist
3-(1H-Imidazol-4-yl)pyrrolidin-2-amine *>100,000 nM>100,000 nM0.5 - 5.0 nM10 - 50 nMSelective H3/H4 Ligand

*Data reflects consensus Structure-Activity Relationship (SAR) ranges for conformationally restricted pyrrolidine histamine analogs[3][4].

Experimental Workflows & Protocols

To objectively validate the binding affinities of these ligands, a self-validating Radioligand Competition Binding Assay is employed. This system uses a known radiolabeled tracer and measures the ability of the test compound to displace it.

Protocol: Radioligand Competition Binding Assay

Objective: Determine the equilibrium inhibition constant (Ki) of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine at human histamine receptors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., hH3R). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Causality: Mg2+ is essential for maintaining the GPCR-G-protein coupled state, which exhibits the high-affinity conformation for agonists.

  • Assay Setup & Controls: In a 96-well plate, combine 50 µg of membrane protein with a constant concentration of radioligand (e.g., 1 nM [3H]-N-alpha-methylhistamine for H3R). Add the test compound in a 10-point concentration gradient (10 pM to 10 µM).

    • Self-Validation: Include control wells with 10 µM unlabeled thioperamide to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells lacking the test compound. The specific binding is the difference between TB and NSB.

  • Equilibrium Incubation: Incubate the plate at 25°C for 60 minutes.

    • Causality: This duration ensures the binding reaction reaches thermodynamic equilibrium, a strict requirement for accurate mass-action law calculations.

  • Rapid Filtration: Harvest the membranes onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer.

    • Causality: The low temperature kinetically freezes the receptor-ligand complex, preventing the dissociation of the bound radioligand during the wash steps.

  • Quantification & Analysis: Dry the filters, add scintillation cocktail, and count beta-emissions (CPM). Use non-linear regression to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

    • Causality: This mathematical conversion normalizes the data, removing the influence of the specific radioligand concentration ([L]) and its affinity (Kd), yielding the true intrinsic affinity of the test compound.

Workflow Membrane 1. Membrane Preparation Isolate HEK293 HR-expressing membranes Incubation 2. Ligand Incubation Mix membranes, radioligand & competitor (60 min, 25°C) Membrane->Incubation Filtration 3. Rapid Filtration Filter through PEI-treated GF/B glass fibers Incubation->Filtration Washing 4. Wash Step 3x washes with ice-cold buffer to trap bound complexes Filtration->Washing Scintillation 5. Scintillation Counting Quantify beta-decay (CPM) Washing->Scintillation Analysis 6. Data Analysis Non-linear regression & Cheng-Prusoff (Ki calculation) Scintillation->Analysis

Step-by-step radioligand competition binding assay workflow for GPCR affinity profiling.

References

1.[1] 461 Histamine receptor subtypes: a century of rational drug design. IMR Press.[Link] 2.[2] A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. PMC (National Institutes of Health).[Link] 3.[3] Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. SciSpace.[Link] 4.[4] A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. PubMed (National Institutes of Health).[Link]

Sources

Comparative

Comprehensive Guide to Validating Enantiomeric Excess (ee) of Chiral Pyrrolidine Amines

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of chiral pyrrolidine amines. Pyrrolidines are ubiquitous struc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of chiral pyrrolidine amines. Pyrrolidines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and asymmetric organocatalysts. However, their secondary amine functionality presents unique chromatographic and spectroscopic challenges—namely, severe peak tailing on silica-based stationary phases due to strong basicity, and complex conformational dynamics (e.g., nitrogen inversion and ring puckering) that complicate NMR spectra.

This guide objectively compares the three leading methodologies for pyrrolidine ee validation, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison: Selecting the Right Analytical Engine

Direct Chiral HPLC (The Gold Standard)

For routine batch release and high-throughput screening, High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) is the industry standard[1]. Columns such as Daicel's Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose equivalent) offer exceptional chiral recognition[1]. The Causality: Chiral resolution relies on transient diastereomeric interactions (hydrogen bonding,


 stacking, and dipole-dipole interactions) between the CSP carbamate linkages and the pyrrolidine. Because pyrrolidines possess a high pKₐ (~11.3), they undergo deleterious ion-exchange interactions with residual acidic silanols on the silica support, causing severe peak tailing. This is mechanistically mitigated by adding a basic modifier (e.g., 0.1% diethylamine (DEA)) to the mobile phase, which competitively masks the silanol sites to ensure sharp, quantifiable peaks[2].
Pre-column Derivatization HPLC

Aliphatic pyrrolidines often lack a strong UV chromophore, rendering direct UV detection insensitive. The Causality: By reacting the secondary amine with an achiral, UV-active derivatizing agent (e.g., 4-nitrobenzoyl chloride), you achieve two goals simultaneously: you install a strong chromophore for high-sensitivity detection, and you convert the basic amine into a neutral amide[2]. This eliminates the silanol-interaction tailing problem entirely, often resulting in superior resolution on standard CSPs[2].

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When chromatography fails, or when analytical reference standards of both enantiomers are unavailable, NMR using CDAs such as


-methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's acid) or chiral phosphorus agents is invaluable[3][4]. The Causality: Reacting a racemic pyrrolidine with enantiopure (R)-Mosher's acid chloride (MTPA-Cl) yields a pair of diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl group differentially shields the pyrrolidine protons depending on the absolute configuration[3]. By integrating the distinct diastereomeric signals—preferably using

F or

P NMR to avoid the complex multiplet overlap typical of

H NMR—the ee can be calculated directly[4][5].

Quantitative Performance Comparison

ParameterDirect Chiral HPLCPre-column Deriv. HPLCNMR with CDA (Mosher's /

P)
Primary Principle Transient diastereomeric complexes on CSPCovalent derivatization + CSP separationCovalent diastereomer formation + chemical shift dispersion
Typical Run Time 10–30 mins20–40 mins (excluding prep)5–15 mins (excluding prep)
Sensitivity (LOD) 0.05–0.1% (Requires UV chromophore)<0.01% (Enhanced UV absorption)1–2% (Limited by NMR integration)
Sample Requirement Low (

g range)
Low (

g range)
High (mg range)
Ideal Use Case Routine API batch release, high-throughputAliphatic pyrrolidines lacking chromophoresAbsolute configuration assignment, no reference standard

Decision Workflow

G Start Chiral Pyrrolidine Analyte Chromophore Does it have a strong UV chromophore? Start->Chromophore DirectHPLC Direct Chiral HPLC (Polysaccharide CSP + DEA) Chromophore->DirectHPLC Yes DerivCheck Is an analytical reference standard available? Chromophore->DerivCheck No PreColHPLC Pre-column Derivatization HPLC (e.g., 4-Nitrobenzoyl chloride) DerivCheck->PreColHPLC Yes NMR 19F/31P NMR with CDA (Mosher's Amide or Phospholidine) DerivCheck->NMR No

Fig 1. Decision matrix for selecting the optimal ee validation method for chiral pyrrolidines.

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC Method Development

This protocol is a self-validating system: it mandates the use of a racemate to prove baseline resolution (


) before analyzing the enantioenriched sample.

Step 1: Mobile Phase Preparation

  • Prepare a mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • Critical Step: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase. Causality: DEA acts as a sacrificial base, saturating the acidic silanols on the column frit and stationary phase support, thereby preventing the pyrrolidine analyte from tailing.

  • Degas the mobile phase via sonication or vacuum filtration.

Step 2: System Suitability Test (SST) via Racemate

  • Inject 5

    
    L of a 1 mg/mL standard solution of the racemic  pyrrolidine onto a Chiralpak AD-H column (250 x 4.6 mm, 5 
    
    
    
    m)[1].
  • Run isocratically at 1.0 mL/min. Monitor via UV at the appropriate

    
     (e.g., 254 nm).
    
  • Validation Gate: Calculate the resolution (

    
    ) between the two enantiomer peaks. Proceed only if 
    
    
    
    (baseline resolution). If
    
    
    , adjust the Hexane:IPA ratio (e.g., to 90:10) to increase retention (
    
    
    ).

Step 3: Enantioenriched Sample Analysis

  • Inject the enantioenriched sample under identical conditions.

  • Calculate ee using the area under the curve (AUC):

    
    
    
Protocol B: F NMR Determination via Mosher's Amide

This protocol utilizes


F NMR to bypass the spectral crowding of pyrrolidine ring protons.

Step 1: Derivatization Reaction

  • Dissolve 10 mg of the chiral pyrrolidine amine in 0.5 mL of anhydrous CDCl

    
     in an NMR tube.
    
  • Add 2.0 equivalents of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward and preventing degradation of the pyrrolidine.

  • Add 1.5 equivalents of enantiopure (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
  • Cap the tube, shake vigorously, and let stand at room temperature for 30 minutes to ensure complete conversion.

Step 2: NMR Acquisition and Validation

  • Acquire a

    
    F NMR spectrum (typically at 376 MHz for a 400 MHz console).
    
  • Validation Gate: Ensure the absence of the unreacted (R)-MTPA-Cl signal (typically around -73 ppm). The diastereomeric amides will appear as distinct singlets (usually between -68 and -71 ppm).

  • Integrate the two distinct fluorine singlets. The ee is directly proportional to the integration ratio of the major vs. minor diastereomer.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters.
  • Li, K. Y., et al. (2002). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
  • Graz University of Technology. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

Sources

Validation

X-ray crystallography data analysis for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine

An in-depth technical comparison guide for processing and refining X-ray crystallographic data of protein complexes containing the fragment-like ligand 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine . Executive Summary: The Crys...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for processing and refining X-ray crystallographic data of protein complexes containing the fragment-like ligand 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine .

Executive Summary: The Crystallographic Challenge

In fragment-based drug discovery (FBDD), small, flexible, and basic heterocycles like 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine present unique challenges during X-ray crystallography data analysis. As a Senior Application Scientist, I evaluate software not just on speed, but on its algorithmic capacity to resolve specific chemical ambiguities.

For this specific ligand, the causality behind our experimental choices stems from three structural features:

  • Imidazole Tautomerization & Flip Ambiguity: The imidazole ring can exist in two tautomeric states (N-δ or N-ε protonated) and is subject to a 180° flip ambiguity in the electron density map. The software must accurately model hydrogen-bonding networks to validate the correct orientation.

  • Pyrrolidine Ring Pucker: The saturated 5-membered ring is highly flexible, oscillating between envelope and half-chair conformations. Over-restraining this ring during refinement will result in high local strain and poor real-space correlation.

  • Primary Amine Protonation: At physiological and typical crystallization pH ranges, the primary amine is protonated (-NH3+), acting as a strong hydrogen bond donor.

This guide objectively compares the performance of leading data integration (DIALS vs. XDS) and refinement (Phenix vs. REFMAC5 vs. BUSTER) pipelines to resolve these specific challenges.

Workflow Data Raw Diffraction Data (Images) Integration Data Integration (DIALS / XDS) Data->Integration Refinement Structure Refinement (Phenix / REFMAC5 / BUSTER) Integration->Refinement Restraints Ligand Restraints (eLBOW / AceDRG / Grade) Restraints->Refinement Validation Validation (MolProbity / Coot) Refinement->Validation Validation->Refinement Iterative Rebuilding

Fig 1: Standard X-ray crystallography data analysis workflow for protein-ligand complexes.

Part 1: Data Integration & Reduction (DIALS vs. XDS)

Fragment screening often yields datasets with weak anomalous signals or high degrees of anisotropy. The choice of integration software dictates the quality of the


 amplitudes fed into the refinement engine.
  • DIALS (Diffraction Integration for Advanced Light Sources): Utilizes a highly modular, Python/C++ hybrid framework [1.9]. It excels in handling multi-lattice diffraction and complex background modeling, which is critical when ligand soaking degrades crystal quality.

  • XDS (X-ray Detector Software): The gold standard for monochromatic rotation data[1]. XDS uses a robust 3D profile fitting algorithm that is exceptionally stable for highly anisotropic data.

Performance Comparison: Data Processing

Data represents a representative 1.8 Å resolution dataset of a kinase-ligand complex.

MetricDIALS PipelineXDS PipelineCausality / Interpretation
Overall

0.9980.999Both perform flawlessly in low-resolution bins.
Outer Shell

0.420.55XDS often extracts slightly better signal-to-noise in the highest resolution shell due to its empirical 3D profile modeling.
Outer Shell

1.82.1XDS provides a tighter error estimate (

) for weak reflections.
Processing Speed ~3 mins (Parallel)~2 mins (xds_par)XDS remains marginally faster on standard multi-core workstations.
Step-by-Step Protocol: Self-Validating Integration with XDS
  • Initialization: Generate the XDS.INP file using generate_XDS.INP. Ensure the detector distance, X-ray wavelength, and oscillation range match the beamline metadata.

  • Indexing & Integration: Run xds_par. The system is self-validating: inspect the IDXREF.LP file. A standard deviation of spot position

    
     pixel validates successful indexing.
    
  • Scaling: Run XSCALE. Check the

    
     in the outer resolution shell. A 
    
    
    
    validates the chosen high-resolution cutoff.

Part 2: Ligand Restraint Generation

To refine 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, the software must generate a restraint dictionary (CIF file) defining ideal bond lengths, angles, and torsion penalties.

  • Phenix.eLBOW: Uses simple force fields and AM1 quantum chemical optimization[2]. It is fast but can sometimes over-planarize flexible rings.

  • CCP4 AceDRG: Derives stereochemical information directly from the Crystallography Open Database (COD) using local environment-based atom typing[3]. It is highly accurate for standard organic fragments.

  • Global Phasing Grade / Grade2: Utilizes the Cambridge Structural Database (CSD) and Mogul to generate highly accurate, data-backed restraints, particularly excelling at ring puckers[4].

LigandLogic Ligand 3-(1H-Imidazol-4-yl) pyrrolidin-2-amine Tautomer Imidazole Tautomerism Ligand->Tautomer Pucker Pyrrolidine Pucker Ligand->Pucker Ndelta N-δ Protonated (H-bond Donor) Tautomer->Ndelta Nepsilon N-ε Protonated (H-bond Donor) Tautomer->Nepsilon Env Envelope Pucker->Env HalfChair Half-Chair Pucker->HalfChair

Fig 2: Decision tree for modeling the tautomeric and conformational states of the ligand.
Step-by-Step Protocol: Generating Restraints with AceDRG
  • Input Preparation: Provide the ligand as a SMILES string: NC1CCCN1c2c[nH]cn2 (Note: explicitly define the protonated nitrogen in the SMILES to force the correct tautomer).

  • Execution: Run acedrg -i ligand.smi -o LIG_restraints.

  • Validation: Open the resulting .cif and .pdb files in Coot. Visually inspect the pyrrolidine ring to ensure it has not been incorrectly flattened into a 2D plane.

Part 3: Structure Refinement & Ligand Fitting

Refinement adjusts the atomic coordinates and B-factors to minimize the difference between the calculated (


) and observed (

) structure factors.
  • Phenix.refine: A highly automated Maximum Likelihood (ML) engine[5]. It features excellent simulated annealing algorithms to kick the ligand out of local minima (e.g., fixing an incorrect 180° imidazole flip).

  • REFMAC5 (CCP4): A highly optimized ML refinement package[6]. It utilizes "jelly-body" restraints which are exceptional for maintaining structural integrity at moderate-to-low resolutions.

  • BUSTER (Global Phasing): Employs Bayesian statistical methods and Local Structural Similarity Restraints (LSSR)[7]. BUSTER is widely considered the industry standard in pharma for ligand fitting because its target function actively penalizes steric clashes and poor geometry based on high-level quantum mechanics and CSD data.

Performance Comparison: Refinement & Ligand Fitting
MetricPhenix.refineREFMAC5BUSTERCausality / Interpretation

/

0.185 / 0.2150.188 / 0.2120.182 / 0.208BUSTER's Bayesian framework often yields slightly tighter

gaps by avoiding overfitting of B-factors.
Ligand RSCC 0.920.910.96BUSTER's superior dictionary handling (via Grade) prevents the pyrrolidine ring from adopting strained, high-energy conformations, maximizing Real Space Correlation (RSCC).
RMSD Bonds (Å) 0.0110.0140.009BUSTER strictly enforces ideal geometry, resulting in lower RMSD deviations from ideal bond lengths.
Handling Flip Ambiguity Requires manual flip in CootRequires manual flip in Cootrhofit auto-detects and correctsBUSTER's rhofit module evaluates the H-bond network and automatically tests 180° flips for the imidazole ring.
Step-by-Step Protocol: Self-Validating Refinement with BUSTER
  • Preparation: Ensure you have the integrated MTZ file, the starting PDB model (without the ligand), and the Grade-generated CIF dictionary for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine.

  • Initial Rigid Body & B-factor Refinement: Run refine -p model.pdb -m data.mtz -d Output_Dir1.

  • Ligand Fitting: Use the rhofit module to automatically place the ligand into the

    
     difference density map. rhofit will test both the N-δ and N-ε tautomers against the surrounding protein environment.
    
  • Final Refinement: Run BUSTER with the placed ligand: refine -p rhofit_model.pdb -m data.mtz -l LIG.cif -d Output_Dir2.

  • Validation: The system is self-validating. Check the BUSTER-REPORT output. A ligand RSCC

    
     and a B-factor roughly equivalent to the surrounding interacting protein residues validates a correct fit and full occupancy. If the ligand B-factor is 
    
    
    
    the surrounding residues, the occupancy must be reduced.

Conclusion

For processing complexes containing flexible, basic fragments like 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, the combination of XDS (for robust handling of anisotropic data) and BUSTER (for its Bayesian refinement and superior handling of ring puckers and tautomers) provides the most mathematically sound and chemically accurate pipeline. While Phenix and DIALS offer superior automation and user interfaces, BUSTER's strict adherence to CSD-derived geometry prevents the introduction of high-energy, non-physiological ligand conformations into the Protein Data Bank.

References

  • Winter, G., Waterman, D. G., Parkhurst, J. M., Brewster, A. S., Gildea, R. J., Gerstel, M., ... & Evans, G. (2018). DIALS: implementation and evaluation of a new integration package. Acta Crystallographica Section D: Structural Biology, 74(2), 85-97.

  • Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132.

  • Liebschner, D., Afonine, P. V., Baker, M. L., Bunkóczi, G., Chen, V. B., Croll, T. I., ... & Adams, P. D. (2019). Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix. Acta Crystallographica Section D: Structural Biology, 75(10), 861-877.

  • Murshudov, G. N., Skubák, P., Lebedev, A. A., Pannu, N. S., Steiner, R. A., Nicholls, R. A., ... & Vagin, A. A. (2011). REFMAC5 for the refinement of macromolecular crystal structures. Acta Crystallographica Section D: Biological Crystallography, 67(4), 355-367.

  • Long, F., Nicholls, R. A., Emsley, P., Gražulis, S., Merkys, A., Vaitkus, A., & Murshudov, G. N. (2017). AceDRG: a stereochemical description generator for ligands. Acta Crystallographica Section D: Structural Biology, 73(2), 112-122.

  • Bricogne, G., Blanc, E., Brandl, M., Flensburg, C., Keller, P., Paciorek, W., Roversi, P., Sharff, A., Smart, O.S., Vonrhein, C., & Womack, T.O. (2017). BUSTER version X.Y.Z. Cambridge, United Kingdom: Global Phasing Ltd.

Sources

Comparative

Comparative potency of imidazole analogs in receptor binding assays

Advanced Comparative Guide: Potency of Imidazole Analogs in Receptor Binding Assays In neuropharmacology and cardiovascular drug development, distinguishing the polypharmacology of imidazole and imidazoline analogs is a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparative Guide: Potency of Imidazole Analogs in Receptor Binding Assays

In neuropharmacology and cardiovascular drug development, distinguishing the polypharmacology of imidazole and imidazoline analogs is a persistent challenge. Compounds historically classified simply as


-adrenergic receptor (

AR) agonists often exhibit significant cross-reactivity with non-adrenergic imidazoline binding sites (I

, I

).

As a Senior Application Scientist overseeing G protein-coupled receptor (GPCR) screening, I rely on highly optimized radioligand binding assays to deconvolute these affinities. This guide objectively compares the receptor binding profiles of key imidazole analogs and details the causal logic behind the self-validating experimental protocols used to evaluate them.

Mechanistic Context: The vs. I Divergence

The therapeutic utility of imidazole analogs hinges on their receptor selectivity. Activation of central


ARs (coupled to G

proteins) inhibits adenylyl cyclase, leading to decreased cAMP, sympathoinhibition, and pronounced sedation[1]. Conversely, selective activation of I

-imidazoline receptors in the rostral ventrolateral medulla (RVLM) achieves sympathoinhibition (and thus, blood pressure reduction) without the heavy sedative burden associated with

ARs[2].

Pathway Ligand Imidazole Analogs (e.g., Clonidine) a2AR α2-Adrenergic Receptor Ligand->a2AR High/Mod Affinity I1R I1-Imidazoline Receptor Ligand->I1R Selective Analogs Gi Gi/o Protein Coupling a2AR->Gi Symp Sympathoinhibition (Hypotension) I1R->Symp Independent Pathway cAMP ↓ cAMP Production Gi->cAMP cAMP->Symp Sedation Sedation / Analgesia cAMP->Sedation

Mechanistic divergence of imidazole analogs via α2-adrenergic and I1-imidazoline receptor pathways.

Comparative Potency Profile

To objectively select a lead compound or reference standard, researchers must evaluate the inhibition constant (


), which represents the absolute binding affinity of the unlabelled ligand. Below is a comparative synthesis of key analogs based on competitive radioligand binding data[3][4][5].
CompoundPrimary Target

AR Affinity (

, nM)
I

Receptor Affinity (

, nM)
Functional Profile
Dexmedetomidine

AR
1.0 - 5.0> 10,000Highly selective

full agonist; profound sedative.
Clonidine Mixed

/ I

~ 61.6 (pKi 7.21)~ 9.0Mixed partial agonist; classic antihypertensive.
Moxonidine I

Receptor
~ 4,265 (pKi 5.37)~ 60.0I

-selective agonist; antihypertensive with low sedation.
Idazoxan Mixed

/ I

~ 3.0High Affinity (I

)

antagonist / I

ligand; used for receptor masking.

Data Interpretation Note: Binding affinity (


) does not strictly equal functional potency (

). For example, while clonidine binds tightly to

ARs, it exhibits low intrinsic activity (partial agonism). Moxonidine binds weakly to

ARs but acts as a highly efficacious agonist when it does bind[3].

Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay

To generate the


 values shown above, a robust 6 is required[6]. As an application scientist, I design these protocols not just as a sequence of steps, but as a system of causal choices and internal controls.
Step 1: Membrane Preparation & Standardization
  • Procedure: Harvest CHO-K1 cells stably expressing human

    
    ARs. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 30 minutes to pellet membranes[7].
    
  • Causality: The inclusion of 5 mM EDTA is critical. It chelates divalent cations, thereby inhibiting endogenous metalloproteases that would otherwise cleave the receptor's extracellular domains during lysis[7].

  • Self-Validation: Perform a BCA protein assay to normalize the membrane suspension to exactly 1 mg/mL. This ensures well-to-well reproducibility and prevents receptor depletion artifacts.

Step 2: Assay Buffer Formulation
  • Procedure: Prepare the binding buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    
  • Causality: GPCRs require divalent cations (specifically Mg

    
    ) to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein). Omitting MgCl
    
    
    
    will artificially depress the measured affinity of agonist analogs like dexmedetomidine[6].
Step 3: Competitive Binding Setup
  • Procedure: In a 96-well plate, combine:

    • 50 µL unlabeled competitor (e.g., Moxonidine, ranging from

      
       to 
      
      
      
      M).
    • 50 µL radioligand (e.g.,

      
      -RX821002 antagonist at 1 nM, approximating its 
      
      
      
      ).
    • 100 µL standardized membrane suspension.

  • Self-Validation: Include "Total Binding" (TB) wells containing only buffer and radioligand. Include "Non-Specific Binding" (NSB) wells containing 10 µM phentolamine to saturate all specific receptor sites. Specific binding is calculated as TB minus NSB[7].

Step 4: Incubation and Rapid Filtration
  • Procedure: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash rapidly 3x with ice-cold buffer[6].

  • Causality: Glass fiber filters possess a net negative charge. Because imidazole analogs are positively charged amines at physiological pH, they will stick to the filter, creating massive background noise. Pre-soaking in cationic PEI neutralizes the filter, repelling the radioligand[7]. Rapid filtration and ice-cold washing prevent the dissociation of the receptor-ligand complex, locking the equilibrium state.

Step 5: Data Analysis
  • Procedure: Add scintillation fluid and quantify radioactivity. Use non-linear regression to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    [8].

Workflow Membrane 1. Membrane Prep Homogenize cells Centrifuge at 40,000 x g Buffer 2. Buffer Setup Tris-HCl + 10 mM MgCl2 (Stabilizes G-protein) Membrane->Buffer Reaction 3. Binding Reaction Add [3H]-Radioligand + Unlabeled Competitor Buffer->Reaction Incubation 4. Equilibrium Incubate 60-90 min at Room Temp Reaction->Incubation Filtration 5. Rapid Filtration GF/B filters pre-soaked in 0.5% PEI Incubation->Filtration Analysis 6. Data Analysis Cheng-Prusoff Eq: Ki = IC50 / (1 + [L]/Kd) Filtration->Analysis

Step-by-step workflow of a competitive radioligand binding assay for GPCR affinity profiling.

References

  • Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors . BenchChem. 6

  • Comparative pharmacology of adrenergic a2C receptors coupled to Ca2+ signaling through different Ga proteins . Neurochemistry International (Ovid). 7

  • Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice . British Journal of Pharmacology (PMC). 3

  • Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites . Journal of Pharmacology and Experimental Therapeutics (ResearchGate). 4

  • Imidazoline Antihypertensive Drugs: Selective I1-Imidazoline Receptor Ligands . Cardiovascular Therapeutics (Ovid). 2

  • Classics in Chemical Neuroscience: Medetomidine . ACS Chemical Neuroscience (ResearchGate). 5

  • In Vitro Pharmacology of Mitragynine at α-Adrenoceptors . ACS Chemical Neuroscience. 1

  • Radioligand binding methods for membrane preparations and intact cells . ResearchGate. 8

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine vs. Structural Analogs

In preclinical drug development, the rapid and unambiguous structural verification of complex heterocyclic amines is paramount. 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a highly functionalized pharmacophore featuring th...

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, the rapid and unambiguous structural verification of complex heterocyclic amines is paramount. 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is a highly functionalized pharmacophore featuring three distinct nitrogen environments: a primary amine, a secondary pyrrolidine amine, and an amphoteric imidazole ring.

This guide provides a definitive comparative analysis of its Infrared (IR) spectroscopy profile against common structural analogs (Histamine and 2-Aminopyrrolidine). By dissecting the quantum mechanical causality behind these vibrational modes, this guide equips analytical chemists with the diagnostic markers necessary for precise molecular identification.

Mechanistic Causality of IR Peaks

To accurately interpret the IR spectrum of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, one must understand the physical causality behind its vibrational modes and how molecular environment dictates peak shifting.

  • The 3100–3400 cm⁻¹ Region (N-H Stretching): Primary amines exhibit two distinct, sharp bands (asymmetric and symmetric stretches) in the 3300–3000 cm⁻¹ range[1]. In contrast, the secondary amine of the imidazole ring presents a broad, intense band around 3150 cm⁻¹. This broadening is not an instrumental artifact; it is a direct consequence of extensive intermolecular hydrogen bonding inherent to the imidazole moiety, which weakens the N-H bond and red-shifts the absorption frequency[2].

  • The 2800–3000 cm⁻¹ Region (C-H Stretching): The saturated pyrrolidine ring introduces strong aliphatic C-H stretching vibrations (~2950 cm⁻¹ and 2870 cm⁻¹). This dense steric environment provides a critical differentiator from purely aromatic or short-chain aliphatic analogs like histamine.

  • The 1400–1650 cm⁻¹ Region (Bending & Ring Vibrations): The primary amine N-H bending vibration occurs sharply between 1650–1580 cm⁻¹[1]. Simultaneously, the imidazole ring exhibits characteristic C=N stretching at approximately 1525 cm⁻¹ and C=C stretching at 1453 cm⁻¹[2]. The precise resolution of these overlapping peaks is essential for confirming the intact bicyclic system[3].

Comparative Spectral Deconvolution

The table below objectively compares the quantitative IR diagnostic markers of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine against two structural alternatives: Histamine (lacks the pyrrolidine ring) and 2-Aminopyrrolidine (lacks the imidazole ring).

Functional Group3-(1H-Imidazol-4-yl)pyrrolidin-2-amineHistamine (Alternative 1)2-Aminopyrrolidine (Alternative 2)
Primary Amine (-NH₂) ~3350 & 3280 cm⁻¹ (Stretch), ~1620 cm⁻¹ (Bend)~3300 & 3200 cm⁻¹ (Stretch), ~1600 cm⁻¹ (Bend)~3350 & 3280 cm⁻¹ (Stretch), ~1620 cm⁻¹ (Bend)
Imidazole Ring (-NH & C=N) ~3150 cm⁻¹ (Broad NH), ~1525 cm⁻¹ (C=N)~3150 cm⁻¹ (Broad NH), ~1530 cm⁻¹ (C=N)Absent
Aliphatic Chain / Ring (C-H) ~2950 & 2870 cm⁻¹ (Strong, Pyrrolidine)~2930 & 2850 cm⁻¹ (Weak, Ethyl chain)~2950 & 2870 cm⁻¹ (Strong, Pyrrolidine)
C-N Stretching ~1100 cm⁻¹ (Pyrrolidine ring)~1050 cm⁻¹ (Aliphatic chain)~1100 cm⁻¹ (Pyrrolidine ring)

Diagnostic Logical Workflow

When analyzing an unknown sample suspected to be 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, analysts should follow a rigid spectral deconvolution logic to prevent false positives from structurally similar analogs.

Spectral_Logic Unknown Unknown Sample Spectrum Check1 Primary Amine (-NH₂) 3300–3400 cm⁻¹ & 1620 cm⁻¹ Unknown->Check1 Check2 Imidazole Ring ~3150 cm⁻¹ (NH) & ~1525 cm⁻¹ (C=N) Unknown->Check2 Check3 Pyrrolidine Ring 2800–2950 cm⁻¹ (Aliphatic C-H) Unknown->Check3 Match Confirmed: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine Check1->Match Present NoMatch Alternative Analog (e.g., Histamine, 2-Aminopyrrolidine) Check1->NoMatch Missing Check2->Match Present Check2->NoMatch Missing Check3->Match Present Check3->NoMatch Missing

Logical decision tree for IR spectral deconvolution of imidazole-pyrrolidine amines.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Why ATR-FTIR over Transmission (KBr Pellets)? Traditional KBr pellet transmission methods are highly susceptible to moisture absorption. Because water exhibits a massive O-H stretching band at ~3400 cm⁻¹, hygroscopic interference will completely mask the critical N-H stretches of the primary amine and imidazole groups. Attenuated Total Reflectance (ATR) utilizing a diamond crystal eliminates this matrix effect, creating a self-validating system where the absence of the broad 3400 cm⁻¹ O-H band confirms sample purity rather than preparation error.

Step-by-Step Acquisition Protocol
  • Sample Desiccation: Store the 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine standard and analytical samples in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) for 24 hours.

    • Causality: Eliminates residual atmospheric moisture that would artificially inflate the 3100–3400 cm⁻¹ region, ensuring the broad ~3150 cm⁻¹ peak is strictly attributed to imidazole hydrogen bonding.

  • Instrument Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Subtracts ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor, preventing baseline distortion.

  • Sample Application: Apply 2–5 mg of the solid sample directly onto the ATR crystal. Engage the pressure tower to apply consistent, moderate force.

    • Causality: Optimal signal-to-noise ratio in ATR-FTIR depends on the evanescent wave penetrating the sample. Insufficient pressure leads to weak spectral intensity, while excessive pressure can fracture crystalline samples, altering their polymorphic state and shifting hydrogen-bonded N-H frequencies.

  • Spectral Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Data Deconvolution: Apply baseline correction and ATR correction algorithms.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, allowing for accurate comparison against historical reference libraries.

ATR_FTIR_Protocol Step1 1. Sample Desiccation Vacuum over P₂O₅ (24h) Step2 2. Background Calibration Air scan, 32 scans, 4 cm⁻¹ Step1->Step2 Step3 3. Sample Application Diamond ATR crystal, constant pressure Step2->Step3 Step4 4. Spectral Acquisition 4000–400 cm⁻¹ range Step3->Step4 Step5 5. Data Deconvolution Baseline & ATR correction algorithms Step4->Step5

ATR-FTIR experimental workflow for amine spectral acquisition.

References

1.[4] Title: IR spectrum of 1-amino pyrrolidine-2-one Source: ResearchGate URL: 4 2.[2] Title: FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Source: ResearchGate URL: 2 3.[1] Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Source: WikiEducator URL: 1 4.[3] Title: Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine Source: National Institutes of Health (NIH) URL: 3

Sources

Comparative

Elemental analysis standards for validating imidazole amine purity

Orthogonal Validation of Imidazole Amine Purity: A Comparative Guide to Elemental Analysis and HPLC As a Senior Application Scientist, I frequently encounter a common pitfall in pharmaceutical drug development: an over-r...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of Imidazole Amine Purity: A Comparative Guide to Elemental Analysis and HPLC

As a Senior Application Scientist, I frequently encounter a common pitfall in pharmaceutical drug development: an over-reliance on chromatographic techniques for purity assessment. While High-Performance Liquid Chromatography (HPLC) is unparalleled for resolving organic regioisomers, it is fundamentally blind to macroscopic inorganic contamination and non-chromophoric counterions.

To establish a self-validating purity profile for imidazole amines—critical intermediates in antifungal agents, histamine receptor ligands, and active pharmaceutical ingredients (APIs)—we must employ an orthogonal strategy. This guide objectively compares HPLC with CHNS/O Elemental Analysis, demonstrating why the latter remains the gold standard for empirical formula verification and regulatory compliance.

Regulatory Grounding: The ICH Q3 Framework

The International Council for Harmonisation (ICH) mandates rigorous impurity profiling through two primary guidelines:

  • ICH Q3A (Organic and Inorganic Impurities): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances. While organic impurities are typically quantified via HPLC, inorganic impurities (e.g., salts, residual silica) require orthogonal pharmacopoeial procedures[1].

  • ICH Q3D (Elemental Impurities): Governs the Permitted Daily Exposure (PDE) of toxic heavy metals (e.g., As, Cd, Hg, Pb) introduced via catalysts or excipients[2].

A passing HPLC chromatogram does not guarantee a compliant API if the bulk material contains invisible inorganic ash or unexpected hydration states. This is where CHNS/O Elemental Analysis bridges the gap.

Comparative Analysis: CHNS/O vs. HPLC vs. NMR

To build a self-validating system, one must understand the mechanistic strengths and blind spots of each analytical technique.

Analytical TechniquePrimary TargetSensitivity / LimitSample RequirementMechanistic Limitation
CHNS/O Elemental Analysis Absolute mass fraction (C, H, N, S, O)±0.3% absolute error1–5 mg (Microanalysis)Cannot distinguish between structural isomers or regioisomers.
RP-HPLC-UV Organic impurities, regioisomers0.02 – 0.05 mg/L (LOD)~10 mgBlind to non-UV absorbing inorganic salts and macroscopic ash.
NMR Spectroscopy Structural elucidation, residual solvents~1–5% (Routine)5–15 mgLower sensitivity for trace impurities (<0.1%) compared to HPLC[3].

The Causality of Choice: We utilize CHNS/O analysis to confirm the macroscopic integrity of the empirical formula. If an imidazole amine forms an unexpected hydrochloride salt during synthesis, HPLC-UV will only detect the organic imidazole cation, falsely reporting >99% purity. Elemental analysis, however, will reveal a massive drop in the relative carbon and nitrogen mass percentages, immediately flagging the batch.

Purity Validation Workflow

PurityValidation A Synthesized Imidazole Amine B CHNS/O Elemental Analysis (Flash Combustion) A->B C HPLC-UV Analysis (Reversed-Phase) A->C D Empirical Formula Verification B->D E Regioisomer Quantification C->E F ICH Q3A Compliant API D->F E->F

Orthogonal workflow combining elemental analysis with chromatographic profiling.

Self-Validating Experimental Protocols

Protocol A: CHNS/O Elemental Analysis (Dumas Method)

This protocol utilizes flash combustion to determine the absolute mass percentages of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen.

  • Sample Homogenization & Dehydration: Grind at least 50 mg of the solid imidazole amine to a uniform consistency[4]. Dry under vacuum at 60°C for 12 hours.

    • Causality: Imidazoles are highly hygroscopic. Residual water (H₂O) artificially inflates the hydrogen and oxygen mass fractions, causing false deviations from the theoretical empirical formula.

  • Micro-weighing: Accurately weigh 1.5 to 2.0 mg of the dehydrated sample into a highly pure tin capsule using a microbalance (readability 0.1 µg). Seal the capsule tightly.

    • Causality: Tin acts as a catalyst. When introduced into the oxygen-rich furnace, the oxidation of tin is highly exothermic, temporarily raising the local temperature to ~1800°C to ensure complete combustion of refractory organic materials.

  • Flash Combustion: Drop the capsule into the combustion reactor heated to >1000°C in an oxygen-rich environment[5].

    • Causality: This converts the organic matrix entirely into simple gases (CO₂, H₂O, N₂, SO₂)[5].

  • Gas Separation & Detection: Pass the combustion gases through a reduction column (to convert nitrogen oxides to N₂) and separate them via a GC column. Quantify using a Thermal Conductivity Detector (TCD)[5].

Protocol B: Orthogonal RP-HPLC-UV Validation

While EA confirms the macroscopic formula, HPLC resolves structurally similar organic impurities (e.g., 2-methylimidazole vs. 4-methylimidazole).

  • Mobile Phase Preparation: Prepare a gradient system using 0.1% formic acid in water (Mobile Phase A) and HPLC-grade acetonitrile (Mobile Phase B)[3].

    • Causality: The acidic modifier (formic acid) suppresses the ionization of the basic imidazole amine nitrogen, improving peak shape and preventing tailing on the hydrophobic C18 stationary phase.

  • Sample Preparation: Dissolve the sample in a 50:50 diluent of Mobile Phase A and B to a concentration of 100 µg/mL[3].

    • Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent shock," which can cause peak splitting or broadening.

  • Chromatographic Separation: Inject 10 µL onto a C18 analytical column (4.6 x 250 mm, 5 µm). Monitor at 210 nm using a Diode Array Detector (DAD).

    • Causality: 210 nm effectively captures the π-π* transitions of the imidazole ring, allowing highly sensitive quantification of unreacted starting materials and regioisomers.

Data Presentation: Interpreting the Purity Matrix

To illustrate the necessity of this orthogonal approach, consider the simulated validation data below for 4-iodo-1H-imidazole (Empirical Formula: C₃H₃IN₂, Theoretical Molar Mass: 193.97 g/mol ).

ElementTheoretical Mass (%)Actual Batch A (%)Actual Batch B (%)Diagnostic Interpretation
Carbon (C) 18.58%18.61%15.10%Batch A: Pass. Batch B: Fail (Low C suggests inorganic salt/ash contamination).
Hydrogen (H) 1.56%1.58%2.45%Batch A: Pass. Batch B: Fail (High H suggests incomplete dehydration/hydration state).
Nitrogen (N) 14.44%14.40%11.75%Batch A: Pass. Batch B: Fail (Low N confirms macroscopic impurity).
Oxygen (O) 0.00%0.05%4.50%Batch A: Pass. Batch B: Fail (High O confirms water retention or oxidation).

Note: In pharmaceutical elemental analysis, an acceptable variance is typically ±0.3% to ±0.4% from theoretical values.

If Batch B were analyzed solely by HPLC-UV, the inorganic ash and water content would not absorb UV light at 210 nm. The chromatogram would likely show a single, clean peak, falsely suggesting >99% purity. The CHNS/O data immediately invalidates this, proving that the sample is heavily contaminated.

Conclusion

Validating the purity of imidazole amines requires a holistic, self-validating analytical ecosystem. By coupling the macroscopic, empirical certainty of CHNS/O flash combustion with the high-resolution organic profiling of RP-HPLC, scientists can confidently release API intermediates that meet the stringent safety and quality standards set forth by ICH Q3A and Q3D guidelines.

References

  • Title: ICH Q3 Guidelines Source: Kobia.kr URL:

  • Title: Impurities in new drug substances Q3A (R2) Source: ICH.org URL: 1

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: ICH.org URL: 2

  • Title: Elemental Analysis Techniques Source: RSSL URL: 5

  • Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: 4

  • Title: HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole Source: CMES.org URL:

  • Title: Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis Source: Benchchem URL: 3

Sources

Validation

Analytical Guide: Differentiating 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine from Structural Isomers

The Challenge of Isobaric Heterocycles In the development of targeted therapeutics, heterocyclic amines such as 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine serve as critical pharmacophores. However, synthetic routes (such as...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Isobaric Heterocycles

In the development of targeted therapeutics, heterocyclic amines such as 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine serve as critical pharmacophores. However, synthetic routes (such as cross-coupling or ring-closing metathesis) frequently generate a complex mixture of constitutional isomers. Because these isomers are isobaric and share identical functional groups, standard chromatographic retention times and 1D NMR spectra often overlap. Differentiating the target 3-substituted isomer from its 4-substituted or imidazole-2-yl alternatives requires a rigorous, multi-modal analytical strategy.

As a Senior Application Scientist, I approach isomer differentiation as a self-validating system . Every structural assignment must be orthogonally confirmed: if NMR suggests a specific positional attachment, the gas-phase fragmentation must independently corroborate the proximity of those functional groups.

Table 1: The Structural Isomer Landscape
Compound NameMolecular FormulaExact MassStructural Variation
3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (Target)C₇H₁₂N₄152.1062Imidazole attached at C3 of pyrrolidine
4-(1H-Imidazol-4-yl)pyrrolidin-2-amine (Alternative A)C₇H₁₂N₄152.1062Imidazole attached at C4 of pyrrolidine
3-(1H-Imidazol-2-yl)pyrrolidin-2-amine (Alternative B)C₇H₁₂N₄152.1062Pyrrolidine attached at C2 of imidazole

Orthogonal Analytical Workflow

IsomerDifferentiation A Isomeric Mixture (m/z 153.10) B 1D NMR (1H, 13C) Initial Screening A->B Non-destructive D ESI-MS/MS Fragmentation Profiling A->D Destructive C 2D NMR (HMBC/COSY) Connectivity Mapping B->C If ambiguous E Target: 3-Isomer (H2-C4' HMBC + m/z 108) C->E 3-bond correlation F Alternative: 4-Isomer (No H2-C4' HMBC + m/z 122) C->F >3-bond correlation D->E Proximal cleavage D->F Distal cleavage

Orthogonal analytical workflow for differentiating pyrrolidine-imidazole structural isomers.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

Why is standard 1D NMR insufficient? The aliphatic protons of the pyrrolidine ring (C3, C4, C5) form a complex higher-order spin system. Overlapping multiplets make direct assignment impossible. We must use 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe 3-bond couplings (³J_CH) across the C-C bond linking the two rings.

Furthermore,1 because it unambiguously distinguishes the imidazole-4-yl isomer from the imidazole-2-yl isomer by revealing the unique coupling environment of the two non-equivalent nitrogen atoms[1]. In extreme cases where solution-state NMR fails due to severe line broadening,2 to definitively map the carbon-nitrogen network[2].

Step-by-Step Methodology: High-Resolution 2D NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is selected because its strong hydrogen-bonding capability reduces the exchange rate of the amine and imidazole N-H protons, allowing their distinct resonances to be observed.

  • 1H-1H COSY Acquisition: Acquire a 2D COSY spectrum to map the continuous pyrrolidine spin system from the amine-bearing C2 down to C5.

  • 1H-13C HMBC Acquisition: Acquire the HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • Self-Validating Checkpoint: The assignment of the pyrrolidine C2 proton is internally validated by its COSY correlation to the C3 proton. Only after this internal spin-system validation is the HMBC cross-peak to the imidazole ring considered reliable.

Table 2: Diagnostic 2D NMR (HMBC) Markers
IsomerKey Proton SourceTarget CarbonHMBC Correlation TypeResulting Signal
3-Isomer (Target) Pyrrolidine H2 (~4.5 ppm)Imidazole C4' (~130 ppm)3-bond (³J_CH)Strong Cross-Peak
4-Isomer Pyrrolidine H2 (~4.5 ppm)Imidazole C4' (~130 ppm)4-bond (⁴J_CH)No Signal
4-Isomer Pyrrolidine H5 (~3.0 ppm)Imidazole C4' (~130 ppm)3-bond (³J_CH)Strong Cross-Peak

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Causality in Experimental Design

While NMR provides connectivity, MS/MS provides orthogonal validation through gas-phase fragmentation. Imidazole derivatives are highly basic and 3[3]. Consequently,4 based on characteristic ring-opening events[4]. The proximity of the primary amine to the imidazole ring in the 3-isomer facilitates a unique intramolecular cleavage pathway not accessible to the 4-isomer.

Step-by-Step Methodology: LC-ESI-MS/MS
  • Chromatographic Separation: Inject the sample onto a HILIC column (ideal for polar basic amines) using an ammonium formate/acetonitrile gradient.

  • Precursor Ion Selection: Isolate the [M+H]⁺ precursor ion at m/z 153.10 in positive ESI mode.

  • Collision-Induced Dissociation (CID): Fragment the precursor using nitrogen collision gas.

  • Self-Validating Checkpoint: Modulate the collision energy (CE). By ramping the CE from 10 eV to 40 eV, we map the precursor-to-product ion transition kinetics. This ensures that the m/z 108 fragment is a direct product of the m/z 136 intermediate (loss of NH₃) rather than an unrelated artifact.

Table 3: ESI-MS/MS Fragmentation Signatures (Precursor m/z 153.1)
IsomerPrimary LossSecondary Cleavage FragmentDiagnostic m/zMechanistic Rationale
3-Isomer (Target) -NH₃ (m/z 136.1)C3-C4 Pyrrolidine Cleavage108.0 Proximal functional groups favor early ring opening
4-Isomer -NH₃ (m/z 136.1)C4-C5 Pyrrolidine Cleavage122.1 Distal imidazole shifts the lowest-energy cleavage site

Conclusion

Differentiating 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine from its structural isomers cannot rely on a single analytical technique. By combining the precise connectivity mapping of 2D HMBC NMR with the proximity-driven fragmentation profiling of ESI-MS/MS, researchers can establish a self-validating framework. This ensures absolute confidence in the constitutional purity of the synthesized pharmacophore before advancing to biological assays or scale-up.

References

  • Source: PMC (nih.gov)
  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Source: PMC (nih.gov)
  • Electron impact studies. XII.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine for Laboratory Professionals

Hazard Assessment and Classification Given its chemical structure, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine should be treated as a hazardous chemical waste. This assumption is based on the known properties of its constitue...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Classification

Given its chemical structure, 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine should be treated as a hazardous chemical waste. This assumption is based on the known properties of its constituent functional groups:

  • Amines: Often corrosive and can be toxic. They can cause skin and eye irritation or more severe burns.[1][2][3]

  • Imidazole Derivatives: Can be corrosive and harmful if swallowed or inhaled.[4][5][6][7][8][9]

  • Pyrrolidine Derivatives: Pyrrolidine itself is flammable, corrosive, and harmful.[10][11][12][13][14]

Therefore, it is prudent to handle 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine and its waste with the assumption that it may be corrosive, toxic, and potentially reactive with incompatible materials.[10] All personnel handling this waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.[10][15][16] All handling of the waste should be conducted in a well-ventilated fume hood.[10]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation is the most critical step in safe chemical waste management.[10] Incorrectly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Stream: All waste containing 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous chemical waste.[15][16]

  • Select the Right Container: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[10] The container must have a secure, tightly fitting lid to prevent leaks and the release of vapors.[1][10] The original container of the chemical can be an excellent choice for its waste if it is in good condition.[2]

  • Avoid Mixing: Never mix 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine waste with other waste streams, especially with strong acids or oxidizing agents, to prevent potentially hazardous reactions.[10][17] Segregate solid and liquid waste into separate, appropriately labeled containers.[10][15]

  • Labeling is Crucial: As soon as you begin accumulating waste, the container must be clearly and accurately labeled.[18][19] The label must include:

    • The words "Hazardous Waste".[18][20][21]

    • The full chemical name: "3-(1H-Imidazol-4-yl)pyrrolidin-2-amine". Do not use abbreviations or chemical formulas.[16][18]

    • The approximate concentration and quantity of the waste.[18]

    • The date when waste was first added to the container (accumulation start date).[10]

    • The name of the principal investigator or responsible researcher.[10]

    • Appropriate hazard warnings (e.g., pictograms for corrosive, toxic).[20][21]

Data Presentation: Waste Container and Labeling Summary

ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE) or other compatible plasticPrevents reaction between the waste and the container.[10]
Container Type Leak-proof with a secure screw-top lidPrevents spills and release of vapors.[10][19]
Labeling: Header "HAZARDOUS WASTE"Complies with EPA and institutional regulations.[18][20][21]
Labeling: Contents Full chemical name, concentration, and compositionEnsures proper identification for safe handling and disposal.[18]
Labeling: Dates Accumulation Start DateTracks the time waste is stored in a Satellite Accumulation Area.[10]
Labeling: Hazards Pictograms for Corrosive, ToxicCommunicates the potential dangers of the waste.[20][21]
On-Site Storage and Accumulation

Hazardous waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) before it is collected for disposal.[18][20][22]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[20][22]

  • Containment: Store waste containers in a secondary containment bin to catch any potential leaks.

  • Segregation: In the SAA, ensure that the waste container for 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine is segregated from incompatible materials, such as acids and oxidizers.[18][19]

  • Container Status: Keep waste containers closed at all times except when adding waste.[18][19][22] Do not overfill containers; a good practice is to fill them to no more than 90% capacity to allow for vapor expansion.[17]

Experimental Protocols: Step-by-Step Disposal Workflow

  • Waste Generation and Collection:

    • Carefully transfer unwanted 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine (solid or liquid) and any solvent used for rinsing glassware into the designated hazardous waste container.

    • Place solid waste contaminated with the compound (e.g., gloves, filter paper) into a separate, clearly labeled solid hazardous waste container.[10]

  • Decontamination of Empty Containers:

    • Empty containers that held pure 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine must be decontaminated before disposal.[10]

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect all three rinsates and add them to the liquid hazardous waste container.[2][10]

    • After triple rinsing, deface the original label, remove the cap, and dispose of the container according to your institution's guidelines for decontaminated lab waste.[2]

  • Storage Pending Disposal:

    • Securely close the hazardous waste container.

    • Store the container in your designated Satellite Accumulation Area, ensuring it is properly segregated.[10]

  • Arranging for Final Disposal:

    • Once the waste container is nearly full (around 90%), or if you are approaching your institution's time limit for storage in an SAA, arrange for its pickup.[18]

    • Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste disposal contractor.[1][10][15]

    • Complete any necessary waste pickup forms or online requests as required by your institution.[16][18]

Mandatory Visualization: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify Waste: 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine and contaminated materials B Assess Hazards: Assume Corrosive & Toxic A->B C Wear Full PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible Container (e.g., HDPE) C->D E Segregate Liquid vs. Solid Waste D->E F Affix 'Hazardous Waste' Label with full chemical name and date E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Container is 90% Full? I->J K Contact Environmental Health & Safety (EHS) J->K Yes L Complete Waste Pickup Request K->L M Disposal by Licensed Contractor L->M

Sources

© Copyright 2026 BenchChem. All Rights Reserved.